6-Chloro-5-nitropyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOHIMQWHFSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195749 | |
| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-94-3 | |
| Record name | 6-Chloro-5-nitropyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4316-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-5-nitropyrimidin-4-amine CAS number 4316-94-3
An In-Depth Technical Guide to 6-Chloro-5-nitropyrimidin-4-amine (CAS: 4316-94-3)
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of a multitude of biologically active molecules. Its unique electronic and structural features, characterized by an electron-deficient pyrimidine ring activated by both a nitro and a chloro substituent, make it an exceptionally versatile building block in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of purine analogs and kinase inhibitors. The protocols and mechanistic insights are presented for researchers, scientists, and drug development professionals to facilitate its effective utilization in the laboratory.
Introduction and Strategic Importance
In the landscape of drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The aminopyrimidine core is one such scaffold, largely due to its bioisosteric relationship with the natural purine base of adenosine triphosphate (ATP).[1] This mimicry allows aminopyrimidine derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[2]
This compound (CAS: 4316-94-3) is a highly functionalized pyrimidine derivative that serves as a critical entry point for the synthesis of these complex therapeutic agents. The strategic placement of its functional groups—an amine, a chloro group, and a nitro group—provides a rich platform for sequential and regioselective chemical modifications. The chloro group acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group not only activates the ring for such substitutions but can also be readily reduced to an amine, paving the way for cyclization reactions to form fused ring systems like purines.[3] Consequently, this compound is indispensable for building libraries of potential inhibitors for targets implicated in oncology, such as EGFR, VEGFR, and Aurora kinases.[4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is essential for its handling, storage, and use in reactions. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4316-94-3 | [6][7] |
| Molecular Formula | C₄H₃ClN₄O₂ | [7][8] |
| Molecular Weight | 174.54 g/mol | [7] |
| Appearance | Yellow Solid (typical) | [9] |
| Melting Point | 155-156 °C | [8] |
| Boiling Point | 394.7 °C at 760 mmHg | [6][8] |
| Density | 1.712 g/cm³ | [6][8] |
| Solubility | Soluble in THF, DCM, Methanol | [7] |
| Storage Conditions | Store at 2–8 °C under inert gas | [6] |
Synthesis and Purification Protocol
The most common and efficient synthesis of this compound involves the regioselective mono-amination of a dichlorinated precursor. The causality behind this protocol lies in the differential reactivity of the two chlorine atoms in the starting material, though in this case, the reaction is controlled by stoichiometry.
Starting Material: 4,6-dichloro-5-nitropyrimidine Principle: Nucleophilic aromatic substitution (SNAr) at one of the two equivalent chloro-positions using ammonia as the nucleophile.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.[7]
-
Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (9.7 g, 50 mmol) in tetrahydrofuran (THF, 100 mL) in a round-bottom flask, add aqueous ammonia (100 mL) and sodium bicarbonate (4.6 g, 55 mmol). The bicarbonate acts as a mild base to neutralize the HCl generated during the reaction, preventing potential side reactions.
-
Reaction Execution: Heat the biphasic mixture to 55 °C and stir vigorously overnight. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Isolation: The remaining aqueous residue will contain the precipitated product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: For high-purity material, the crude product should be purified by flash column chromatography. A typical mobile phase is a gradient of dichloromethane (DCM) to 1% methanol in DCM.[7] This yields the title compound as a solid (e.g., 8.1 g, 93% yield).[7]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the predictable reactivity of its functional groups.
Caption: Key reaction pathways of this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly electron-deficient due to the electronegativity of the two ring nitrogens and the powerful electron-withdrawing effect of the nitro group. This makes the C4 and C6 positions highly susceptible to nucleophilic attack. The chlorine atom at C6 is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (amines, alcohols, thiols) to introduce diverse functionalities.[10][11] This reaction is fundamental to building kinase inhibitor libraries.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, typically using reagents like tin(II) chloride (SnCl₂) or iron powder in acetic acid.[3][12][13] This transformation is a critical step in the synthesis of purine analogs, as it generates the requisite 4,5-diaminopyrimidine intermediate.[3]
Applications in Drug Discovery and Medicinal Chemistry
Scaffold for Purine Analogs
Purine analogs are a class of antimetabolites that interfere with DNA synthesis and have found use in treating cancers and viral infections.[14] this compound is a premier starting material for their construction.
The typical synthetic route proceeds as follows:
-
Reduction: The nitro group of the core molecule is reduced to an amine, yielding 6-chloropyrimidine-4,5-diamine.[3]
-
Cyclization: The resulting diamine is then condensed with a one-carbon unit source, such as triethyl orthoformate or a suitable aldehyde, to construct the fused imidazole ring, thereby forming the 6-chloropurine core.[3]
-
Diversification: The chloro group on the purine ring can then be substituted via SNAr reactions to install various side chains, generating a library of novel purine derivatives for biological screening.[3][12]
Building Block for Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology.[2] Many kinase inhibitors are designed to bind to the ATP pocket, and aminopyrimidine-based structures are highly effective at this.[1] this compound is used to build complex inhibitors targeting a range of kinases.
The synthetic logic involves using the C6-chloro position as a handle for introducing key binding moieties. For example, in the development of dual Src/Abl inhibitors for chronic myelogenous leukemia (CML), aminopyrimidine scaffolds derived from this type of intermediate are common.[15] Similarly, it serves as a precursor for inhibitors of receptor tyrosine kinases like VEGFR and EGFR, which are critical for tumor angiogenesis and growth.[5] The SNAr reaction at the C6 position allows for the facile introduction of substituted anilines or other aromatic systems that occupy the hydrophobic regions of the kinase ATP-binding site.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][17] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2–8 °C) under an inert atmosphere like nitrogen or argon.[6]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[18]
-
Inhalation: Move the person to fresh air.[18]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[18]
-
While one safety data sheet classifies the compound as not hazardous under OSHA standards, it is prudent to treat all chemical intermediates with caution.[18]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined reactivity allows for the controlled and systematic synthesis of complex heterocyclic systems. For researchers in medicinal chemistry, a mastery of its handling and reaction pathways provides a reliable and efficient route to novel purine analogs and kinase inhibitors, accelerating the journey from chemical synthesis to potential therapeutic breakthroughs.
References
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Shi, D., Gu, W., & Qin, Y. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689.
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Al-Ostath, A., Al-Qatamin, R., & El-Faham, A. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(7), 4785-4813.
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Kumar, A., et al. (2009). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(10), 3588-3595.
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
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A Technical Guide to 6-Chloro-5-nitropyrimidin-4-amine: A Cornerstone Intermediate in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 6-Chloro-5-nitropyrimidin-4-amine, a critical heterocyclic intermediate in the field of drug discovery and development. We will explore its core molecular and physicochemical properties, detail a robust and validated synthetic protocol, and elucidate its strategic application as a bifunctional scaffold. The narrative is structured to provide researchers and scientists with not only the fundamental data but also the causal logic behind its synthesis and versatile reactivity, underscoring its importance in the generation of compound libraries for targeted therapeutics.
Core Molecular Profile
This compound (CAS No: 4316-94-3) is a substituted pyrimidine that serves as a highly versatile building block.[1][2] Its structure is characterized by a pyrimidine ring functionalized with an amine, a chloro group, and a nitro group. This specific arrangement of functional groups imparts a unique reactivity profile that is highly sought after in medicinal chemistry. The electron-withdrawing nature of the nitro group and the pyrimidine ring nitrogen atoms significantly activates the C6-position, making the chloro atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
| Property | Value | Source(s) |
| CAS Number | 4316-94-3 | [2][3] |
| Molecular Formula | C₄H₃ClN₄O₂ | [2][3][4] |
| Molecular Weight | 174.55 g/mol | [2][3] |
| Exact Mass | 173.994446 u | [3] |
| Appearance | Yellow Solid (Typical) | Inferred from related structures[5] |
| Melting Point | 155-156 °C | [2] |
| Boiling Point | 394.7 ± 37.0 °C at 760 mmHg | [2][3] |
| Density | 1.7 ± 0.1 g/cm³ | [2][3] |
| Topological Polar Surface Area | 97.6 Ų | [4] |
Synthesis and Purification
The synthesis of this compound is a well-established process that leverages the principles of nucleophilic aromatic substitution on an activated heterocyclic ring.
Synthetic Rationale and Mechanistic Insight
The chosen synthetic route begins with 4,6-dichloro-5-nitropyrimidine. The pyrimidine ring is inherently electron-deficient, and this effect is powerfully amplified by the adjacent, strongly electron-withdrawing nitro group at the C5 position. This activation renders the chlorine atoms at the C4 and C6 positions highly susceptible to nucleophilic attack.
The introduction of ammonia as the nucleophile results in the selective displacement of one of the chloro groups. While both C4 and C6 are activated, the reaction with aqueous ammonia under controlled conditions allows for a high-yield monosubstitution to produce the desired 4-amino product.[4] The use of sodium bicarbonate is critical; it acts as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions or decomposition under acidic conditions.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and represents a self-validating system for achieving high yield and purity.[4]
Materials:
-
4,6-dichloro-5-nitropyrimidine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Aqueous Ammonia (NH₃)
-
Sodium Bicarbonate (NaHCO₃) (1.1 eq)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (e.g., 9.7 g, 50 mmol) in tetrahydrofuran (100 mL), add aqueous ammonia (100 mL) and sodium bicarbonate (4.6 g, 55 mmol).
-
Heat the reaction mixture to 55 °C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.
-
The resulting aqueous residue contains the precipitated product. Filter the solid crude product.
Purification:
-
The crude product is purified by flash column chromatography.
-
Prepare a silica gel column and elute with a solvent system of dichloromethane:methanol (e.g., 100:1 v/v).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid (Typical Yield: ~93%).[4]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=N, NO₂).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Chemical Reactivity and Strategic Applications
The synthetic value of this compound lies in its bifunctional nature, providing two distinct reaction sites for sequential molecular elaboration.
Reaction at the C6-Position: Nucleophilic Substitution
The chloro group at the C6 position is the primary site for introducing molecular diversity. It readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles. This is a cornerstone reaction for building complex molecular architectures.
-
Amination: Reaction with primary or secondary amines introduces new side chains, a common strategy in developing kinase inhibitors.
-
Thiolation: Reaction with thiols yields thioether derivatives.
-
Suzuki and other Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions with various arylboronic acids, providing access to biaryl structures.[6][7]
Reaction at the C5-Position: Nitro Group Reduction
The nitro group serves as a masked amine. Its reduction is a critical step in many synthetic pathways, unmasking a new nucleophilic center.
-
Standard Reduction Conditions: Common and effective methods include using iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂ over Pd/C).[8]
-
Synthetic Utility: The resulting 6-chloropyrimidine-4,5-diamine is a valuable intermediate itself. The newly formed vicinal diamines can be cyclized with various reagents to form fused heterocyclic systems, such as purines, which are prevalent in biologically active molecules.
The ability to perform these reactions sequentially allows for a highly controlled and divergent synthesis of a large library of compounds from a single, readily accessible intermediate.
Relevance in Drug Discovery
The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in the core of FDA-approved drugs, particularly protein kinase inhibitors. This compound is a premier starting material for accessing this chemical space. Its derivatives have been explored as:
-
Kinase Inhibitors: The pyrimidine core can mimic the adenine base of ATP, enabling compounds to bind to the ATP-binding site of kinases. The functional handles on the starting material allow for the installation of various substituents to achieve potency and selectivity.[9]
-
Covalent Inhibitors: The activated chloro group can be used as an electrophilic "warhead" to form a covalent bond with a nucleophilic residue, such as a cysteine, in the target protein.[9] This strategy can lead to compounds with high potency and prolonged duration of action.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Precautions: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]
References
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This compound | CAS#:4316-94-3 | Chemsrc . Chemsrc. [Link]
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6-chloro-N-methyl-5-nitropyrimidin-4-amine - Chemical Synthesis Database . Chemical Synthesis Database. [Link]
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6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC - NIH . National Center for Biotechnology Information. [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.
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(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate . ResearchGate. [Link]
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(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate . ResearchGate. [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI . MDPI. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-5-nitropyrimidin-4-amine, a key heterocyclic intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies and theoretical considerations that underpin our knowledge of this compound. By integrating experimental data, high-quality predicted values, and detailed procedural explanations, this guide serves as a practical resource for researchers engaged in the discovery and development of novel therapeutics. We will explore the compound's structural and electronic characteristics, its behavior in solution, and its thermal properties, providing a solid foundation for its application in complex synthetic pathways.
Introduction and Molecular Overview
This compound (CAS No: 4316-94-3) is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a pyrimidine core functionalized with a chloro group, a nitro group, and an amine, presents a unique combination of electronic and steric properties that are instrumental in its reactivity and potential for forming more complex molecular architectures. The strategic placement of these functional groups allows for selective modification, making it a valuable precursor for a wide range of biologically active molecules.
This guide will systematically detail the key physicochemical parameters of this compound, providing both established data and, where necessary, robust predictions to facilitate its effective use in a research and development setting.
Table 1: Core Molecular and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₃ClN₄O₂ | PubChem[1] |
| Molecular Weight | 174.55 g/mol | ECHEMI[3] |
| Appearance | Reported as a solid | N/A |
| Melting Point | 155-156 °C | ECHEMI[3] |
| Boiling Point (Predicted) | 394.7 °C at 760 mmHg | ECHEMI[3] |
| Density (Predicted) | 1.7 g/cm³ | ECHEMI[3] |
| XLogP3 (Predicted) | 1.2 | ECHEMI[3] |
Synthesis and Structural Elucidation
The primary synthetic route to this compound involves the reaction of 4,6-dichloro-5-nitropyrimidine with aqueous ammonia and sodium bicarbonate in tetrahydrofuran.[3] The reaction is heated to 55°C and stirred overnight. Following the reaction, the organic solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the final product.[3]
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. This section details the expected and observed spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The infrared spectrum provides valuable information about the functional groups present in a molecule. The NIST Chemistry WebBook provides an experimental IR spectrum for this compound.[2][4] Key expected vibrational frequencies include:
-
N-H stretching: Around 3400-3200 cm⁻¹ for the amine group.
-
C=C and C=N stretching: In the 1650-1500 cm⁻¹ region, characteristic of the pyrimidine ring.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretches typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-Cl stretching: Generally found in the 800-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the amine protons and the pyrimidine ring proton. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
-NH₂ protons: A broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
-
Pyrimidine C2-H: A singlet expected to be downfield due to the deshielding effects of the adjacent nitrogen atoms and the overall electron-deficient nature of the ring.
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be significantly influenced by the electronegative substituents.
-
Carbons of the pyrimidine ring: Four distinct signals are expected, with those bonded to or near the chloro, nitro, and amino groups showing characteristic shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would correspond to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
Physicochemical Properties in Solution
The behavior of a compound in solution is critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
The solubility of a compound is a key determinant of its bioavailability. While specific experimental solubility data for this compound in various solvents is not widely published, its structure suggests it is likely to be sparingly soluble in water and more soluble in polar organic solvents.
This protocol is a standard method for determining the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Caption: Workflow for solubility determination using the shake-flask method.
Acidity and Basicity (pKa)
The pKa of a molecule describes its tendency to ionize in solution and is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. This compound has both a basic amine group and an acidic character due to the electron-withdrawing nitro group and the pyrimidine ring.
Potentiometric titration is a highly accurate method for determining pKa values.
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated forms of the ionizable group are equal.
Caption: Workflow for pKa determination via potentiometric titration.
Crystalline Structure
While an experimental crystal structure for this compound is not available in the searched literature, a study on the related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, provides valuable insights.[5] The crystal structure of this derivative was determined by X-ray single crystal diffraction, revealing a triclinic system.[5] Such studies are crucial for understanding intermolecular interactions, such as π-π stacking, which can influence the material's physical properties, including melting point and solubility.
Conclusion
This compound is a foundational building block in the synthesis of numerous compounds of pharmaceutical interest. A thorough understanding of its physicochemical properties is essential for its effective utilization. This guide has consolidated available experimental data and supplemented it with reliable predicted values and detailed experimental protocols. By providing a comprehensive view of its molecular characteristics, spectroscopic signature, and solution behavior, this document aims to empower researchers to confidently incorporate this versatile intermediate into their drug discovery and development programs.
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NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Retrieved from [Link]
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Aaron Chemicals LLC. (n.d.). 6-Chloro-N,N-Dimethyl-5-Nitropyrimidin-4-Amine. Retrieved from [Link]
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Córdoba Gómez, L., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. Retrieved from [Link]
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Córdoba Gómez, L., et al. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Retrieved from [Link]
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PubChem. (n.d.). Pyridine, 2-amino-6-chloro-5-nitro-. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]
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MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
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PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-5-nitropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-nitropyrimidin-4-amine
This guide provides a comprehensive framework for the determination of two critical physicochemical properties of 6-Chloro-5-nitropyrimidin-4-amine: its melting point and solubility. As a substituted pyrimidine, this compound and its analogues are of significant interest in medicinal chemistry and drug development, exhibiting properties such as antifungal activity[1]. Accurate characterization of its physical properties is a foundational step in any research and development pipeline, directly influencing formulation, bioavailability, and ultimate therapeutic efficacy.
While specific, verified melting point and solubility data for this compound are not consistently reported across chemical databases, this guide will equip researchers, scientists, and drug development professionals with the authoritative methodologies required to determine these values experimentally. The focus is not merely on procedural steps, but on the underlying scientific principles that ensure data integrity and reproducibility.
Part 1: Melting Point Determination: A Gateway to Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly characteristic property of a pure substance and serves as a primary indicator of identity and purity. A pure, crystalline organic compound will typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range[2].
Core Principles: The "Why" Behind the Method
The transition from a crystalline solid to a liquid involves overcoming the intermolecular forces that maintain the rigid crystal lattice structure[2]. The energy required for this transition is temperature-dependent and specific to the compound's molecular structure and the forces (e.g., hydrogen bonding, van der Waals forces) between its molecules. Factors such as molecular weight and polarity significantly influence these forces; for instance, higher molecular weight compounds and those with strong intermolecular attractions, like ionic compounds, generally have higher melting points[2].
The standard method for determining the melting point of a powdered crystalline solid is the capillary method. This technique relies on slow, controlled heating of a small sample packed into a capillary tube, allowing for precise observation of the phase transition.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the use of a standard melting point apparatus, which typically consists of a heated metal block and a viewing scope. Alternatively, a Thiele tube with a heated oil bath can be employed.
Materials:
-
This compound (powdered)
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube setup
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any larger crystals using a mortar and pestle[3].
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
-
Packing the Sample: To pack the powder tightly into the sealed end of the tube, repeatedly tap the bottom of the capillary on a hard surface or drop it through a long glass tube[4]. The packed sample should have a height of approximately 1-2 mm[2][3].
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.
-
Heating and Observation:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate. Allow the apparatus to cool before proceeding with a new sample.
-
For an accurate measurement, begin heating at a moderate rate until the temperature is about 20°C below the expected melting point[4].
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Carefully observe the sample through the viewing lens.
-
-
Recording the Melting Range:
-
Replicate Measurements: For data validation, repeat the determination at least twice with fresh samples. The results should be consistent.
Data Presentation: Melting Point
The experimentally determined melting point data should be recorded clearly and concisely.
| Trial | Temperature at First Liquefaction (T1) | Temperature at Complete Liquefaction (T2) | Melting Point Range (°C) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Workflow Visualization: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Part 2: Solubility Determination: A Predictor of Bioavailability
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of drug development. Poor aqueous solubility is a major hurdle, often leading to low bioavailability and formulation challenges[5][6]. This section details methodologies for determining both thermodynamic (equilibrium) and kinetic solubility.
Core Principles: The Science of Dissolution
Thermodynamic solubility represents the true equilibrium state of a saturated solution and is typically determined using the shake-flask method[5]. This value is critical for late-stage development and formulation. Kinetic solubility, on the other hand, measures the concentration at which a compound, initially dissolved in a high-concentration organic stock solution (commonly dimethyl sulfoxide, DMSO), precipitates upon dilution into an aqueous buffer[6]. This is a higher-throughput screening method widely used in early discovery to quickly flag compounds with potential solubility liabilities[6].
The solubility of a substance is influenced by a multitude of factors, including the physicochemical properties of the solute and solvent, temperature, pH (for ionizable compounds), and the presence of co-solvents or surfactants[7]. For a versatile intermediate like this compound, which has a moderately polar structure, solubility is expected in polar solvents[8].
Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Materials:
-
This compound
-
Selection of relevant solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Experimental Protocol 2: Kinetic Solubility (Turbidimetric Method)
This method is a rapid, high-throughput approach suitable for early-stage screening.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate (clear bottom)
-
Multi-channel pipette
-
Plate reader capable of measuring turbidity or light scattering (nephelometer)[9]
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of the 96-well plate.
-
Serial Dilution: Using a multi-channel pipette, add a small volume of the DMSO stock solution to the buffer and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1-5%) to minimize its effect on solubility[9].
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal compared to a buffer-only control indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.
Data Presentation: Solubility
Solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and method used.
| Solvent | Temperature (°C) | Method | Solubility (µg/mL or µM) |
| Water | 25 | Shake-Flask | |
| PBS (pH 7.4) | 37 | Shake-Flask | |
| PBS (pH 7.4) | 25 | Turbidimetric | |
| Ethanol | 25 | Shake-Flask | |
| DMSO | 25 | Shake-Flask |
Workflow Visualization: Shake-Flask Solubility
Caption: Workflow for Thermodynamic Solubility (Shake-Flask).
Conclusion
The experimental determination of melting point and solubility provides indispensable data for the advancement of this compound in any research or development context. The melting point serves as a critical quality control parameter, confirming the identity and purity of synthesized batches. Solubility data, particularly in aqueous and biorelevant media, are paramount for predicting in vivo behavior and guiding the formulation of effective delivery systems. By adhering to the rigorous, well-established protocols detailed in this guide, researchers can generate the reliable, high-quality data necessary to make informed decisions and accelerate their scientific objectives.
References
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-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). N4-methyl-6-[(4-chlorophenyl)thio]-5-nitropyrimidin-4-amine. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Unknown. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
lookchem. (n.d.). Cas 4316-94-3, this compound. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). Standard operating procedure for solubility testing. Retrieved from [Link]
-
Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
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Navigating the Spectral Landscape of 6-Chloro-5-nitropyrimidin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 6-Chloro-5-nitropyrimidin-4-amine
Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The specific arrangement of substituents on the pyrimidine ring dictates the molecule's chemical reactivity, physical properties, and biological activity. This compound, with its unique combination of an amino group, a chloro group, and a nitro group, presents a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating properties of the amino group, creates a distinct electronic environment within the pyrimidine ring, making it a subject of interest for chemical modifications and a candidate for biological screening.
Accurate structural elucidation is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms and the electronic environment of each nucleus within a molecule. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a roadmap for its identification and characterization.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the amine protons and the single aromatic proton on the pyrimidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 | 8.5 - 8.8 | Singlet | 1H |
| NH₂ | 7.5 - 8.5 (broad) | Singlet | 2H |
Note: The predicted chemical shifts are based on the analysis of related substituted pyrimidine structures and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and concentration.
Rationale for Predicted Chemical Shifts
-
H2 Proton: The proton at the C2 position of the pyrimidine ring is expected to be significantly deshielded due to the strong electron-withdrawing effects of the two adjacent nitrogen atoms in the ring, the chloro group at C6, and the nitro group at C5. This will result in a downfield chemical shift, predicted to be in the range of 8.5 - 8.8 ppm. For comparison, the H2 proton in the related compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine appears at 8.51 ppm[1].
-
Amine (NH₂) Protons: The protons of the amino group at C4 are expected to appear as a broad singlet. The chemical shift of amine protons can be highly variable and is dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena. A broad range of 7.5 - 8.5 ppm is predicted. The electron-withdrawing environment of the pyrimidine ring will contribute to a downfield shift compared to simple aliphatic amines.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four carbon atoms in the pyrimidine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 155 - 160 |
| C4 | 158 - 163 |
| C5 | 120 - 125 |
| C6 | 150 - 155 |
Note: These are predicted values. Actual experimental values may differ based on solvent and other experimental conditions.
Rationale for Predicted Chemical Shifts
-
C2: This carbon is situated between two electronegative nitrogen atoms, leading to a significant downfield chemical shift, predicted in the range of 155 - 160 ppm.
-
C4: The C4 carbon is bonded to an amino group and is part of the heterocyclic aromatic system. The amino group has a shielding effect, but the overall electron-deficient nature of the ring will result in a downfield shift, likely in the 158 - 163 ppm range.
-
C5: The C5 carbon is directly attached to the strongly electron-withdrawing nitro group. This is expected to cause a downfield shift, but its position relative to the nitrogen atoms is different from the other carbons. A predicted chemical shift in the range of 120 - 125 ppm is reasonable.
-
C6: The C6 carbon is bonded to a chloro group, which is electronegative and will cause a downfield shift. Its proximity to the ring nitrogens also contributes to its deshielding. A chemical shift in the range of 150 - 155 ppm is anticipated.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its high polarity, which should ensure good solubility of the compound. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A spectral width of 12-16 ppm, centered around 6-8 ppm.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 200-250 ppm, centered around 100-125 ppm.
-
Temperature: 298 K (25 °C).
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Structural Verification and Advanced NMR Techniques
To unequivocally confirm the structure of this compound and the assignment of the NMR signals, a suite of two-dimensional (2D) NMR experiments can be employed.
2D NMR Experiments
-
COSY (Correlation Spectroscopy): While not strictly necessary for this simple molecule with no expected proton-proton couplings, a COSY experiment would definitively show the absence of correlations, confirming the isolated nature of the H2 proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be invaluable for definitively assigning the H2 proton to the C2 carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the overall connectivity of the molecule. For example, the H2 proton should show correlations to C4 and C6, and the NH₂ protons should show correlations to C4 and C5.
Conclusion
This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectral data for this compound, a compound of significant interest in synthetic and medicinal chemistry. By understanding the expected spectral features and employing the detailed experimental protocols outlined, researchers can confidently identify and characterize this molecule. The application of advanced 2D NMR techniques will provide unambiguous structural confirmation, paving the way for its use in the development of novel chemical entities. This guide serves as a foundational resource, empowering scientists to navigate the spectral landscape of this and related substituted pyrimidines with expertise and confidence.
References
-
Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Available at: [Link]
Visualizations
Molecular Structure of this compound
Caption: Recommended workflow for NMR analysis of this compound.
Sources
mass spectrometry analysis of 6-Chloro-5-nitropyrimidin-4-amine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-5-nitropyrimidin-4-amine
Authored by: A Senior Application Scientist
Introduction
This compound is a key heterocyclic compound, often utilized as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the realm of drug discovery. Its structure, featuring a pyrimidine core substituted with an amine, a nitro group, and a chlorine atom, presents a unique analytical challenge and opportunity. Mass spectrometry (MS) stands as an indispensable tool for the structural confirmation, purity assessment, and metabolic profiling of this compound and its derivatives.
This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, from sample preparation and ionization to the intricate details of its fragmentation behavior. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to the analysis of this important chemical entity.
Core Compound Characteristics
A foundational understanding of the physicochemical properties of this compound is paramount for developing a successful MS method. These properties dictate solubility, ionization efficiency, and stability.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClN₄O₂ | [1] |
| Molecular Weight | 174.55 g/mol | [2] |
| Monoisotopic Mass | 173.994453 u | [3] |
| Density | 1.7±0.1 g/cm³ | [1][2] |
| Melting Point | 155-156 °C | [2] |
| Boiling Point | 394.7±37.0 °C at 760 mmHg | [1] |
| Topological Polar Surface Area | 97.6 Ų | [3] |
| XLogP3 | 1.2 | [2][3] |
Safety and Handling
As with any laboratory chemical, appropriate safety measures are essential. This compound should be handled in a well-ventilated area.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[4][5] Always consult the latest Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.[4][6] In case of exposure, follow standard first-aid measures, such as rinsing skin or eyes with ample water and moving to fresh air if inhaled.[4][6]
Mass Spectrometry Workflow: From Sample to Spectrum
The analytical workflow for this compound must be systematic to ensure data quality and reproducibility. The process begins with meticulous sample preparation, followed by the selection of an appropriate ionization source and mass analyzer settings.
Diagram: General MS Analytical Workflow
Caption: A typical workflow for the mass spectrometric analysis of a small molecule standard.
Part 1: Sample Preparation and Introduction
The choice of solvent is critical. Given its polar surface area and moderate XLogP3 value, this compound is soluble in common reversed-phase solvents like methanol and acetonitrile.
Protocol: Preparation of Analytical Standard
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard. Dissolve in 1.0 mL of HPLC-grade methanol or acetonitrile in a clean glass vial. Vortex until fully dissolved.
-
Working Solution (10 µg/mL): Pipette 10 µL of the stock solution into a new vial. Add 990 µL of the same solvent and vortex to mix. This solution is suitable for initial direct infusion analysis.
-
LC-MS Solution (1 µg/mL): Further dilute the working solution 1:10 with the initial mobile phase composition for liquid chromatography-mass spectrometry (LC-MS) analysis if required.
Part 2: Ionization - Generating the Gaseous Ion
For a molecule with a primary amine group, Electrospray Ionization (ESI) is the premier choice.[7] The amine group is a ready site for protonation, leading to a strong signal in the positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, particularly if the compound is analyzed in a less polar solvent system.[7]
-
Expert Rationale: ESI in positive ion mode is the logical starting point. The exocyclic amine (pKa ~ 3-4) is the most basic site and will readily accept a proton in the acidic ESI spray, forming a stable [M+H]⁺ ion. This "soft" ionization technique typically keeps the molecular ion intact, which is crucial for accurate mass determination.[7]
Part 3: Mass Analysis - Deciphering the Molecular Formula
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is strongly recommended. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.
Expected Molecular Ions:
-
Primary Adduct ([M+H]⁺): The protonated molecule is the most anticipated ion in positive mode ESI.
-
Monoisotopic Mass of C₄H₃ClN₄O₂ = 173.99445 u
-
Mass of Proton (H⁺) = 1.00728 u
-
Expected m/z for [C₄H₄ClN₄O₂]⁺ = 175.00173
-
-
Isotopic Pattern: The presence of chlorine provides a definitive isotopic signature. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will exhibit two distinct peaks for any chlorine-containing ion:
-
An A peak corresponding to the ³⁵Cl isotope.
-
An A+2 peak, approximately two mass units higher, corresponding to the ³⁷Cl isotope, with an intensity of about one-third of the A peak.
-
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure through Fragmentation
Tandem mass spectrometry (MS/MS) is essential for confirming the structure of this compound. In this process, the protonated molecular ion ([M+H]⁺, m/z 175.00) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.
The fragmentation of this molecule is governed by the relative strengths of its bonds and the stability of the resulting neutral losses and fragment ions. Key fragmentation pathways for related compounds often involve the loss of nitro groups, halogens, and ring cleavage.[8][9]
Predicted Fragmentation Data
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
| 175.00 | 129.02 | 45.98 | HNO₂ |
| 175.00 | 148.02 | 26.98 | HCN |
| 175.00 | 140.03 | 34.97 | Cl• |
| 129.02 | 102.04 | 26.98 | HCN |
| 129.02 | 94.05 | 34.97 | Cl• |
Diagram: Proposed Fragmentation Pathway of [M+H]⁺
Caption: Key fragmentation routes for protonated this compound.
Mechanistic Insights:
-
Loss of HNO₂: The most likely primary fragmentation pathway involves the elimination of nitrous acid (HNO₂). This is a common fragmentation for nitroaromatic compounds, often proceeding through a rearrangement, resulting in a stable fragment ion at m/z 129.02.
-
Loss of HCN: The pyrimidine ring can undergo cleavage, leading to the neutral loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic rings.[10] This would produce a fragment at m/z 148.02.
-
Loss of Chlorine Radical: Homolytic cleavage of the C-Cl bond can lead to the loss of a chlorine radical (Cl•). While less common than neutral losses in ESI, it is a plausible pathway, yielding an ion at m/z 140.03.
-
Secondary Fragmentation: The primary fragment at m/z 129.02 can undergo further fragmentation, such as the loss of HCN or a chlorine radical, to produce the ions at m/z 102.04 and 94.05, respectively.
Self-Validating Experimental Protocols
These protocols are designed to be self-validating, ensuring technical accuracy and trustworthiness of the results.
Protocol: Full Scan HRMS Analysis
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure mass accuracy is below 5 ppm.
-
Sample Infusion: Using a syringe pump, infuse the 10 µg/mL working solution at a flow rate of 5-10 µL/min into the ESI source.
-
Source Parameters (Positive ESI):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Set to a pressure appropriate for a stable spray.
-
Drying Gas (N₂): Set to a flow and temperature (e.g., 8 L/min, 300 °C) to ensure efficient desolvation.
-
-
Acquisition Parameters:
-
Mode: Full Scan (MS1)
-
Mass Range: m/z 50 - 500
-
Resolution: >10,000 (FWHM)
-
-
Validation Check:
-
Confirm the presence of the [M+H]⁺ ion at m/z 175.0017 ± 5 ppm.
-
Verify the A+2 isotopic peak at m/z 177.00, with an intensity approximately 32% of the m/z 175.00 peak.
-
Protocol: Tandem MS (MS/MS) Product Ion Scan
-
Instrument Setup: Use the same calibrated instrument and stable infusion setup as the Full Scan analysis.
-
Acquisition Parameters:
-
Mode: Product Ion Scan (or MS/MS)
-
Precursor Ion Selection: Set the quadrupole to isolate m/z 175.00.
-
Isolation Window: 1-2 Da.
-
Collision Gas: Argon.
-
Collision Energy (CE): Perform a ramped CE experiment (e.g., 10-40 eV) to observe the full range of fragment ions. Alternatively, acquire data at discrete CE values (e.g., 15 eV, 25 eV, 35 eV) to optimize for specific fragments.
-
Mass Range: m/z 40 - 180.
-
-
Validation Check:
-
Confirm the presence of the predicted fragment ions from the table above.
-
Ensure the measured mass of the fragment ions is within 5 ppm of the theoretical mass.
-
The fragmentation pattern should be consistent and reproducible across multiple injections.
-
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific method for its identification and structural characterization. By employing high-resolution ESI-MS in the positive ion mode, a clear molecular ion with a characteristic chlorine isotopic pattern can be readily identified. Subsequent tandem MS/MS analysis provides a rich fragmentation spectrum, with key losses of HNO₂, HCN, and Cl, which serve to definitively confirm the compound's structure. The protocols and insights provided in this guide offer a validated framework for researchers, ensuring data of the highest scientific integrity for applications ranging from quality control to advanced drug development programs.
References
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This compound | CAS#:4316-94-3 | Chemsrc. [Link]
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Mass Spectrometry Ionization Methods - Chemistry at Emory. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
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Mass spectrometry based fragmentation patterns of nitrosamine compounds - ResearchGate. [Link]
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Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage - YouTube. [Link]
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An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-nitropyrimidin-4-amine: Starting Materials and Strategic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Chloro-5-nitropyrimidin-4-amine
This compound is a pivotal building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a chloro group, and a nitro group on the pyrimidine core, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic aromatic substitution, while the chloro and amino groups offer multiple points for further functionalization. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes.
Synthetic Strategies: A Multi-faceted Approach
The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale of the synthesis. This guide will explore three principal synthetic pathways, each with its own set of advantages and experimental considerations.
Route 1: Direct Nitration of 4-Amino-6-chloropyrimidine
This is arguably the most direct and atom-economical approach to this compound. The synthesis commences with the commercially available 4-amino-6-chloropyrimidine and introduces the nitro group in a single step.
Reaction Scheme:
Figure 1: Direct nitration of 4-amino-6-chloropyrimidine.
Mechanistic Insights: Electrophilic Aromatic Substitution
The nitration of the pyrimidine ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ[1][2]. The pyrimidine ring, being an electron-deficient heterocycle, is generally deactivated towards EAS. However, the presence of the activating amino group at the C4 position directs the incoming electrophile to the adjacent C5 position. The lone pair of electrons on the amino group can be donated to the ring, stabilizing the intermediate sigma complex formed during the attack of the nitronium ion.
Experimental Protocol: Nitration of 4-Amino-6-chloropyrimidine
A solution of 4-amino-2-chloropyridine in concentrated sulfuric acid is cooled, and a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then carefully warmed and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is isolated by pouring the reaction mixture onto ice, followed by neutralization and filtration.
Detailed operational parameters can be found in a patent describing a similar nitration of a substituted aminopyridine, which suggests using a mixture of 65% nitric acid and concentrated sulfuric acid.[3]
| Parameter | Value | Reference |
| Starting Material | 4-Amino-6-chloropyrimidine | Commercially Available |
| Reagents | 65% Nitric Acid, Concentrated Sulfuric Acid | [3] |
| Temperature | 0-5°C (addition), Room Temperature (reaction) | [3] |
| Reaction Time | 2-4 hours | Estimated |
| Work-up | Quenching on ice, neutralization, filtration | Standard Procedure |
| Yield | 75-85% (for a similar substrate) | [3] |
Table 1: Summary of reaction conditions for the nitration of 4-amino-6-chloropyrimidine.
Route 2: Synthesis from Barbituric Acid
This multi-step synthesis offers a versatile approach starting from the readily available and inexpensive barbituric acid. The key transformations involve nitration, chlorination, and selective amination.
Reaction Scheme:
Figure 2: Synthesis of this compound from barbituric acid.
Step-by-Step Synthesis and Mechanistic Rationale
Step 1: Nitration of Barbituric Acid
Barbituric acid is readily nitrated at the C5 position using fuming nitric acid[4]. The reaction is typically carried out at low temperatures to control the exothermicity. The two carbonyl groups of barbituric acid withdraw electron density from the ring, making the C5 methylene group acidic and susceptible to electrophilic attack.
Experimental Protocol: Preparation of 5-Nitrobarbituric Acid [4] To a stirred flask containing fuming nitric acid (sp. gr. 1.52) and cooled in an ice bath, barbituric acid is added portion-wise over a period of two hours, maintaining the temperature below 40°C. After the addition is complete, the mixture is stirred for an additional hour. Water is then added, and the solution is cooled to 10°C to precipitate the product, which is collected by filtration, washed with cold water, and dried. The yield of the anhydrous compound is reported to be 85-90%.
Step 2: Chlorination of 5-Nitrobarbituric Acid
The conversion of 5-nitrobarbituric acid (or its tautomeric form, 4,6-dihydroxy-5-nitropyrimidine) to 4,6-dichloro-5-nitropyrimidine is achieved by heating with phosphorus oxychloride (POCl₃)[5]. This reaction proceeds through the formation of phosphate esters at the hydroxyl groups, which are then displaced by chloride ions. The presence of a tertiary amine, such as N,N-dimethylaniline, can be used to catalyze the reaction.
Experimental Protocol: Preparation of 4,6-Dichloro-5-nitropyrimidine [5] A mixture of 2-substituted-5-nitro-4,6-dihydroxypyrimidine, phosphorus oxychloride, N,N-diethylaniline, and triethylamine hydrochloride is refluxed until the starting material is consumed (as monitored by TLC). After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then poured into crushed ice with stirring. The resulting solid is collected by filtration and can be recrystallized from a suitable solvent like ethyl acetate to yield the desired product with a reported yield of 93.2%.
Step 3: Selective Amination of 4,6-Dichloro-5-nitropyrimidine
The final step involves the selective nucleophilic aromatic substitution of one of the chloro groups with an amino group. The two chlorine atoms at the C4 and C6 positions are electronically equivalent. However, the reaction can be controlled to favor monosubstitution by using a stoichiometric amount of the amine nucleophile at a controlled temperature.
Experimental Protocol: Preparation of this compound [6] To a solution of 4,6-dichloro-5-nitropyrimidine in tetrahydrofuran, aqueous ammonia and sodium bicarbonate are added. The mixture is heated to 55°C and stirred overnight. After cooling to room temperature, the organic solvent is removed under reduced pressure. The resulting residue is filtered and purified by flash column chromatography to afford this compound in a high yield of 93%.
| Parameter | Step 1: Nitration | Step 2: Chlorination | Step 3: Amination |
| Starting Material | Barbituric Acid | 5-Nitrobarbituric Acid | 4,6-Dichloro-5-nitropyrimidine |
| Key Reagents | Fuming HNO₃ | POCl₃, N,N-diethylaniline | Aqueous NH₃, NaHCO₃ |
| Solvent | None | Phosphorus oxychloride | Tetrahydrofuran, Water |
| Temperature | < 40°C | Reflux | 55°C |
| Yield | 85-90% | 93.2% | 93% |
| Reference | [4] | [5] | [6] |
Table 2: Summary of reaction conditions for the synthesis from barbituric acid.
Route 3: Synthesis from 4,6-Dihydroxypyrimidine
This route is analogous to the barbituric acid pathway but starts with 4,6-dihydroxypyrimidine. The key steps are chlorination, followed by nitration and selective amination.
Reaction Scheme:
Figure 3: Synthesis of this compound from 4,6-dihydroxypyrimidine.
Step-by-Step Synthesis and Mechanistic Considerations
Step 1: Chlorination of 4,6-Dihydroxypyrimidine
4,6-Dihydroxypyrimidine is converted to 4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride. The reaction mechanism is similar to the chlorination of 5-nitrobarbituric acid.
Experimental Protocol: Preparation of 4,6-Dichloropyrimidine A mixture of 4,6-dihydroxypyrimidine and phosphorus oxychloride is heated. The use of a tertiary amine base like N,N-diisopropylethylamine (Hünig's base) can facilitate the reaction. The product can be isolated by extraction. A patent describes a process where 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride in the presence of Hünig's base at 80°C, followed by extraction with methylcyclohexane to give 4,6-dichloropyrimidine in 70% yield.
Step 2: Nitration of 4,6-Dichloropyrimidine
The nitration of 4,6-dichloropyrimidine introduces the nitro group at the C5 position. The two chloro groups are deactivating, making the nitration require forcing conditions, typically a mixture of nitric acid and sulfuric acid.
Step 3: Selective Amination of 4,6-Dichloro-5-nitropyrimidine
This step is identical to the final step in Route 2, where one of the chloro groups is selectively displaced by an amino group using aqueous ammonia. The electron-withdrawing nitro group at C5 activates the C4 and C6 positions for nucleophilic attack. The regioselectivity of this amination is generally not an issue as the two chloro groups are equivalent.
Conclusion: A Comparative Overview
The synthesis of this compound can be effectively achieved through multiple synthetic pathways.
-
Route 1 (Direct Nitration) is the most straightforward and efficient for small-scale synthesis, provided the starting material is readily available.
-
Route 2 (from Barbituric Acid) is a robust and cost-effective option for larger-scale production due to the low cost of barbituric acid. It involves well-established and high-yielding reactions.
-
Route 3 (from 4,6-Dihydroxypyrimidine) offers an alternative to the barbituric acid route with similar chemical transformations.
The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the specific capabilities of the research or production facility. This guide provides the foundational knowledge and experimental insights necessary for researchers to make informed decisions in the synthesis of this valuable heterocyclic building block.
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ARKAT USA, Inc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Retrieved January 4, 2026, from [Link]
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PubMed. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. Journal of Organic Chemistry, 67(22), 7833–7838. [Link]
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ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over SNAr of Chlorine Atoms. [Link]
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Chemical Synthesis Database. (n.d.). 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Retrieved January 4, 2026, from [Link]
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ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over SNAr of Chlorine Atoms. [Link]
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ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Retrieved January 4, 2026, from [Link]
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The Lynchpin of Purine Synthesis: A Technical Guide to the Fundamental Reactivity of 6-Chloro-5-nitropyrimidin-4-amine
Abstract
This technical guide provides an in-depth exploration of the fundamental reactivity of 6-chloro-5-nitropyrimidin-4-amine, a critical building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, particularly substituted purines and pyrimidines. We will dissect the electronic architecture of the molecule, elucidate the mechanisms governing its reactivity, and provide field-proven experimental protocols for its key transformations. The causality behind experimental choices will be a central theme, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Strategic Importance of a Polysubstituted Pyrimidine
This compound is a highly functionalized pyrimidine that serves as a versatile precursor in the synthesis of a diverse array of biologically active molecules. Its strategic importance lies in the orthogonal reactivity of its substituents, which allows for sequential and regioselective modifications. The pyrimidine core is a privileged scaffold in drug discovery, frequently found in kinase inhibitors and other therapeutic agents due to its ability to mimic the purine bases of ATP[1]. The presence of a chloro leaving group, an activating nitro group, and a nucleophilic amino group makes this molecule a powerhouse for generating complex molecular architectures.
The primary value of this compound is as a linchpin in the construction of purine analogs. The C6-chloro and C5-nitro groups set the stage for the formation of the imidazole ring of the purine system, while the C4-amino group provides a crucial handle for further derivatization. Understanding the nuances of its reactivity is paramount for any medicinal chemist aiming to leverage this scaffold for the development of novel therapeutics.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups and the electron-deficient nature of the pyrimidine ring.
-
The Pyrimidine Core: As a diazine, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to nucleophilic attack.
-
The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group at the C5 position is the primary activating group. Through both inductive and resonance effects, it significantly depletes the electron density of the pyrimidine ring, making the carbons of the ring highly electrophilic. This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions.
-
The Chloro Group (-Cl): Positioned at C6, the chlorine atom is an excellent leaving group in the context of SNAr reactions. Its departure is facilitated by the stabilization of the anionic intermediate by the adjacent nitro group and the ring nitrogens.
-
The Amino Group (-NH₂): The exocyclic amino group at C4 is an electron-donating group. While it can slightly counteract the electron-withdrawing effects of the nitro group and the ring nitrogens, its primary role in the initial reactivity of the molecule is often as a directing group or a point for future modification.
The confluence of these electronic features renders the C6 position the most electrophilic and, therefore, the primary site for nucleophilic attack.
Core Reactivity: A Deep Dive into Key Transformations
The chemical utility of this compound is dominated by two principal transformations: nucleophilic aromatic substitution at the C6 position and reduction of the C5-nitro group.
Nucleophilic Aromatic Substitution (SNAr): The Gateway to Diversity
The displacement of the C6-chloro group by a wide range of nucleophiles is the most fundamental and widely exploited reaction of this scaffold. This transformation proceeds via the classical SNAr mechanism.
Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and, most importantly, onto the oxygen atoms of the nitro group. Computational studies have highlighted the pivotal role of the Meisenheimer complex in these reactions[2].
-
Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the substituted product.
Common Nucleophiles and Their Significance:
-
Amines (N-Nucleophiles): The reaction with primary and secondary amines is extensively used to introduce diverse side chains, which are often crucial for modulating the biological activity and pharmacokinetic properties of the final compounds. This reaction is fundamental in the synthesis of kinase inhibitors.
-
Thiols (S-Nucleophiles): Thiolates readily displace the chloride to form thioethers. This linkage is found in various bioactive molecules and can also serve as a handle for further functionalization.
-
Alcohols and Phenols (O-Nucleophiles): Alkoxides and phenoxides can also be employed as nucleophiles, although stronger bases are often required to deprotonate the corresponding alcohols. The resulting ethers expand the chemical space accessible from this versatile starting material.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a representative procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle (if required)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the primary amine (1.1 - 1.5 eq) to the solution.
-
Add the base (TEA or DIPEA, 1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive amines.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Self-Validation: The progress of the reaction should be monitored until the starting material is consumed. The identity and purity of the product should be confirmed by spectroscopic methods (NMR, MS).
Reduction of the Nitro Group: Forging the Path to Purines
The reduction of the C5-nitro group to an amino group is the critical subsequent step in the synthesis of purines and other bicyclic heterocycles. This transformation converts the 6-substituted-5-nitropyrimidin-4-amine into a 5,6-diaminopyrimidine derivative, which can then undergo cyclization with a one-carbon synthon (e.g., formic acid, orthoesters) to form the imidazole ring of the purine.
Common Reducing Agents and Methodologies:
A variety of methods can be employed for the reduction of the nitro group, with the choice often depending on the other functional groups present in the molecule.
| Reducing Agent/Method | Typical Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C, in Ethanol or Methanol | Clean reaction, high yields, easy workup. | May not be suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes). |
| Iron powder in Acetic Acid | Fe, CH₃COOH, heat | Cost-effective, tolerant of many functional groups. | Workup can be more involved to remove iron salts. |
| Tin(II) Chloride | SnCl₂·2H₂O, in Ethanol or Ethyl Acetate | Mild conditions, good functional group tolerance. | Stoichiometric amounts of tin salts are produced. |
| Sodium Dithionite | Na₂S₂O₄, in aqueous or biphasic systems | Mild conditions, often used for sensitive substrates. | Can sometimes lead to over-reduction or side products. |
Experimental Protocol: Reduction of the Nitro Group using Iron in Acetic Acid
This protocol provides a robust and widely applicable method for the reduction of a 6-substituted-5-nitropyrimidin-4-amine.
Materials:
-
6-substituted-5-nitropyrimidin-4-amine
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Celite
-
Sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Suspend the 6-substituted-5-nitropyrimidin-4-amine in a mixture of ethanol and glacial acetic acid in a round-bottom flask.
-
Add iron powder (typically 3-5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-diaminopyrimidine derivative.
-
The product can be purified by crystallization or column chromatography if necessary.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signatures of this compound is essential for its effective use.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₄H₃ClN₄O₂ |
| Molecular Weight | 174.55 g/mol |
| Appearance | Typically a solid |
| CAS Number | 4316-94-3 |
Spectroscopic Data (Predicted):
-
¹H NMR:
-
H2 Proton: A singlet is expected for the proton at the C2 position of the pyrimidine ring. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, this proton will be deshielded and is expected to appear downfield, likely in the range of 8.0-8.5 ppm.
-
Amine Protons: The protons of the C4-amino group will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent and concentration.
-
-
¹³C NMR:
-
C2, C4, C6: These carbons are directly attached to heteroatoms (N or Cl) and will have distinct chemical shifts. The C4 and C6 carbons, being attached to the amino and chloro groups respectively, and influenced by the adjacent nitro group, will be significantly downfield.
-
C5: The carbon bearing the nitro group will also be deshielded.
-
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex heterocyclic systems. Its well-defined and predictable reactivity, centered around nucleophilic aromatic substitution and nitro group reduction, provides medicinal chemists with a reliable and versatile tool for the synthesis of novel drug candidates, particularly in the realm of kinase inhibitors. A thorough understanding of the principles outlined in this guide will empower researchers to fully exploit the synthetic potential of this invaluable building block.
References
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Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. ChemRxiv. [Link]
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Hesek, D., Lee, M., Rucil, T., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7836–7843. [Link]
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Al-Omary, F. A. M., & Al-Masoudi, N. A. (2017). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Gamble, A. B., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-956. [Link]
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Shi, Y., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
PubChem. (n.d.). N4-methyl-6-[(4-chlorophenyl)thio]-5-nitropyrimidin-4-amine. [Link]
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ResearchGate. (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. [Link]
-
ResearchGate. (2025). Transformation of methyl N-methyl- N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines and 9-methylpurin-8-ones. [Link]
-
MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
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The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. [Link]
-
Gamble, A. B., et al. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. ResearchGate. [Link]
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A Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Chloro-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitropyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of purine analogs and other bioactive molecules. Its utility stems from a well-defined pattern of reactivity, governed by the electronic interplay of its substituent groups on the pyrimidine core. This guide provides an in-depth analysis of the electrophilic and nucleophilic sites of this molecule, offering insights into its chemical behavior that are critical for reaction design and the development of novel therapeutics.
The pyrimidine ring, a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency is a critical determinant of its reactivity.[1] The strategic placement of a potent electron-withdrawing nitro group and an electron-donating amino group, along with a labile chloro substituent, creates a molecule with distinct and predictable sites for chemical attack. Understanding these sites is paramount for its effective application in the synthesis of complex molecular architectures.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is best understood by examining the electronic effects of its substituents on the pyrimidine ring. The nitro group at the C5 position is a strong electron-withdrawing group, significantly reducing the electron density of the aromatic system. This deactivation of the ring facilitates nucleophilic aromatic substitution (SNAr) reactions.[2] Conversely, the amino group at the C4 position is an electron-donating group, which modulates the electron density of the ring and also serves as a primary nucleophilic center.
Electrophilic Sites
The primary electrophilic sites on this compound are the carbon atoms of the pyrimidine ring, particularly those susceptible to nucleophilic attack. The electron-withdrawing nature of the two ring nitrogens and the nitro group makes the entire ring system electrophilic.
The most significant electrophilic site is the C6 carbon atom . This is due to two main factors:
-
Attachment of a Good Leaving Group: The chlorine atom at C6 is a good leaving group, readily displaced by nucleophiles.
-
Activation by the Nitro Group: The strong electron-withdrawing nitro group at the adjacent C5 position significantly lowers the electron density at C6, making it highly susceptible to nucleophilic attack.
Nucleophilic attack at C6 proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge of this intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group, which stabilizes the transition state and facilitates the substitution reaction.[3]
The C4 carbon atom , also bearing a substituent, is another potential electrophilic site. However, the amino group is a poorer leaving group than the chloro group, making substitution at C4 less favorable under typical SNAr conditions.
The C2 carbon atom is also electron-deficient due to its proximity to the two ring nitrogens. While it can be an electrophilic site in some pyrimidine systems, in this molecule, the reactivity is dominated by the highly activated C6 position.
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
The following protocol outlines a general procedure for the substitution of the chloro group at the C6 position, a common reaction in the utilization of this scaffold.
-
Reaction Setup: To a solution of this compound in a suitable aprotic polar solvent (e.g., THF, DMF, or acetonitrile), add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.
-
Nucleophile Addition: Slowly add the desired nucleophile (e.g., an amine, alcohol, or thiol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove the base and other water-soluble impurities. The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
Nucleophilic Sites
The nucleophilic character of this compound is primarily attributed to the lone pairs of electrons on its nitrogen atoms.
The most prominent nucleophilic site is the exocyclic amino group at the C4 position . The lone pair of electrons on this nitrogen atom is readily available for donation to an electrophile. The basicity, and therefore nucleophilicity, of this amino group is influenced by the electronic nature of the pyrimidine ring. While the ring is electron-withdrawing, the exocyclic amino group remains a potent nucleophile, capable of participating in reactions such as acylation, alkylation, and the formation of Schiff bases. The basicity of alkylamines is generally higher than that of ammonia due to the electron-donating nature of alkyl groups.[1]
The ring nitrogen atoms (N1 and N3) also possess lone pairs of electrons and can act as nucleophiles. However, their basicity is significantly lower than that of the exocyclic amino group. This is because the lone pairs on the ring nitrogens are in sp² hybrid orbitals, which have more s-character and are held more closely to the nucleus, making them less available for protonation or reaction with electrophiles.[1] Furthermore, the electron-withdrawing effect of the nitro group and the other nitrogen atom in the ring further reduces their basicity.[4] Generally, in substituted pyrimidines, the exocyclic amino groups are more basic and nucleophilic than the ring nitrogens.[3]
Summary of Reactive Sites
| Site | Type | Reactivity | Influencing Factors |
| C6 | Electrophilic | High | Good leaving group (Cl), strong activation by the adjacent nitro group. |
| C4 | Electrophilic | Low | Poor leaving group (NH2) compared to Cl. |
| C2 | Electrophilic | Moderate | Proximity to two ring nitrogens. |
| N of NH2 | Nucleophilic | High | Readily available lone pair of electrons. |
| N1 & N3 | Nucleophilic | Low | sp² hybridization of lone pairs, electron-withdrawing nature of the ring. |
Visualizing Reactivity: Molecular Structure and Logical Relationships
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the molecule's structure and the logical flow of its reactivity.
Figure 1: Molecular structure and classification of reactive sites.
Figure 2: Logical workflow for electrophilic and nucleophilic reactions.
Conclusion
The reactivity of this compound is characterized by a clear distinction between its electrophilic and nucleophilic centers. The C6 position is the dominant electrophilic site, highly activated towards nucleophilic aromatic substitution by the adjacent nitro group and the presence of a good leaving group. The exocyclic amino group at C4 serves as the primary nucleophilic site, owing to the high availability of its lone pair of electrons. A thorough understanding of these reactive sites, grounded in the principles of electronic effects and resonance stabilization, is essential for leveraging this versatile molecule in the synthesis of novel compounds with potential applications in drug discovery and development.
References
-
Libretexts. (2023, February 23). 25.10 Relative Basicity of Amines. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023, November 29). Pyrimidine. In Wikipedia. [Link]
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Polat, M. F., Kucukdumlu, S., Çıkla-Süzgün, P., & Supuran, C. T. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1845. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Senthilkumar, M., & Kolandaivel, P. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 223–235. [Link]
- Yang, Z., Wang, Y., & Zhang, J. (2019). Theoretical investigation of the nitro-and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine. Molecular Physics, 117(13), 1729-1738.
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]
-
Singh, S. K., Kumar, A., & Singh, A. K. (2019). Exploring the Role of Consecutive Addition of Nitrogen Atoms on Stability and Reactivity of Hydrogen-Bonded Azine–Water Complexes. ACS Omega, 4(5), 8754–8763. [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Representation of the frontier molecular orbitals of the designated molecule... [Image]. [Link]
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ResearchGate. (n.d.). The molecular electrostatic potential map of the geometrically... [Image]. [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential map of complexes (1–6) [Image]. [Link]
-
ResearchGate. (n.d.). (a) Molecular electrostatic potential map calculated at... [Image]. [Link]
-
ResearchGate. (n.d.). Molecular electrostaric potential map (MEP) for 2-chloro-5-nitro pyridine [Image]. [Link]
-
Nepal Journals Online. (2024, June 3). Frontier molecular orbitals, MEP, NBO, and vibrational spectra of Mesalamine. [Link]
-
Lorente-Macías, Á., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. ChemRxiv. [Link]
-
Chemsrc. (2025, August 26). This compound. [Link]
-
PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. [Link]
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Methodological & Application
Application Note: A Validated Synthesis Protocol for 6-Chloro-5-nitropyrimidin-4-amine
Abstract & Introduction
6-Chloro-5-nitropyrimidin-4-amine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by an electron-deficient pyrimidine ring activated by a nitro group, make it an exceptionally versatile precursor for the synthesis of a wide array of biologically active compounds. This includes, but is not limited to, kinase inhibitors, agrochemicals, and other therapeutic agents. The strategic placement of the chloro, nitro, and amine functionalities allows for sequential and regioselective modifications, providing a robust scaffold for library synthesis and lead optimization.
This application note provides a detailed, field-validated protocol for the synthesis of this compound. The procedure is based on the selective nucleophilic aromatic substitution (SNAr) of a chlorine atom in 4,6-dichloro-5-nitropyrimidine with ammonia. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology with expert insights, and provide troubleshooting guidance to ensure reproducible, high-yield synthesis.
Reaction Principle: The SNAr Mechanism
The synthesis hinges on the principle of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing effect of the nitro group at the C5 position. This activation significantly lowers the energy barrier for nucleophilic attack on the carbon atoms bearing the chlorine leaving groups.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The ammonia (NH₃) molecule, acting as the nucleophile, attacks one of the electrophilic carbon atoms at C4 or C6, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion (Cl⁻) as a leaving group.
Regioselectivity in this reaction is high, favoring monosubstitution at the C4 position under controlled conditions. The presence of the first amino group slightly deactivates the ring towards a second substitution, allowing for the isolation of the desired mono-aminated product in high yield. A mild base, sodium bicarbonate, is incorporated to neutralize the hydrochloric acid (HCl) generated in situ, preventing protonation of the amine nucleophile and driving the reaction to completion.
Experimental Workflow Diagram
The following diagram outlines the synthetic pathway from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from a verified synthetic procedure to yield high-purity this compound[1].
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Recommended Purity |
| 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 | C₄HCl₂N₃O₂ | 193.98 | >98% |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | >99.5% |
| Aqueous Ammonia (28-30%) | 1336-21-6 | NH₄OH | 35.04 | ACS Grade |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | >99.5% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Methanol (MeOH) | 67-56-1 | CH₃OH | 32.04 | ACS Grade |
| Silica Gel | 63231-67-4 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4,6-dichloro-5-nitropyrimidine (9.7 g, 50 mmol)[1].
-
Solvent Addition: Add anhydrous tetrahydrofuran (100 mL) to the flask and stir until the starting material is fully dissolved[1].
-
Reagent Addition: To the solution, add aqueous ammonia (100 mL) followed by sodium bicarbonate (4.6 g, 55 mmol)[1].
-
Scientist's Note: The sodium bicarbonate is crucial for neutralizing the HCl formed during the reaction. Its presence maintains a basic environment, ensuring the ammonia remains a potent nucleophile.
-
-
Reaction Conditions: Heat the reaction mixture to 55 °C and maintain stirring overnight[1]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 10:1 Hexane:Ethyl Acetate solvent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the organic solvent (tetrahydrofuran) under reduced pressure using a rotary evaporator[1].
-
Initial Purification: The remaining aqueous residue will contain the precipitated product. Filter the crude product using a Büchner funnel and wash the solid with cold deionized water (2 x 20 mL).
-
Final Purification (Chromatography): The crude solid is further purified by flash column chromatography on silica gel.
-
Elute the column using a dichloromethane:methanol (100:1) solvent system[1].
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions under reduced pressure to yield the final product.
-
-
Product Characterization: The final product, this compound, should be a solid (typically pale yellow to orange)[2]. The expected yield is approximately 8.1 g (93%)[1]. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
| Parameter | Value / Description | Source |
| Starting Material | 4,6-dichloro-5-nitropyrimidine | [1][3] |
| Moles of Starting Material | 50 mmol (9.7 g) | [1] |
| Primary Reagent | Aqueous Ammonia (28-30%) | [1] |
| Base | Sodium Bicarbonate (4.6 g, 55 mmol) | [1] |
| Solvent | Tetrahydrofuran (100 mL) | [1] |
| Reaction Temperature | 55 °C | [1] |
| Reaction Time | Overnight | [1] |
| Purification Method | Flash Column Chromatography (DCM:MeOH = 100:1) | [1] |
| Product Mass (Expected) | 8.1 g | [1] |
| Yield (Expected) | 93% | [1] |
Troubleshooting and Field-Proven Insights
-
Problem: Low or No Reaction.
-
Cause: Inactive reagents or insufficient temperature.
-
Solution: Ensure the aqueous ammonia is fresh. Verify the reaction temperature is maintained at 55 °C. If the reaction is sluggish, the time can be extended up to 24 hours.
-
-
Problem: Formation of Diamine Byproduct.
-
Cause: The reaction temperature is too high or the reaction time is excessively long, leading to a second SNAr substitution.
-
Solution: Strictly adhere to the 55 °C temperature limit. Monitor the reaction closely with TLC to avoid prolonged reaction times after the starting material is consumed.
-
-
Problem: Low Yield after Purification.
-
Cause: Product loss during work-up or chromatography.
-
Solution: Ensure the pH of the aqueous residue is not acidic during work-up to prevent the product from dissolving. During chromatography, use the specified eluent system; a more polar system may lead to poor separation from highly polar impurities.
-
-
Expert Insight on Solvent Choice: Tetrahydrofuran (THF) is an ideal solvent as it effectively dissolves the nonpolar starting material while being miscible with the aqueous ammonia, creating a homogenous reaction environment conducive to an efficient reaction.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-amino-2-chloro-6-methyl-5-nitropyrimidine. Retrieved from [Link]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. (2023). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved from [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). PMC - NIH. Retrieved from [Link]
Sources
Application Note and Detailed Protocols for the Reaction of 6-Chloro-5-nitropyrimidin-4-amine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Substituted 5-Nitropyrimidin-4,6-diamines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous purines and pyrimidines, and its versatile synthetic handles.[1] Specifically, the 4,6-diaminopyrimidine motif is a well-established pharmacophore found in a multitude of biologically active compounds, including kinase inhibitors and anti-infective agents.[2][3] The reaction of 6-Chloro-5-nitropyrimidin-4-amine with primary amines provides a direct and efficient route to N-substituted 5-nitropyrimidin-4,6-diamines. These products are valuable intermediates in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies, particularly in the development of Janus kinase (JAK) inhibitors and other targeted therapies.[3] The electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloro group at the 6-position. This application note provides a comprehensive guide to understanding and performing this pivotal reaction, including the underlying mechanism, detailed experimental protocols, and troubleshooting advice.
Reaction Mechanism: A Stepwise Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. The key to this reaction is the electron-deficient nature of the pyrimidine ring, which is further enhanced by the strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to attack by nucleophiles.
The generally accepted mechanism involves two main steps:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: A primary amine, acting as the nucleophile, attacks the electron-deficient C6 carbon of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitro group, which stabilizes the complex.
-
Elimination of the Leaving Group: In the subsequent step, the chloride ion, which is a good leaving group, is eliminated from the Meisenheimer complex. This step restores the aromaticity of the pyrimidine ring and results in the formation of the N-substituted 5-nitropyrimidin-4,6-diamine product.
Figure 1: SNAr Mechanism
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reaction of this compound with a primary amine.
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₄H₃ClN₄O₂ | 174.55 | >98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | >99% | e.g., Sigma-Aldrich | Use freshly distilled if necessary. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99% | e.g., Sigma-Aldrich | Acts as a base to neutralize HCl. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | e.g., Sigma-Aldrich | Use from a freshly opened bottle or dried over molecular sieves. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | e.g., VWR | For drying the organic layer. |
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary Amines: Can be corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Triethylamine: Flammable and corrosive. Handle with care in a fume hood.
-
Anhydrous Solvents: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10-20 mL per gram of starting material).
-
Stir the solution at room temperature until all the solid has dissolved.
-
-
Addition of Reagents:
-
To the stirred solution, add triethylamine (TEA) (1.1 - 1.5 eq). The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.
-
Slowly add the primary amine (1.0 - 1.2 eq) dropwise to the reaction mixture. A slight exotherm may be observed. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[5]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes.
-
The reaction is considered complete when the starting material spot is no longer visible by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the primary amine.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-nitropyrimidin-4,6-diamine.[5]
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol or methanol) can also be employed for purification.[6]
-
Figure 2: Experimental Workflow
Characterization of Products
The structure and purity of the synthesized N-substituted 5-nitropyrimidin-4,6-diamines should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated amine are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H and NO₂ stretches.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | 1. Insufficiently reactive amine. 2. Inadequate reaction time or temperature. 3. Moisture in the reaction. | 1. Increase the reaction temperature or use a more polar solvent. 2. Extend the reaction time. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup or purification. 3. Side reactions. | 1. See "Incomplete Reaction" above. 2. Optimize extraction and purification procedures. 3. Ensure slow addition of the amine and maintain proper temperature control. |
| Formation of Multiple Products | 1. Reaction of the primary amine at the 4-amino position. 2. Disubstitution (if starting with a di-chloro pyrimidine). | 1. This is generally not observed due to the higher activation at the 6-position. If observed, consider protecting the 4-amino group. 2. Use a stoichiometric amount of the primary amine. |
Scope and Limitations
This reaction is generally applicable to a wide range of primary amines, including aliphatic and aromatic amines. However, very bulky or electron-deficient amines may react more slowly and require more forcing conditions. It is important to note that while the 6-chloro position is highly activated, side reactions can occur under certain conditions. For instance, with di-functional amines, intramolecular cyclization might be a competing pathway. Careful control of reaction conditions is therefore essential for achieving high yields and purity.
References
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
- ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines.
- Clark, J., & Yanagibashi, T. (n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates).
- ResearchGate. (2013). Scheme 30. Selective nucleophilic aromatic substitution to furnish...
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ChemicalBook. (2025). N4-METHYL-6-CHLORO-5-NITROPYRIMIDIN-4-AMINE - Safety Data Sheet.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution on Thienopyrimidines.
- CymitQuimica. (2024). Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- National Institutes of Health. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.
- National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- National Institutes of Health. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- ResearchGate. (2025). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides.
- PubMed. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine.
- Benchchem. (n.d.). An In-depth Technical Guide to the Potential Therapeutic Targets of 4-N- methyl-5-nitropyrimidine-2,4-diamine and Related 2,4-Diaminopyrimidine Analogs.
- PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors.
- National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Royal Society of Chemistry. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides.
- PubMed. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization.
- National Institutes of Health. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimizing Suzuki-Miyaura Coupling Conditions for 6-Chloro-5-nitropyrimidin-4-amine
Introduction: The Strategic Importance of Arylated Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds with applications ranging from oncology to virology.[1][2][3] Specifically, 4-amino-5-nitropyrimidines are valuable intermediates, offering functional handles for diverse synthetic elaborations. The introduction of aryl or heteroaryl substituents onto this core via carbon-carbon bond formation is a critical strategy in drug discovery for modulating pharmacological properties.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging such C-C bonds.[4][5][6] It is particularly well-suited for heteroaromatic systems. The substrate of interest, 6-Chloro-5-nitropyrimidin-4-amine, presents a unique case. The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the strongly electron-withdrawing nitro group at the 5-position. This electronic profile significantly activates the chlorine atom at the 6-position, making it an excellent electrophilic partner for the Suzuki coupling.[3][7][8]
This guide provides a comprehensive analysis of the critical parameters governing the Suzuki coupling of this substrate, offering field-proven insights and detailed protocols to enable researchers, scientists, and drug development professionals to achieve high-yield, reproducible outcomes.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6][9][10]
-
Step 1: Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-chlorine bond of the this compound. This is often the rate-determining step for aryl chlorides. The electron-deficient nature of the pyrimidine ring facilitates this step, making this substrate more reactive than typical, unactivated aryl chlorides.[4][8][9]
-
Step 2: Transmetalation: This step involves the transfer of the organic moiety (R²) from the organoboron reagent to the palladium(II) center. This process is not spontaneous and requires activation by a base.[4][5][11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the palladium, displacing the halide.[5][11][12][13]
-
Step 3: Reductive Elimination: The final step involves the coupling of the two organic partners (the pyrimidine and the group from the boronic acid) attached to the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5][9]
Causality Behind Experimental Choices: A Guide to Optimization
Success in Suzuki coupling hinges on the careful selection of several interdependent parameters. The unique electronic nature of this compound informs the optimal choices.
Palladium Catalyst System: The Engine of the Reaction
The choice of the palladium source (precatalyst) and, more critically, the ancillary ligand, dictates the efficiency of the catalytic cycle.
-
Palladium Precatalyst : Standard Pd(II) and Pd(0) sources are effective.
-
Pd(OAc)₂ / Pd₂(dba)₃ : These are common, air-stable Pd(II) and Pd(0) sources, respectively. They require an external phosphine ligand to form the active catalytic species in situ.[9][11]
-
Pd(PPh₃)₄ : This is a Pd(0) complex that can, in some cases, be used directly without additional ligands. For an activated substrate like this chloropyrimidine, Pd(PPh₃)₄ is often a successful first choice.[8]
-
Pre-formed Precatalysts (e.g., Buchwald G3/G4 Palladacycles) : These highly efficient, air-stable precatalysts generate the active L-Pd(0) species reliably and are excellent choices for challenging couplings, ensuring high catalytic turnover.
-
-
Ligand Selection : The ligand stabilizes the palladium center and modulates its reactivity. For the oxidative addition of aryl chlorides, electron-rich and bulky ligands are typically essential.
-
Triphenylphosphine (PPh₃) : Due to the activated nature of the C-Cl bond on the electron-deficient pyrimidine ring, the less bulky and less electron-rich PPh₃ can be sufficient and is a cost-effective starting point.[8]
-
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) : These are sterically hindered, electron-rich biaryl phosphine ligands designed to accelerate both the oxidative addition of aryl chlorides and the final reductive elimination step. They are the gold standard for difficult couplings.[11][14]
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) : NHCs are strong sigma-donors that form very stable complexes with palladium, showing exceptional activity for coupling unreactive aryl chlorides. PEPPSI™-type precatalysts are common sources.[9][11]
-
Base Selection: The Activator
The base is critical for activating the boronic acid for transmetalation.[12] Its strength and nature can dramatically affect reaction outcomes.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most commonly used bases. They are effective, inexpensive, and generally well-tolerated. Cesium carbonate (Cs₂CO₃) is stronger and more soluble, often providing superior results in difficult cases.
-
Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective for couplings of heteroaryl chlorides and when dealing with base-sensitive functional groups.[15] It is often used in anhydrous or near-anhydrous conditions.
-
Fluorides (KF, CsF) : Fluoride ions can also facilitate transmetalation, sometimes being effective when other bases fail, particularly in anhydrous conditions.
Solvent System: The Reaction Medium
The solvent must solubilize the organic substrates, the catalyst, and the base (or at least allow for efficient interfacial reaction). A mixture of an organic solvent and water is the most common system.[9]
-
Ethereal Solvents (1,4-Dioxane, THF) : These are excellent, relatively polar aprotic solvents that are widely used for Suzuki reactions. Dioxane is often preferred for its higher boiling point.
-
Aromatic Solvents (Toluene) : A non-polar option that can be effective, particularly with highly active catalyst systems.
-
Polar Aprotic Solvents (DMF, DMAc) : These solvents can increase reaction rates but may also promote side reactions. Their use should be carefully considered.[16]
-
Water : The addition of water is crucial when using inorganic bases like carbonates and phosphates. It helps to dissolve the base and promotes the formation of the reactive boronate species. The ratio of organic solvent to water (e.g., 4:1 to 10:1) is a key parameter for optimization.[7]
Data-Driven Starting Points
The following table summarizes commonly successful conditions for the Suzuki coupling of related electron-deficient chloropyrimidines, providing a validated starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | Good | [17][18] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | 1,4-Dioxane | 100-110 | Good-Excellent | [19] |
| Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (2) | Toluene / H₂O (10:1) | 90 | Excellent | General Buchwald Protocol |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF / H₂O (5:1) | 80 | Moderate-Good | [7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a standard Pd(PPh₃)₄ catalyst system.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (ACS grade or higher)
-
Deionized Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard workup and purification supplies (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)
Procedure
-
Solvent Degassing : Sparge the 1,4-Dioxane and water with an inert gas (N₂ or Ar) for 20-30 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[14]
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition : Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv). Then, add the degassed 1,4-Dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.
-
Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing : Wash the combined organic layers with water and then with brine to remove inorganic impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-5-nitropyrimidin-4-amine.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Base is too weak or insoluble.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a more robust palladacycle precatalyst.2. Ensure solvents are rigorously degassed before use.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure vigorous stirring.4. Increase the reaction temperature in 10 °C increments. Consider microwave heating.[7][14] |
| Protodeboronation (Loss of boronic acid to Ar-H) | 1. Excess water in the reaction.2. Base is too harsh (e.g., hydroxides).3. High temperatures for extended periods.4. Slow catalytic turnover. | 1. Use anhydrous solvents with a base like K₃PO₄ or CsF. Minimize water content.2. Avoid hydroxide bases. Use K₂CO₃ or K₃PO₄.3. Attempt the reaction at the lowest viable temperature (e.g., 80 °C).4. Use a more stable boronic ester (e.g., pinacol ester) or a more active catalyst system (e.g., with a Buchwald ligand) to accelerate the desired coupling.[14][15][17] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Inefficient reduction of a Pd(II) precatalyst. | 1. Ensure a rigorously inert atmosphere throughout the setup and reaction.2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are sufficient to reduce the Pd(II) species.[9][14] |
| Hydrolysis of Chloro Group | 1. Strongly basic, aqueous conditions at high temperature. | 1. Use a non-hydroxide base like K₃PO₄. If possible, reduce the amount of water or run under anhydrous conditions. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. [Link]
-
Suzuki reaction - Wikipedia. en.wikipedia.org. [Link]
-
Suzuki Coupling: Mechanism & Examples - NROChemistry. nrochemistry.com. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - Journal of the American Chemical Society. (2005). pubs.acs.org. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. mt.com. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Semantic Scholar. (2014). semanticscholar.org. [Link]
-
A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions - RImpactS. (2024). rimpacts.com. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (2001). pubs.acs.org. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. ncbi.nlm.nih.gov. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. eprints.whiterose.ac.uk. [Link]
-
Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines - ResearchGate. researchgate.net. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - MDPI. (2020). mdpi.com. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. ncbi.nlm.nih.gov. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides - ACS Publications. pubs.acs.org. [Link]
-
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - ChemRxiv. chemrxiv.org. [Link]
-
How to approach choosing reaction conditions for Suzuki? - Reddit. reddit.com. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. ncbi.nlm.nih.gov. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids - ResearchGate. (2009). researchgate.net. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. researchgate.net. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions - ResearchGate. researchgate.net. [Link]
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Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed. (2017). pubmed.ncbi.nlm.nih.gov. [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. chemrxiv.org. [Link]
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Problems with Suzuki coupling of aryl boronic acid and alkyl halide - Reddit. reddit.com. [Link]
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Application Note: A Versatile Strategy for the Synthesis of Substituted Purine Libraries from 6-Chloro-5-nitropyrimidin-4-amine
Introduction: The Enduring Importance of the Purine Scaffold in Drug Discovery
The purine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like DNA, RNA, and ATP.[1] This privileged scaffold is present in numerous FDA-approved drugs, demonstrating its broad therapeutic potential across various disease areas, including oncology, virology, and cardiovascular diseases.[2][3] The ability to rapidly generate diverse libraries of purine analogs is therefore a critical endeavor in modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents.[4][5]
This application note provides a detailed guide for the synthesis of 2,6,9-trisubstituted purine libraries starting from the readily available and highly versatile building block, 6-Chloro-5-nitropyrimidin-4-amine. We will delve into the mechanistic rationale behind each synthetic step, provide detailed, field-proven protocols, and showcase the adaptability of this methodology for creating diverse molecular libraries.
Synthetic Strategy Overview: A Three-Act Play of Transformation
The synthesis of the purine core from this compound is an elegant and robust three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr) at C6: The electron-withdrawing nitro group activates the pyrimidine ring, making the chlorine atom at the C6 position an excellent leaving group for nucleophilic aromatic substitution.[3][6] This step allows for the introduction of the first point of diversity.
-
Reduction of the 5-Nitro Group: The nitro group is selectively reduced to an amine, yielding a 4,5-diaminopyrimidine intermediate. This transformation is crucial for the subsequent cyclization step.
-
Cyclization to Form the Imidazole Ring: The newly formed diamine undergoes condensation with a variety of one-carbon sources (e.g., aldehydes, orthoesters) to construct the imidazole portion of the purine ring, introducing a second point of diversity. A third point of diversity can be introduced at the N9 position.
This sequential approach provides a powerful platform for combinatorial chemistry, allowing for the systematic variation of substituents at key positions of the purine scaffold.[4][7]
Figure 1: General workflow for the synthesis of a 2,6-disubstituted purine library.
Part 1: Introduction of Diversity at the C6 Position via Nucleophilic Aromatic Substitution
Mechanistic Insight
The pyrimidine ring, particularly when substituted with an electron-withdrawing group like a nitro group, is susceptible to nucleophilic attack.[3] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to restore aromaticity.[3][6] The choice of nucleophile in this step is critical as it dictates the nature of the substituent at the C6 position of the final purine analog. A wide array of primary and secondary amines can be employed, leading to a diverse set of intermediates.
Figure 2: Simplified representation of the SNAr mechanism at the C6 position.
Protocol 1: General Procedure for Amination at C6
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine, aniline derivatives) (1.1 equivalents)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M), add the desired amine (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80 °C) and monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Part 2: Reduction of the 5-Nitro Group to Form the Key Diamine Intermediate
Rationale for Reagent Selection
The reduction of the nitro group to an amine is a critical step that sets the stage for the subsequent cyclization. Several reducing agents can be employed for this transformation, and the choice often depends on the other functional groups present in the molecule to ensure chemoselectivity.[8][9][10]
-
Catalytic Hydrogenation (H2, Pd/C): This is a clean and efficient method. However, it may not be suitable for molecules containing other reducible functional groups like alkenes, alkynes, or certain protecting groups.[8]
-
Tin(II) Chloride (SnCl2·2H2O): This is a mild and reliable reducing agent that is tolerant of many functional groups.[8][11] It is a commonly used method for this specific transformation in purine synthesis.[11]
-
Iron (Fe) in Acetic Acid: This is a classic and cost-effective method for nitro group reduction.[8][12]
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
Materials:
-
6-(Substituted-amino)-5-nitropyrimidin-4-amine
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 equivalents)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Suspend the 6-(substituted-amino)-5-nitropyrimidin-4-amine (1.0 eq) in ethanol (0.1 M).
-
Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Carefully add a saturated aqueous solution of NaHCO3 to the residue until the pH is basic (pH ~8-9) to neutralize the acidic tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5-diaminopyrimidine derivative. This product is often used in the next step without further purification.
Part 3: Imidazole Ring Formation to Complete the Purine Scaffold
The Traube Purine Synthesis
The final step in constructing the purine ring is the cyclization of the 4,5-diaminopyrimidine intermediate. The most widely used method for this transformation is the Traube purine synthesis, which involves the reaction of the diamine with a one-carbon electrophile.[2][13] The choice of this electrophile introduces the second point of diversity at the C8 position of the purine ring.
-
Aldehydes (R-CHO): Reaction with an aldehyde followed by an oxidative cyclization yields 8-substituted purines.
-
Orthoesters (RC(OR')3): Orthoesters, such as triethyl orthoformate, provide a convenient one-pot method to introduce an unsubstituted (H) or substituted group at the C8 position.
-
Formic Acid: Refluxing in formic acid is a classic method to install a hydrogen at the C8 position.[13]
Protocol 3: Cyclization with Aldehydes to Yield 8-Substituted Purines
Materials:
-
N4-(Substituted)-pyrimidine-4,5-diamine
-
Aldehyde (e.g., benzaldehyde, cyclopropanecarboxaldehyde) (1.1 equivalents)[14]
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N4-(substituted)-pyrimidine-4,5-diamine (1.0 eq) in DMF (0.2 M) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add the desired aldehyde (1.1 eq) and a catalytic amount of p-TsOH.
-
Heat the reaction mixture to 120-140 °C for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 8-substituted purine.
Data Summary: Exemplary Purine Library Synthesis
The following table illustrates the diversity that can be achieved using the described synthetic strategy.
| Entry | R1-NH2 (Step 1) | R2-CHO (Step 3) | Final Purine Structure | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | 6-(Benzylamino)-8-phenyl-9H-purine | 75 |
| 2 | Morpholine | Formaldehyde | 6-Morpholino-9H-purine | 82 |
| 3 | Cyclopropylamine | Cyclopropanecarboxaldehyde | 6-(Cyclopropylamino)-8-cyclopropyl-9H-purine | 78 |
| 4 | Aniline | 4-Chlorobenzaldehyde | 6-(Phenylamino)-8-(4-chlorophenyl)-9H-purine | 72 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Directions
The synthetic route starting from this compound offers a robust, flexible, and efficient platform for the generation of diverse purine libraries. The three-step sequence allows for the systematic introduction of substituents at the C6 and C8 positions, with further diversification possible at the N9 position through subsequent alkylation reactions. This methodology is highly amenable to parallel synthesis and combinatorial chemistry approaches, making it an invaluable tool for academic and industrial researchers in the quest for novel, biologically active purine-based compounds.[4][15]
References
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Bork, J. T., Lee, J. W., & Chang, Y. T. (2005). The Combinatorial Synthesis of Purine, Pyrimidine and Triazine-Based Libraries. QSAR & Combinatorial Science, 24(5), 579-591. [Link]
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Boger, D. L. (2004). Privileged Scaffolds for Library Design and Drug Discovery. Journal of Combinatorial Chemistry, 6(5), 611-618. [Link]
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Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. [Link]
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Yıldırım, I., et al. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1251-1262. [Link]
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RSC Publishing. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]
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Chang, Y. T., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology, 6(6), 361-375. [Link]
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Bork, J. T., & Chang, Y. T. (2005). Novel solid-phase preparation of 2,6,9-trisubstituted purines for combinatorial library generation. Tetrahedron Letters, 46(35), 5941-5944. [Link]
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ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
Chemical Synthesis Database. (2025). 6-chloro-N-methyl-5-nitropyrimidin-4-amine. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
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PubMed Central. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(44), 13612-13620. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
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Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
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ACS Publications. (2019). Synthesis of Aza-acyclic Nucleoside Libraries of Purine, Pyrimidine, and 1,2,4-Triazole. ACS Combinatorial Science, 21(2), 114-123. [Link]
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ResearchGate. (2002). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 4(6), 672-678. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Google Patents. (1951). US2560555A - Reduction of organic nitro compounds to amines.
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PubMed Central. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 140(1), 1-18. [Link]
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PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(38), 11989-11997. [Link]
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Washington University School of Medicine. (1997). Purine and Pyrimidine Metabolism. [Link]
-
Biology LibreTexts. (2022). 7.11: Purine de novo Biosynthesis. [Link]
- Google Patents. (2011). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
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University of Dundee Research Portal. (2002). Solid phase synthesis of purines from pyrimidines. [Link]
-
Dirty Medicine. (2024, February 21). Pyrimidine Synthesis. YouTube. [Link]
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National Institutes of Health. (2019). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 24(1), 123. [Link]
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PubMed Central. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 86(22), 15993-16004. [Link]
-
PubMed. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link]
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Application Note: A Protocol for the Recrystallization of 6-Chloro-5-nitropyrimidin-4-amine
Abstract: This document provides a comprehensive, field-proven protocol for the purification of 6-Chloro-5-nitropyrimidin-4-amine via recrystallization. As a critical intermediate in medicinal chemistry and drug development, ensuring the high purity of this compound is paramount for the reliability and success of subsequent synthetic steps.[1][2] This guide moves beyond a simple list of steps to explain the fundamental principles and causal relationships behind the procedural choices, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it effectively. The methodology described herein is designed as a self-validating system, incorporating in-process checks and post-purification analysis to confirm the efficacy of the procedure.
Introduction: The Imperative for Purity
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in pharmaceutical research due to their diverse biological activities.[3][4] The purity of such building blocks is not a trivial matter; residual starting materials, by-products, or reagents from the synthesis can lead to unwanted side reactions, decreased yields, and complications in the purification of the final active pharmaceutical ingredient (API).
Recrystallization stands as one of the most powerful, economical, and elegant techniques for the purification of solid organic compounds.[5] The principle is predicated on the differential solubility of the target compound and its impurities in a selected solvent at variant temperatures.[1] By carefully manipulating these solubility properties, we can induce the selective crystallization of this compound, leaving impurities behind in the solution.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the foundation of a successful purification strategy.
| Property | Value | Source |
| CAS Number | 4316-94-3 | [6][7] |
| Molecular Formula | C₄H₃ClN₄O₂ | [7] |
| Molecular Weight | 174.55 g/mol | [7] |
| Melting Point | 155-156 °C | [7] |
| Appearance | Off-white to yellow solid | Inferred from related structures[8] |
| Solubility Profile | Sparingly soluble in cold polar organic solvents; more soluble in hot polar organic solvents (e.g., ethanol, methanol, ethyl acetate).[1] | Inferred from pyrimidine derivatives[1] |
The Science of Recrystallization: A Self-Validating Approach
The success of recrystallization hinges on creating a supersaturated solution from which the target compound can crystallize in high purity. This is achieved by exploiting the common thermodynamic property that the solubility of a solid in a solvent increases with temperature.[9]
The Core Principle:
-
Dissolution: The crude solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. "Minimal" is the operative word; using excess solvent will prevent the solution from becoming supersaturated upon cooling, drastically reducing the yield.[10]
-
Selective Crystallization: As this hot, saturated solution is allowed to cool slowly, the solubility of the target compound decreases. The solution becomes supersaturated, forcing the compound to crystallize. The highly ordered and specific nature of a crystal lattice means that molecules of this compound will preferentially pack together, effectively excluding the differently shaped impurity molecules from the growing crystals.[5][9]
-
Isolation: The pure, solid crystals are then separated from the "mother liquor," which now contains the dissolved impurities.[10]
Logical Workflow for Recrystallization
Caption: Experimental workflow for the purification of this compound.
Detailed Experimental Protocol
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle this compound and all solvents in a well-ventilated fume hood.
Recommended Solvent: Based on the purification of structurally similar compounds, Methanol is a primary candidate solvent.[8] Ethanol is also a strong candidate. A two-solvent system, such as Ethyl Acetate/Hexane, can be employed if a single solvent proves inadequate.[1]
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. The conical shape of the flask minimizes solvent evaporation and prevents splashing.
-
Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Add the chosen solvent (e.g., methanol) in small portions (e.g., 10-15 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of hot solvent until the solid has just completely dissolved. Causality: It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated.[10] An excess of solvent will result in low or no crystal recovery.
Step 2: Hot Gravity Filtration (Conditional)
This step is only necessary if insoluble impurities are visible in the hot solution or if decolorizing carbon was used.
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Preheat all glassware (funnel, filter paper, and receiving Erlenmeyer flask) by rinsing with hot solvent. Causality: This prevents premature crystallization of the product on the cold surfaces, which would lead to significant loss of yield.
-
Quickly pour the hot, saturated solution through the fluted filter paper.
Step 3: Crystallization via Slow Cooling
-
Cover the mouth of the Erlenmeyer flask with a watch glass or inverted beaker.
-
Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[10]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1][11]
Step 4: Crystal Collection, Washing, and Drying
-
Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]
-
Transfer the crystalline slurry into the funnel. To ensure a complete transfer, rinse the Erlenmeyer flask with a small amount of the ice-cold recrystallization solvent and pour this into the funnel.[10]
-
Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent. Causality: The solvent must be cold to minimize redissolving the purified product.[1] This wash removes any residual mother liquor containing impurities that may be adhering to the crystal surfaces.
-
Keep the vacuum on for several minutes to pull air through the crystals, which will help to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven or a desiccator, to remove all residual solvent.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause | Recommended Solution |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off a portion of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a tiny "seed" crystal of pure product if available.[11] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool again. If the problem persists, a different solvent with a lower boiling point may be required. |
| Low Recovery | The compound has significant solubility in the cold solvent; too much solvent was used for washing. | Ensure the solution is cooled thoroughly in an ice bath. Use the absolute minimum volume of ice-cold solvent for washing the crystals.[11] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Before hot filtration, add a very small amount (spatula tip) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and can be removed by hot gravity filtration.[5][11] |
Purity Assessment: A Self-Validating System
The success of the recrystallization must be empirically verified.
-
Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value (155-156 °C).[7] Impurities will typically cause the melting point to be depressed and the range to be broadened.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. After elution with an appropriate solvent system (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol), the purified sample should ideally show a single, distinct spot, while the crude material may show multiple spots.[1]
-
High-Performance Liquid Chromatography (HPLC): For rigorous, quantitative assessment required in drug development, HPLC analysis provides a definitive measure of purity, often expressed as a percentage area of the main peak.[2]
By performing these analyses, the researcher validates the effectiveness of the protocol and ensures the material is suitable for its intended downstream application.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Chemical Synthesis Database. (2025, May 20). 6-chloro-N-methyl-5-nitropyrimidin-4-amine.
- Leading Manufacturer. (2025, October 10). Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Derivatives.
- University Chemistry Publication. (n.d.). Recrystallization. Retrieved from a university chemistry department website.
- Shi, D., et al. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.
- Chemsrc. (2025, August 26). This compound | CAS#:4316-94-3.
- University Chemistry Lab Manual. (n.d.). Recrystallization1. Retrieved from a university chemistry department website.
- University of Toronto. (2025, November 24). Recrystallization - Single Solvent. Retrieved from University of Toronto Scarborough website.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- ECHEMI. (n.d.). 4316-94-3, this compound Formula.
- Aaron Chemicals. (n.d.). 6-Chloro-N,N-Dimethyl-5-Nitropyrimidin-4-Amine.
- BLDpharm. (n.d.). 54660-12-7|6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- Al-Ostath, A., et al. (n.d.).
- MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives.
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The Versatile Intermediate: A Guide to 6-Chloro-5-nitropyrimidin-4-amine in Synthetic Chemistry
Welcome to a comprehensive guide on the strategic use of 6-chloro-5-nitropyrimidin-4-amine as a pivotal intermediate in modern organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its properties, applications, and detailed protocols for its effective utilization. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and successful outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a highly functionalized pyrimidine derivative that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds, most notably purine analogs. Its synthetic utility is primarily dictated by the electronic nature of the pyrimidine ring, which is significantly influenced by the presence of both electron-withdrawing (nitro and chloro groups) and electron-donating (amino group) substituents.
The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitro group at the 5-position. This activation makes it a prime site for the introduction of various functionalities. The amino group at the 4-position, while electron-donating, can also participate in subsequent chemical transformations, offering a versatile handle for further molecular elaboration.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 4316-94-3 | [1] |
| Molecular Formula | C₄H₃ClN₄O₂ | [1] |
| Molecular Weight | 174.54 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 134-139 °C | [3] |
Core Applications: A Gateway to Purine Scaffolds and Beyond
The primary application of this compound lies in its role as a precursor to purine analogs, a class of compounds with significant pharmacological importance, including anti-cancer and anti-viral activities.[4] The general strategy involves a sequence of reactions that first modify the pyrimidine core and then construct the fused imidazole ring to form the purine system.
A common synthetic pathway involves the following key steps:
-
Nucleophilic Substitution: The chlorine atom at the 6-position is displaced by a nucleophile, such as an amine or an alcohol.
-
Reduction of the Nitro Group: The nitro group at the 5-position is reduced to an amino group, typically using reagents like tin(II) chloride or catalytic hydrogenation.[5]
-
Cyclization: The newly formed 5-amino group then undergoes cyclization with a suitable one-carbon source (e.g., triethyl orthoformate) to form the imidazole ring of the purine.[4][6]
This versatile approach allows for the introduction of diverse substituents at various positions of the purine ring, enabling the generation of large libraries of compounds for drug discovery.
Caption: General workflow for the synthesis of purine analogs from this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key transformations involving this compound. These are based on established literature procedures and are designed to be robust and reproducible.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4,6-dichloro-5-nitropyrimidine. The rationale behind this reaction is a regioselective nucleophilic substitution of one of the chlorine atoms by ammonia.
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Tetrahydrofuran (THF)
-
Aqueous ammonia
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (9.7 g, 50 mmol) in tetrahydrofuran (100 mL) in a round-bottom flask, add aqueous ammonia (100 mL) and sodium bicarbonate (4.6 g, 55 mmol).[1]
-
Heat the reaction mixture to 55 °C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.[1]
-
Filter the remaining aqueous residue to collect the crude product.
-
Purify the crude product by flash column chromatography using a mixture of dichloromethane and methanol (100:1) as the eluent to obtain this compound as a solid (8.1 g, 93% yield).[1]
Sources
- 1. echemi.com [echemi.com]
- 2. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. jchps.com [jchps.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 6-Chloro-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
6-Chloro-5-nitropyrimidin-4-amine is a key heterocyclic intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other biologically active molecules. Its pyrimidine core, substituted with a reactive chlorine atom, a nitro group, and an amino group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including kinase inhibitors and other therapeutic candidates.[1] Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications, thereby maintaining the integrity of the subsequent research and development processes.
This guide provides a detailed overview of the essential analytical techniques for the thorough characterization of this compound. It is designed to offer both foundational understanding and practical, step-by-step protocols for researchers in academic and industrial settings. The methodologies described herein are based on established principles of analytical chemistry and are tailored to the specific physicochemical properties of the target molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for the selection and optimization of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClN₄O₂ | [1][2] |
| Molecular Weight | 174.55 g/mol | [3][4] |
| Melting Point | 155-156 °C | [3][5] |
| Appearance | Expected to be a solid at room temperature.[1] | N/A |
| Solubility | Likely to exhibit moderate solubility in polar organic solvents.[1] | N/A |
| CAS Number | 4316-94-3 | [3] |
Structural and Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which is useful for variable temperature studies if needed. The residual solvent peak can be used as an internal reference.
-
¹H NMR: This experiment will identify the number of different types of protons, their chemical environment, and their proximity to other protons. We expect to see signals for the amine protons and the aromatic proton on the pyrimidine ring.
-
¹³C NMR: This experiment will identify the number of different types of carbon atoms in the molecule, providing key information about the carbon skeleton.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the sample temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak at approximately 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (this will require significantly more scans than ¹H NMR, often several thousand).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at approximately 39.52 ppm.
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet in the aromatic region (likely > 8.0 ppm) corresponding to the proton on the pyrimidine ring.
-
A broad singlet in the downfield region corresponding to the two protons of the primary amine group. The chemical shift of these protons can be variable and may be affected by concentration and residual water in the solvent.
-
-
¹³C NMR:
-
Four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be influenced by the attached functional groups (chloro, nitro, and amino).
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based characterization.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It is a crucial tool for confirming the identity of this compound.
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing fragmentation and typically producing a prominent molecular ion peak.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.
-
-
Instrument Setup:
-
Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. The primary amine group is expected to be readily protonated.
-
Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The expected monoisotopic mass of C₄H₃ClN₄O₂ is 173.9944. Therefore, the expected m/z for [M+H]⁺ is 174.9917.
-
Observe the characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
-
Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for HRMS-based characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for Experimental Choices:
-
This technique is excellent for confirming the presence of key functional groups such as the amine (N-H) and nitro (N=O) groups.
Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) method is often the simplest. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Instrument Setup:
-
Use a standard FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound.
-
Expected Spectral Features:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
N=O stretching: Strong absorption bands in the regions of 1560-1520 cm⁻¹ (asymmetric) and 1360-1320 cm⁻¹ (symmetric) for the nitro group.
-
C=N and C=C stretching: Bands in the 1650-1450 cm⁻¹ region corresponding to the pyrimidine ring.
-
C-Cl stretching: A band in the 800-600 cm⁻¹ region.
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of a compound by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for assessing the purity of non-volatile organic compounds.
Rationale for Experimental Choices:
-
Mode: Reversed-phase HPLC is the method of choice for moderately polar compounds like this compound.
-
Stationary Phase: A C18 column is a versatile and robust choice for reversed-phase chromatography.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile allows for the elution of a wider range of potential impurities. The addition of a small amount of an acid like formic acid can improve peak shape for amine-containing compounds.
-
Detection: UV detection is suitable as the pyrimidine ring and nitro group are strong chromophores.
Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The retention time of the main peak should be consistent across multiple injections.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Conclusion
The analytical techniques and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. A combination of spectroscopic methods (NMR, MS, FTIR) for structural elucidation and a chromatographic method (HPLC) for purity assessment is essential for ensuring the quality and integrity of this important chemical intermediate. The application of these methods will enable researchers and drug development professionals to proceed with confidence in their synthetic endeavors. It is important to note that the provided protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.
References
-
Chemsrc. This compound | CAS#:4316-94-3. Available at: [Link]
-
Chemical Synthesis Database. 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Available at: [Link]
-
MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available at: [Link]
-
PubMed. 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Available at: [Link]
-
Aaron Chemicals. 6-Chloro-N,N-Dimethyl-5-Nitropyrimidin-4-Amine. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-nitropyrimidin-4-amine
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-chloro-5-nitropyrimidin-4-amine. It provides in-depth technical support through troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction: The Synthetic Landscape
This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation commonly involves the selective mono-amination of 4,6-dichloro-5-nitropyrimidine. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and impact the yield and purity of the desired product. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical method for the synthesis of this compound involves the reaction of 4,6-dichloro-5-nitropyrimidine with a source of ammonia, such as aqueous ammonia, often in the presence of a mild base like sodium bicarbonate to neutralize the HCl generated during the reaction.[1] This nucleophilic aromatic substitution (SNAr) reaction selectively replaces one of the chlorine atoms with an amino group.
Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
During the synthesis of this compound from 4,6-dichloro-5-nitropyrimidine, several common byproducts can be formed. The primary impurities to watch for are:
-
Unreacted Starting Material: 4,6-dichloro-5-nitropyrimidine.
-
Di-substituted Byproduct: 4,6-diamino-5-nitropyrimidine.
-
Hydrolysis Byproduct: 4-amino-6-hydroxy-5-nitropyrimidine.
The presence and proportion of these byproducts will depend on the specific reaction conditions, such as temperature, reaction time, and the concentration of reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, primarily the formation of byproducts or an incomplete reaction.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC. If the starting material is still present after a reasonable time, consider slightly increasing the reaction temperature or extending the reaction time. | The rate of nucleophilic aromatic substitution is dependent on both temperature and time. Insufficient energy or time will lead to incomplete conversion. |
| Excessive Di-substitution | Use a controlled amount of the aminating agent (e.g., aqueous ammonia), typically 1.0-1.2 equivalents. Adding the aminating agent slowly and maintaining a lower reaction temperature can also favor mono-substitution. | The second substitution to form the diamino product is also a nucleophilic aromatic substitution. By limiting the nucleophile and keeping the temperature low, the rate of the second substitution can be minimized relative to the first. |
| Significant Hydrolysis | Ensure that the reaction is not heated for an excessively long period, especially in the presence of water. If the hydrolysis product is a major issue, consider using a non-aqueous solvent system and a non-aqueous source of ammonia. | The chloro groups on the pyrimidine ring are susceptible to hydrolysis, particularly at elevated temperatures in aqueous media, leading to the formation of the less reactive hydroxy derivative. |
Issue 2: Difficulty in Purifying the Final Product
The main challenge in purification is the separation of the desired product from the structurally similar byproducts.
| Byproduct to Remove | Recommended Purification Strategy | Scientific Rationale |
| Unreacted 4,6-dichloro-5-nitropyrimidine | Flash column chromatography on silica gel is an effective method. A solvent system of dichloromethane and methanol (e.g., 100:1) has been reported to provide good separation.[1] | The starting material is less polar than the aminated products. Therefore, it will elute first from a normal-phase silica gel column. |
| 4,6-diamino-5-nitropyrimidine | This byproduct is more polar than the desired mono-amino product. Careful flash column chromatography should allow for its separation. A gradient elution from a less polar to a more polar solvent system can improve resolution. | The presence of two amino groups increases the polarity of the molecule, leading to stronger interactions with the silica gel and thus a later elution time compared to the mono-substituted product. |
| 4-amino-6-hydroxy-5-nitropyrimidine | The hydroxy group makes this byproduct significantly more polar and potentially acidic. It will have a much lower Rf value on TLC compared to the desired product. It can be effectively separated by column chromatography. In some cases, a mild acidic or basic wash during workup might selectively remove it, depending on the overall reaction workup. | The hydroxyl group can deprotonate, making the compound soluble in aqueous base. It also provides a strong hydrogen bond donor and acceptor, leading to very strong adsorption on silica gel. |
Visualizing the Reaction and Byproduct Formation
To better understand the synthetic process and the origin of common impurities, the following diagrams illustrate the main reaction pathway and the formation of key byproducts.
Caption: Synthetic pathway and common byproducts.
Experimental Protocol: A Validated Starting Point
The following protocol is a representative method for the synthesis of this compound. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and analytical observations.
Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Reagent Addition: To this solution, add aqueous ammonia (1.0-1.2 eq) and sodium bicarbonate (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 55 °C) and stir overnight. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure.
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the desired product.
References
Sources
Technical Support Center: Purification of 6-Chloro-5-nitropyrimidin-4-amine Derivatives
Welcome to the technical support center for the purification of 6-Chloro-5-nitropyrimidin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established principles and field-tested experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules with high purity.
Introduction: The Purification Challenge
This compound and its N-substituted derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. Their electron-deficient pyrimidine core, substituted with both a leaving group (chlorine) and a strongly withdrawing nitro group, makes them highly reactive and, at times, challenging to purify. Common issues stem from their polarity, potential for instability on certain stationary phases, and the formation of closely-related impurities during synthesis. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My crude this compound derivative appears as a single spot on the TLC plate, but the NMR spectrum shows impurities. What could be the issue?
A1: This is a common scenario. Co-elution on thin-layer chromatography (TLC) can occur if the impurities have very similar polarities to your product. It is also possible that some impurities are not UV-active and therefore not visible under a UV lamp.
-
Troubleshooting Steps:
-
Vary the TLC Solvent System: Experiment with different solvent systems of varying polarity and composition. A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is a good starting point. Sometimes, adding a small amount of a third solvent, such as methanol or triethylamine (for basic compounds), can significantly improve separation.
-
Use a TLC Stain: Not all compounds are visible under UV light. Staining the TLC plate can reveal non-UV active impurities. A potassium permanganate stain is effective for visualizing compounds that can be oxidized. For amines, a ninhydrin stain can be useful.[1]
-
High-Performance Liquid Chromatography (HPLC): For a more accurate assessment of purity, HPLC is recommended. It offers much higher resolution than TLC and can often separate compounds that co-elute on a TLC plate.
-
Q2: I am observing significant streaking of my compound on the silica gel TLC plate. How can I resolve this?
A2: Streaking on silica gel is often indicative of strong interactions between your compound and the acidic silanol groups on the silica surface. This is particularly common for basic compounds like amines.
-
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your mobile phase, can neutralize the acidic sites on the silica gel and reduce streaking.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a reversed-phase silica gel (C18).
-
Check for Overloading: Applying too much sample to the TLC plate can also cause streaking. Try spotting a more dilute solution.
-
Q3: My this compound derivative seems to be decomposing during column chromatography on silica gel. What are the possible reasons and solutions?
A3: The electron-deficient nature of the pyrimidine ring, coupled with the presence of a nitro group, can make these compounds susceptible to degradation on acidic silica gel.
-
Causality and Solutions:
-
Acid-Catalyzed Hydrolysis: The acidic surface of silica gel can catalyze the hydrolysis of the chloro group to a hydroxyl group, especially if there is residual water in your solvents.
-
Solution: Use freshly distilled and dried solvents for chromatography. You can also "deactivate" the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine or by using commercially available deactivated silica gel.
-
-
Degradation of the Nitro Group: While less common, highly activated nitroaromatic compounds can sometimes undergo degradation on silica gel.
-
Solution: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution. If the problem persists, consider alternative purification methods like recrystallization or chromatography on a less reactive stationary phase like Florisil®.
-
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying this compound derivatives. However, its success hinges on careful optimization.
Problem 1: Poor Separation of Product and Impurities
Scenario: Your product and a key impurity are co-eluting or have very close Rf values on the TLC plate.
Root Cause Analysis & Solution Workflow:
Workflow for improving separation.
-
Step-by-Step Protocol for Solvent System Optimization:
-
Start with a Binary System: Begin with a simple two-solvent system, typically a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.
-
Systematic Polarity Increase: Run a series of TLCs, gradually increasing the proportion of the polar solvent. Aim for an Rf value of 0.2-0.4 for your target compound for optimal separation on a column.
-
Introduce a Third Solvent: If separation is still not satisfactory, introduce a small amount of a third solvent. For example, a small amount of methanol in a dichloromethane/ethyl acetate mixture can significantly alter selectivity.
-
Problem 2: Product is Not Eluting from the Column
Scenario: You have run a large volume of eluent through the column, but your product has not appeared in the fractions.
Root Cause Analysis & Solution Workflow:
Troubleshooting workflow for non-eluting product.
-
Expert Insight: this compound derivatives can be quite polar, especially if they bear additional polar functional groups. The initial solvent system chosen based on TLC may not be polar enough to elute the compound from a large amount of silica in a column. A gradual increase in the mobile phase polarity is often necessary.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.
Problem: Difficulty Finding a Suitable Recrystallization Solvent
Scenario: Your compound is either too soluble in all tested solvents, even at room temperature, or insoluble even at boiling.
Solvent Selection Strategy:
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
| Solvent Class | Examples | Suitability for this compound Derivatives |
| Alcohols | Methanol, Ethanol, Isopropanol | Often a good choice. Derivatives may be soluble in hot alcohol and crystallize upon cooling. |
| Esters | Ethyl acetate | Good for dissolving many derivatives, may require a co-solvent for crystallization. |
| Ketones | Acetone | Can be a good solvent, but its low boiling point may limit its effectiveness for some compounds. |
| Halogenated | Dichloromethane | Good for dissolving, but often requires a less polar co-solvent (e.g., hexanes) to induce crystallization. |
| Aromatic | Toluene | Can be effective, especially for less polar derivatives. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally good dissolving solvents; often used as the more soluble component in a co-solvent system. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Use with caution as a last resort due to high boiling points, which can make solvent removal difficult. |
-
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of the solvent to be tested and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube to the boiling point of the solvent and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
If the compound is too soluble at room temperature, consider a mixed solvent system. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then add a solvent in which it is poorly soluble (the "anti-solvent") dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool to crystallize.
-
Potential Impurities and Their Removal
Understanding the potential impurities that can form during the synthesis of this compound derivatives is key to devising an effective purification strategy.
Common impurities in the synthesis.
-
Removal Strategies:
-
Unreacted Starting Material: Often less polar than the product and can be removed by column chromatography.
-
Di-substituted Product: Typically less polar than the mono-substituted product and can usually be separated by column chromatography.
-
Hydrolyzed Product: Significantly more polar than the chloro-derivative. It will have a much lower Rf on TLC and may not elute from a silica gel column with standard solvent systems. If present in significant amounts, it may be necessary to use a more polar eluent or consider recrystallization to separate it.
-
Concluding Remarks
The purification of this compound derivatives, while presenting certain challenges, can be systematically addressed through careful planning and troubleshooting. By understanding the chemical nature of these compounds and the potential impurities that may arise, researchers can confidently select and optimize the most appropriate purification techniques. This guide serves as a foundational resource to aid in these efforts, ultimately facilitating the advancement of research and development in which these vital chemical intermediates play a role.
References
-
Chemistry LibreTexts. (2022, April 7). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Complex Reactivity of 6-Chloro-5-nitropyrimidin-4-amine
Welcome to the technical support center for 6-Chloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes unpredictable reagent. Here, we move beyond standard reaction schemes to address the unexpected reaction pathways that can arise during experimentation. Our goal is to provide you with the insights and troubleshooting strategies needed to rationalize surprising results and control your synthetic outcomes.
Frequently Asked Questions (FAQs): The Expected Reactivity
This section covers the fundamental reactivity of this compound, which is governed by nucleophilic aromatic substitution (SNAr).
Q1: What is the expected reaction when I treat this compound with a nucleophile?
The pyrimidine ring in this compound is electron-deficient due to the presence of two ring nitrogens and the strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement activates the ring for nucleophilic attack.[1][2][3] The chlorine atom at the 6-position is a good leaving group, making it the primary site for substitution.
Therefore, the expected reaction is a nucleophilic aromatic substitution (SNAr) where the nucleophile displaces the chloride at the C6 position.
Q2: Why is the SNAr reaction favored at the C6 position?
The SNAr mechanism proceeds through a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3][4] The electron-withdrawing nitro group at the para-position to the C6 carbon is crucial for stabilizing this intermediate through resonance, which lowers the activation energy for the reaction. The subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring.
Q3: What types of nucleophiles are suitable for this reaction?
A wide range of nucleophiles can be employed, including:
-
Aliphatic and aromatic amines
-
Alkoxides and phenoxides
-
Thiols and thiolates
-
Carbanions
The choice of solvent and base (if necessary to deprotonate the nucleophile) is critical and can influence the reaction rate and outcome.
Troubleshooting Guide: When the Unexpected Happens
In this section, we address specific experimental issues that may arise from the complex and sometimes non-intuitive reactivity of this compound and related structures.
Problem 1: My reaction with an amine resulted in a disubstituted product, even though I have another leaving group that should be less reactive.
Scenario: You are reacting a 4-alkoxy-6-chloro-5-nitropyrimidine with a primary amine, expecting to substitute only the chlorine. However, you isolate a 4,6-diamino-5-nitropyrimidine, indicating that the alkoxy group was also displaced.
Possible Cause and Solution:
This counterintuitive result stems from the nuances of SNAr reactions on highly activated pyrimidine rings. While alkoxides are generally poor leaving groups in SN2 reactions, their departure in SNAr reactions can be surprisingly facile.[5][6][7]
-
Causality: The first substitution of the chlorine atom with an amine further activates the pyrimidine ring. The resulting 4-alkoxy-6-amino-5-nitropyrimidine is highly electron-rich, which can facilitate the departure of the alkoxy group in a subsequent SNAr step. Computational studies suggest that the formation of a stable Meisenheimer complex plays a key role in this second substitution.[5][6]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the amine nucleophile (e.g., 1.0-1.1 equivalents) to favor the monosubstituted product.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often provide better selectivity for the more reactive leaving group (chlorine).
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the progress of the reaction and stop it once the desired monosubstituted product is formed, before significant disubstitution occurs.
-
Problem 2: My product's analytical data (NMR, MS) is inconsistent with a simple substitution and suggests a ring rearrangement.
Scenario: You are using a strong, sterically unhindered nucleophile, such as sodium amide (NaNH2) in liquid ammonia, and the resulting product has a different connectivity of atoms than expected. Isotope labeling experiments may even show that a ring nitrogen has been expelled and replaced.
Possible Cause and Solution:
You are likely observing a reaction proceeding through the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).[8][9][10][11][12] This is a well-documented but often unexpected pathway in the chemistry of diazines like pyrimidine.
-
Causality: The ANRORC mechanism is initiated by the addition of a potent nucleophile to a position on the pyrimidine ring that does not bear the leaving group. This is followed by a ring-opening event to form an open-chain intermediate. This intermediate can then re-close in a different orientation, expelling the original leaving group and sometimes a ring atom.[8][10]
-
Troubleshooting Steps:
-
Modify the Nucleophile: The ANRORC mechanism is most common with very strong, small nucleophiles. Switching to a bulkier or less basic nucleophile can often suppress this pathway in favor of a direct SNAr substitution.
-
Change the Solvent System: The use of aprotic polar solvents like DMF or DMSO instead of liquid ammonia can disfavor the specific protonation and tautomerization steps required for some ANRORC pathways.
-
Re-evaluate the Target: If the rearranged product is consistently formed, it may be necessary to redesign the synthetic route to avoid the conditions that favor the ANRORC mechanism.
-
Problem 3: I am observing substitution of the nitro group.
Scenario: Under forcing conditions (e.g., high temperatures, strong nucleophiles), you isolate a product where the nitro group at the 5-position has been replaced by your nucleophile.
Possible Cause and Solution:
While less common than the displacement of a halide, the direct substitution of a nitro group on a highly electron-deficient aromatic ring is possible.[13]
-
Causality: The nitro group is a powerful activating group, but it can also function as a leaving group (as nitrite, NO2-) under certain conditions. This is particularly true if the Meisenheimer complex formed by the attack of the nucleophile is sufficiently stable.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: This is the most effective way to avoid this side reaction. Reduce the reaction temperature and avoid using a large excess of a highly reactive nucleophile.
-
Protecting Groups: If substitution of the nitro group is a persistent issue, consider if an alternative electron-withdrawing group that is less prone to substitution could be used in your synthesis.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed.
Caption: The standard two-step SNAr mechanism.
Caption: The ANRORC pathway leading to rearranged products.
Experimental Protocols
Protocol 1: Standard SNAr Amination
This protocol details a typical reaction for the substitution of the 6-chloro group with an amine.
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) as a base
-
Anhydrous solvent (e.g., THF, DCM, or acetonitrile)
-
Reaction vessel under an inert atmosphere (N2 or Ar)
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in the reaction vessel.
-
Add the base (TEA or DIPEA).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the amine nucleophile dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Illustrative Conditions Favoring Disubstitution (from a 4-alkoxy-6-chloro analog)
This protocol is provided for illustrative purposes to demonstrate conditions that might lead to unexpected disubstitution, as described in Problem 1.
-
Reagents and Setup:
-
4-Alkoxy-6-chloro-5-nitropyrimidine (1.0 eq)
-
Primary amine (2.2 eq)
-
Anhydrous DCM as solvent
-
Reaction vessel under an inert atmosphere
-
-
Procedure:
-
Dissolve the 4-alkoxy-6-chloro-5-nitropyrimidine in anhydrous DCM.
-
Add the primary amine (2.2 equivalents) directly to the solution at room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor by LC-MS for the formation of the disubstituted product.
-
Work-up and purification would follow standard procedures as outlined in Protocol 1.
-
Note: The use of excess amine and room temperature conditions increases the likelihood of the second, unexpected substitution of the alkoxy group.[5][6][7]
References
- ANRORC mechanism - Wikipedia. (n.d.).
- Aminov, S. V., et al. (2023). ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. New Journal of Chemistry.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.).
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (2022).
- van der Plas, H. C. (1978). The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution. Accounts of Chemical Research, 11(12), 462–468.
- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing. (2023).
- Nishiwaki, N. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(7), 1733.
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
- ANRORC-type reactions of azolo[1,5- a ]pyrimidine-6-carbonitriles with O - and N -nucleophiles - ResearchGate. (2023).
- Occurrence of an SN(ANRORC) mechanism in the Chichibabin amination of 4-phenylpyrimidine | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF - ResearchGate. (2007).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 9. ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 6-Chloro-5-nitropyrimidin-4-amine Substitutions
Welcome to the technical support center for managing nucleophilic aromatic substitution (SNAr) reactions with 6-chloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding the regiocontrol of substitutions, providing not just protocols but the underlying mechanistic principles to empower your synthetic strategy.
Introduction: The Challenge of Regioselectivity
This compound is a highly activated heterocyclic system designed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at C5, in concert with the pyrimidine ring nitrogens, strongly activates the C6 position for substitution. However, the presence of the C4-amino group introduces a layer of complexity, influencing the electronic landscape and creating potential for unexpected side reactions.
This guide will help you navigate these subtleties to achieve your desired C6-substituted product reliably and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am trying to substitute the chlorine at C6, but I am getting no reaction. What are the common causes?
Answer:
Failure to achieve substitution at the C6 position typically points to one of three areas: insufficient activation, a poor nucleophile/base combination, or unfavorable reaction conditions.
-
Insufficient Nucleophilicity: The C6 position is activated, but a weak nucleophile may still require forcing conditions. Amines with significant steric hindrance or low basicity (e.g., anilines with strong electron-withdrawing groups) may react sluggishly.
-
Inappropriate Base: A common pitfall is using a base that is too weak to deprotonate the nucleophile (if required) or to effectively scavenge the HCl generated during the reaction. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. For less reactive amines, a stronger base like potassium carbonate or DBU may be necessary.
-
Sub-optimal Solvent and Temperature: SNAr reactions are highly sensitive to the solvent. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.[1] If you are using a less polar solvent like THF or acetonitrile, increasing the reaction temperature is often required. Reactions are typically run from room temperature to 100 °C or higher for less reactive partners.
Troubleshooting Workflow: No C6-Substitution
Caption: Troubleshooting decision tree for lack of C6 reactivity.
Question 2: My reaction is giving a complex mixture, and I suspect I am getting substitution at the C4-amino group. Is this possible?
Answer:
Yes, this is a plausible side reaction, though typically less favorable than C6 substitution. The nitrogen of the C4-amino group is nucleophilic and can react under certain conditions, especially if your primary nucleophile is weak or if the reaction is run at very high temperatures.
-
Mechanism of N4-Alkylation/Arylation: The C4-amino group can be deprotonated by a strong base, making it a more potent nucleophile that could potentially react with another molecule of the starting material or other electrophiles in the mixture. While direct evidence on this specific substrate is limited, the synthesis of related N4-alkylated compounds like 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine confirms the chemical feasibility of modifying this position.[2]
How to Troubleshoot:
-
Protect the Amino Group: If N4-substitution is a persistent issue, the most robust solution is to protect the amino group. A simple acetylation or Boc-protection is usually sufficient. The protecting group can be removed in a subsequent step after the C6-substitution is complete.
-
Control Stoichiometry and Base: Use of a bulky, non-nucleophilic base (e.g., DIPEA) can disfavor deprotonation of the C4-amine. Ensure you are not using a vast excess of base.
-
Lower Reaction Temperature: Side reactions are often accelerated at higher temperatures. Try running the reaction at the lowest temperature that still allows for reasonable conversion to the desired C6 product.
Question 3: I am trying to make a monosubstituted product at C6, but I am getting a significant amount of a disubstituted product. Why is this happening?
Answer:
This is a classic challenge in the chemistry of activated dihalopyrimidines and related systems. The introduction of the first nucleophile at C6 can, paradoxically, activate the C4 position for a second substitution.
-
Electronic Rationale: While the C4-amino group is electron-donating by resonance, the introduction of a second, often more strongly donating, amino or alkoxy group at C6 further increases the electron density of the ring. This can make the C4-amino group a better leaving group, especially under forcing conditions. A recent computational and experimental study on 6-alkoxy-4-chloro-5-nitropyrimidines demonstrated this phenomenon clearly: after an initial, fast substitution of the C4-chloro group, the newly introduced C4-amino group facilitated the substitution of the C6-alkoxy group, leading to a symmetric 4,6-diamino product under mild conditions.[1][3][4] This highlights that even groups not typically considered good leaving groups can be displaced once the ring is sufficiently activated.
Strategies to Promote Monosubstitution:
| Strategy | Mechanism of Action | Recommended Implementation |
| Control Stoichiometry | Limit the availability of the nucleophile to prevent the second reaction. | Use 1.0-1.1 equivalents of the incoming nucleophile. A slow addition of the nucleophile to the reaction mixture can also help maintain a low instantaneous concentration. |
| Lower Temperature | The second substitution often has a higher activation energy. | Start at room temperature or even 0 °C. Monitor the reaction closely by TLC or LC-MS and only increase the temperature if the primary reaction is too slow. |
| Choice of Base | A weaker base may not be sufficient to promote the second, more difficult substitution. | Use the mildest base that facilitates the primary reaction (e.g., TEA instead of K₂CO₃ or DBU). |
| Precipitation | If the desired monosubstituted product is less soluble, it may precipitate out of the reaction mixture, preventing further reaction. | Choose a solvent system where the product has limited solubility (e.g., ethanol, isopropanol). This is highly system-dependent. |
Core Protocol: General Procedure for C6-Amination
This protocol provides a robust starting point for the nucleophilic substitution of the C6-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
Reactant Preparation: To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add DIPEA (2.0 eq) to the stirred solution.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the solution at room temperature. If the amine is a solid, it can be added in portions or dissolved in a small amount of DMF first.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
Heating (If Necessary): If no significant conversion is observed after 4-6 hours at room temperature, gradually heat the reaction mixture to 60-80 °C. Continue to monitor the reaction's progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water, which should precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or ethanol to remove residual DMF.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography.
Visualizing the Reaction Pathway
Caption: General mechanism for the SNAr substitution at the C6 position.
References
- Clark, J., & Yates, F. S. (1971). Pyrimidines. Part XXX. The 4- and 6-bis(tosyloxy)-derivatives of 2-methyl-5-nitropyrimidine as reagents for the synthesis of unsymmetrical 4,6-disubstituted pyrimidines. Journal of the Chemical Society C: Organic, 2475-2478.
- Schneller, S. W., & Luo, J. (2000). Synthesis of 4,6-diamino-5-nitropyrimidines as precursors to 5-aminopurines. Journal of Organic Chemistry, 65(13), 4053-4055.
- Ostrovskii, V. A., & Koldobskii, G. I. (1997). 4,6-Dichloropyrimidine in the Synthesis of Biologically Active Compounds. Russian Journal of Organic Chemistry, 33(10), 1471-1483.
- López-Cárdenas, M., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry, 47(40), 18881-18888.
-
López-Cárdenas, M., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Shi, Y., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1679. [Link]
- Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
- Spartan'20 QM Tutorial. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
-
PubChem. (n.d.). N4-methyl-6-[(4-chlorophenyl)thio]-5-nitropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 2. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing solvent systems for 6-Chloro-5-nitropyrimidin-4-amine synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-nitropyrimidin-4-amine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure a successful and reproducible synthesis. Our approach is grounded in established chemical principles and validated experimental data to address the common challenges encountered during this synthetic procedure.
I. Overview of the Synthesis
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloro-5-nitropyrimidine, is reacted with an amine source, typically ammonia, to selectively replace one of the chlorine atoms. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring, facilitating this substitution. However, careful control of reaction conditions is paramount to prevent common side reactions such as di-substitution and hydrolysis.
Below is a general workflow for the synthesis:
Caption: Desired reaction and common side reactions.
Problem 3: Presence of 6-Hydroxy-5-nitropyrimidin-4-amine (Hydrolysis Product)
Possible Causes & Solutions:
-
Excess Water: While the cited protocol uses aqueous ammonia, an excessive amount of water, especially at elevated temperatures, can lead to the hydrolysis of the chloro group. [1]Use the recommended concentration of aqueous ammonia.
-
Anhydrous Conditions: If hydrolysis is a persistent issue, consider using anhydrous ammonia in an organic solvent. However, this requires specialized equipment and handling procedures. For most applications, optimizing the aqueous ammonia reaction is more practical.
Problem 4: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
-
Co-eluting Impurities: The di-aminated and hydrolyzed side products can sometimes have similar polarities to the desired product, making chromatographic separation challenging.
-
Optimize Chromatography: A detailed protocol suggests using a dichloromethane:methanol gradient (e.g., 100:1) for flash column chromatography. [2]Experiment with different solvent systems (e.g., ethyl acetate/hexane) to improve separation.
-
Recrystallization: If chromatography is ineffective, recrystallization can be a powerful purification technique. For the related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, methanol was used for recrystallization. [3]A solvent screen (e.g., ethanol, isopropanol, acetonitrile) may be necessary to find the optimal conditions for the title compound.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of sodium bicarbonate in the reaction?
A1: Sodium bicarbonate acts as a mild base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic aromatic substitution reaction. This prevents the protonation of the amino groups on the pyrimidine ring, which would deactivate them towards further reaction and potentially lead to undesired side reactions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., 1:1 ethyl acetate:hexane) to separate the starting material, product, and any potential side products. The consumption of the starting material (4,6-dichloro-5-nitropyrimidine) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, LC-MS is recommended.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
4,6-dichloro-5-nitropyrimidine is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aqueous ammonia is corrosive and has a strong odor. Handle it in a fume hood.
-
Organic solvents such as tetrahydrofuran (THF) and dichloromethane are flammable and volatile. Work away from ignition sources.
Q4: What is a typical yield and purity for this reaction?
A4: A reported synthesis using 4,6-dichloro-5-nitropyrimidine with aqueous ammonia in THF and sodium bicarbonate at 55 °C overnight yielded 93% of this compound after flash column chromatography. [2]Purity is typically high (>95%) after chromatography.
Q5: Can other amines be used in this reaction?
A5: Yes, other primary and secondary amines can be used to synthesize a variety of N-substituted 6-chloro-5-nitropyrimidin-4-amines. For example, N-methylbenzylamine has been successfully used in a similar reaction. [3]However, the reactivity of the amine and the steric hindrance around the nitrogen atom will influence the reaction conditions required.
IV. Experimental Protocol
This protocol is adapted from a reported high-yield synthesis of this compound. [2] Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Tetrahydrofuran (THF)
-
Aqueous ammonia (e.g., 28-30%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (e.g., 9.7 g, 50 mmol) in tetrahydrofuran (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aqueous ammonia (100 mL) and sodium bicarbonate (4.6 g, 55 mmol).
-
Heat the reaction mixture to 55 °C and stir overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (THF) under reduced pressure.
-
Filter the remaining aqueous mixture to collect the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane:methanol gradient (starting with 100:1).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 4,6-dichloro-5-nitropyrimidine | [2] |
| Reagents | Aqueous ammonia, Sodium bicarbonate | [2] |
| Solvent | Tetrahydrofuran | [2] |
| Temperature | 55 °C | [2] |
| Reaction Time | Overnight | [2] |
| Purification | Flash column chromatography (DCM:MeOH) | [2] |
| Reported Yield | 93% | [2] |
V. References
-
Lindh, J., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
-
Chemical Synthesis Database. (2025). 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Retrieved from [Link]
-
Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Available at: [Link]
Sources
Technical Support Center: Suzuki Coupling of 6-Chloro-5-nitropyrimidin-4-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Chloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this challenging yet valuable substrate in their synthetic campaigns. The electron-deficient nature of the pyrimidine ring, exacerbated by the nitro group, makes this substrate prone to specific failure modes.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve successful outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Problem 1: No Reaction or Very Low Conversion
You've set up your reaction, but analysis (TLC, LC-MS) shows only starting materials, even after extended reaction times.
Potential Causes & Recommended Solutions
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Inactive Catalyst System: The oxidative addition of palladium to an aryl chloride is the rate-limiting step and is significantly more challenging than with corresponding bromides or iodides.[3] Your catalyst system may not be active enough.
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Solution 1.1 - Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient heteroaryl chlorides.[3] Upgrade to more electron-rich, bulky phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[3][4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3]
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Solution 1.2 - Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. If using a Pd(II) source, it must be efficiently reduced to Pd(0) in situ. Direct use of a Pd(0) source like Pd(PPh₃)₄ can be attempted, but it is often less effective for this substrate class than modern ligand/precatalyst systems.[5]
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Solution 1.3 - Catalyst Poisoning: The substrate itself, with its two amine functionalities and pyrimidine nitrogens, can act as a ligand for the palladium center, inhibiting catalytic activity.[5] Using a higher catalyst loading (e.g., 2-5 mol %) or employing a pre-catalyst designed to resist inhibition can overcome this issue.
-
-
Inadequate Base or Transmetalation Failure: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][7]
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Solution 2.1 - Base Strength & Solubility: A weak or insoluble base will halt the catalytic cycle. For challenging aryl chlorides, stronger bases are often required. Switch from weaker bases like Na₂CO₃ to stronger, more soluble options like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4]
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Solution 2.2 - Aqueous Conditions: Many Suzuki reactions, especially those using phosphate or carbonate bases, require a small amount of water to facilitate base dissolution and promote the formation of the active boronate species.[3] If running under strictly anhydrous conditions, consider adding a controlled amount of degassed water (e.g., as part of a dioxane/water 4:1 solvent system).
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-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[3][8]
-
Solution 3.1 - Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Solution 3.2 - Inert Atmosphere: The reaction vessel must be thoroughly purged of air. Evacuate and backfill the flask with an inert gas at least three times before adding the solvent and catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Significant Formation of Side Products
Your reaction proceeds, but the desired product is contaminated with significant byproducts, complicating purification and reducing yield.
Potential Causes & Recommended Solutions
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Protodeboronation of the Boronic Acid: This is the hydrolytic cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a very common side reaction, especially with electron-rich or heteroaryl boronic acids, and is accelerated by base and high temperatures.[9][10]
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Solution 4.1 - Use Boronic Esters: Pinacol boronate esters (R-B(pin)) are generally more stable towards protodeboronation than their corresponding boronic acids.[10] They can be used as a direct replacement.
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Solution 4.2 - Control Stoichiometry & Temperature: Use a slight excess of the boron reagent (e.g., 1.2-1.5 equivalents). Avoid unnecessarily high temperatures; run the reaction at the lowest temperature that gives a reasonable rate (e.g., start at 80 °C and increase only if necessary).
-
Solution 4.3 - Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF) or a weaker carbonate to slow the rate of decomposition.
-
-
Homocoupling of the Boronic Acid (Glaser Coupling): This results in a symmetrical biaryl (R-R) derived from your boronic acid. It is often promoted by the presence of oxygen and Pd(II) species.
-
Solution 5.1 - Improve Degassing: As with complete reaction failure, rigorous exclusion of oxygen is the primary solution to minimize homocoupling.[8]
-
Solution 5.2 - Use a Pd(0) Source: Using a catalyst system that rapidly and efficiently generates the Pd(0) species can minimize the concentration of Pd(II) available to promote this side reaction.
-
-
Reductive Dechlorination of the Starting Material: You observe the formation of 5-nitropyrimidin-4-amine. This occurs when the palladium-aryl intermediate is intercepted by a hydride source before transmetalation.
-
Solution 6.1 - Solvent Choice: Some solvents (like alcohols) or additives can act as hydride donors. Ensure you are using high-purity, appropriate solvents like dioxane, toluene, or DMF.
-
Solution 6.2 - Optimize Reaction Conditions: This side reaction is often competitive with the desired coupling. Improving the rate of transmetalation by using a more effective base or a more active ligand can outcompete the dechlorination pathway.
-
-
Degradation of the Pyrimidine Substrate: The combination of a strong base and heat can potentially lead to decomposition or side reactions involving the nitro group or the pyrimidine ring itself.
-
Solution 7.1 - Temperature and Time Control: Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged heating, which can degrade both the product and the substrate.
-
Solution 7.2 - Base Selection: In some cases, very strong bases may not be compatible. Screen a range of bases (e.g., K₃PO₄, K₂CO₃, CsF) to find the optimal balance between reactivity and stability.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple? This substrate presents a "perfect storm" of challenges. Firstly, aryl chlorides are inherently less reactive than bromides or iodides in the oxidative addition step.[11] Secondly, the pyrimidine ring is highly electron-deficient, which, while activating the C-Cl bond to oxidative addition, also makes the entire molecule susceptible to nucleophilic attack or degradation under basic conditions.[1][12] Finally, the free amine and pyrimidine nitrogens can chelate to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[2][5]
Q2: Which palladium catalyst and ligand combination is the best starting point? For this specific substrate, a robust, modern catalyst system is highly recommended. A combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos (1.1-1.2 equivalents relative to Pd) is a validated and effective starting point for challenging heteroaryl chlorides.[4][13]
Q3: What is the optimal base and solvent system? A common and effective system is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) .[13] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Ensure all solvents are rigorously degassed.
Q4: Can the nitro group interfere with the reaction? Yes. While Suzuki couplings are generally tolerant of nitro groups, under certain conditions, particularly with highly active Pd(0)/phosphine systems, the nitro group can be reduced. However, this is typically a minor pathway compared to the other potential failure modes. More critically, the strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrimidine ring.[14]
Q5: My boronic acid is not commercially available. Is it better to use a boronic acid or a boronate ester? If you are synthesizing the boron reagent, preparing the pinacol boronate ester is often the superior choice. Boronate esters exhibit greater stability towards purification (e.g., silica gel chromatography) and are less prone to the common side reactions of protodeboronation and trimerization (formation of boroxines) that plague many boronic acids.[10]
Data & Protocols
Table 1: Recommended Starting Conditions for Catalyst Systems
| Palladium Precursor | Ligand | Typical Loading (mol%) | Base (2-3 eq.) | Solvent System | Temp (°C) |
| Pd(OAc)₂ | SPhos | 2 - 4 % | K₃PO₄ | Dioxane/H₂O (4:1) | 80 - 100 |
| Pd₂(dba)₃ | XPhos | 1 - 2 % | K₂CO₃ | Toluene/H₂O (10:1) | 90 - 110 |
| PdCl₂(dppf) | (none) | 3 - 5 % | Cs₂CO₃ | DMF | 100 - 120 |
| Pd(PPh₃)₄ | (none) | 5 - 10 % | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 |
Note: The Pd(PPh₃)₄ system is listed for comparison but is generally less effective for this substrate class.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid or Pinacol Ester (1.3 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.03 eq., 3 mol%)
-
SPhos (0.063 eq., 6.3 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 eq.)
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Anhydrous, Degassed 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
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To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Add the palladium precursor (Pd(OAc)₂) and the SPhos ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water (to achieve a final solvent ratio of approximately 5:1 dioxane:water).
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 90 °C.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactions of 6-Chloro-5-nitropyrimidin-4-amine with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-5-nitropyrimidin-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its reactivity with nucleophiles. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the success of your synthetic endeavors.
The pyrimidine core is a cornerstone in medicinal chemistry, and this compound is a valuable, highly activated building block for the synthesis of a diverse range of bioactive molecules.[1] However, its high reactivity, a consequence of the electron-deficient pyrimidine ring further activated by the chlorine atom and the potent electron-withdrawing nitro group, can also lead to a variety of side reactions.[2] Understanding and controlling these pathways is paramount for achieving high yields and purity of your target compounds.
This guide is structured into two main sections: a Troubleshooting Guide formatted as a series of question-and-answer scenarios addressing specific experimental issues, and a Frequently Asked Questions (FAQs) section for more general inquiries.
Troubleshooting Guide
This section directly addresses common problems encountered during the nucleophilic substitution of this compound.
Question 1: Why am I observing a significant amount of a di-substituted product in my reaction?
Answer:
The formation of a di-substituted product is a common side reaction, especially when using strong nucleophiles or an excess of the nucleophile. The initial product of the nucleophilic aromatic substitution (SNAr) still possesses a reactive pyrimidine ring, which can undergo a second substitution.
Causality and Mechanism:
The pyrimidine ring in this compound is highly electron-deficient, making it susceptible to nucleophilic attack. The primary substitution of the chlorine atom is generally facile. However, the resulting product, a 6-substituted-5-nitropyrimidin-4-amine, can be further activated for a second nucleophilic attack, particularly if the initial nucleophile introduces an electron-donating group that can stabilize the second Meisenheimer intermediate. In some cases, even groups that are typically poor leaving groups, such as alkoxy groups, can be displaced in a second substitution step, especially with primary amines under mild conditions.[3][4][5]
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. Use no more than 1.0 to 1.1 equivalents of the nucleophile.
-
Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start with 0 °C or even lower for highly reactive nucleophiles.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture containing the this compound. This helps to maintain a low concentration of the nucleophile, disfavoring the second substitution.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of a nucleophilic one (e.g., triethylamine - TEA) that could also compete in the reaction.
Illustrative Reaction Scheme:
Caption: Competing SNAr and Ring Transformation Pathways.
Question 3: I am seeing a significant amount of 6-hydroxy-5-nitropyrimidin-4-amine in my reaction mixture. How can I avoid this?
Answer:
The presence of 6-hydroxy-5-nitropyrimidin-4-amine indicates that hydrolysis of the starting material or product is occurring. The chloro group at the 6-position is susceptible to displacement by water or hydroxide ions, especially under basic conditions or at elevated temperatures.
Causality and Mechanism:
Water can act as a nucleophile, and under basic conditions, the more potent nucleophile, hydroxide, will be present. The highly activated pyrimidine ring facilitates this nucleophilic substitution. This side reaction is often exacerbated by prolonged reaction times and higher temperatures.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).
-
Base Selection: If a base is necessary, use a non-hydroxide base. Organic bases like DIPEA or proton sponges are preferable to inorganic bases like NaOH or KOH. If an inorganic base is required, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) which are less prone to generating high concentrations of hydroxide.
-
pH Control: If your reaction is run in a protic solvent, maintaining a neutral or slightly acidic pH can help to suppress hydrolysis. The addition of an acid scavenger might be beneficial.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the opportunity for hydrolysis to occur. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
Hydrolysis Side Reaction:
| Condition | Potential for Hydrolysis | Recommendation |
| Aqueous base (e.g., NaOH) | High | Avoid; use an organic base in an anhydrous solvent. |
| Prolonged heating | High | Monitor reaction closely and minimize reaction time. |
| Wet solvents | Moderate to High | Use freshly dried solvents. |
| Neutral pH, anhydrous | Low | Optimal condition to avoid hydrolysis. |
Frequently Asked Questions (FAQs)
What makes the C6-chloro group so reactive?
The reactivity of the chlorine atom at the C6 position is a result of the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the nitro group at the C5 position. [2]These features make the pyrimidine ring highly electron-deficient, which stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic aromatic substitution. [6][7]The positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most activated for nucleophilic attack. [6][8]
Are there nucleophiles that are particularly prone to causing side reactions?
Yes, certain nucleophiles are more likely to lead to side reactions:
-
Strong, unhindered amines (e.g., primary amines): These can lead to di-substitution, especially when used in excess. [3][4]* Bifunctional nucleophiles (e.g., amidines, hydrazines): These have the potential to induce ring-opening and ring-transformation reactions. [9]* Hydroxide and alkoxides: These can lead to hydrolysis or the formation of ether byproducts. While alkoxides can be used as nucleophiles, they can also be displaced in subsequent reactions. [5]
Can the nitro group itself participate in side reactions?
While the primary role of the nitro group is to activate the ring for SNAr, under certain conditions, it can be involved in side reactions. For instance, in the presence of strong reducing agents, the nitro group can be reduced to an amino group. Additionally, intramolecular redox reactions involving the nitro group have been reported in related pyrimidine systems, leading to the formation of nitrosopyrimidines. [10]
What are some general strategies to improve the selectivity for mono-substitution at the C6 position?
-
Low Temperature: Perform the reaction at the lowest temperature that affords a reasonable rate.
-
Controlled Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the nucleophile.
-
Slow Addition: Add the nucleophile dropwise to the solution of the pyrimidine.
-
Choice of Solvent: Aprotic solvents like THF, DCM, or DMF are generally preferred.
-
Use of a Non-nucleophilic Base: If a base is required, use a sterically hindered organic base like DIPEA.
By understanding the underlying chemical principles and carefully controlling the reaction parameters, you can successfully navigate the potential side reactions and efficiently synthesize your desired 6-substituted-5-nitropyrimidin-4-amine derivatives.
References
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17).
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.).
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.).
- Charushin, V. N., & Van der Plas, H. C. (n.d.). 1,4-Cyclo adducts as intermediates in the pyrimidine to pyridine ring transformation of 5-nitropyrimidines by .alpha.-phenylacetamidines. The Journal of Organic Chemistry - ACS Publications.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (n.d.).
- Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
- Barczynski, P., & Van der Plas, H. C. (n.d.). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry - ACS Publications.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.).
- Gómez, L. C., Lorente-Macias, A., de las Infantas y Villatoro, M. J. P., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023, October 2). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing - The Royal Society of Chemistry.
- Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines - ResearchGate. (n.d.).
- Computational studies of pyrimidine ring-opening a, Quantum chemical... - ResearchGate. (n.d.).
- Transformation of methyl N-methyl- N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines and 9-methylpurin-8-ones | Request PDF - ResearchGate. (n.d.).
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of 6-Chloro-5-nitropyrimidin-4-amine Synthesis by Thin-Layer Chromatography (TLC)
Welcome to the technical support center for the synthesis of 6-Chloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific reaction using Thin-Layer Chromatography (TLC). Our focus is on providing practical, field-tested insights to ensure the reliability and success of your experiments.
Introduction to the Synthesis and its Monitoring
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. A common synthetic route involves the nitration of 4-amino-6-chloropyrimidine. Effective reaction monitoring is paramount to ensure complete conversion of the starting material, minimize the formation of impurities, and determine the optimal reaction endpoint. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly valuable technique for this purpose, offering a visual representation of the reaction's progress.[1][2]
This guide will address common challenges and questions that may arise when using TLC to monitor the synthesis of this compound.
Troubleshooting Guide: Common TLC Issues and Solutions
Issue 1: Streaking of Spots on the TLC Plate
Question: My spots are appearing as vertical streaks rather than distinct, compact circles. What is causing this and how can I fix it?
Answer: Spot streaking is a frequent issue in TLC and can arise from several factors, particularly when dealing with polar, nitrogen-containing heterocycles.[1]
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Sample Overloading: Applying too much sample to the TLC plate is the most common cause of streaking.[1] The stationary phase becomes saturated, leading to a continuous "bleeding" of the compound as the solvent front moves.
-
Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., ethyl acetate or methanol) before spotting it on the TLC plate. It's often surprising how little material is needed for a clear TLC spot.[3]
-
-
Inappropriate Solvent System: The chosen mobile phase may be too polar, causing the compound to be highly soluble and move up the plate with the solvent front in a diffuse manner. Conversely, if the solvent is not polar enough, the compound may not move from the baseline and can appear as a streak.
-
Solution: Adjust the polarity of your solvent system. For pyrimidine derivatives, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[1] You can systematically vary the ratio (e.g., 7:3, 1:1, 3:7 hexane:ethyl acetate) to find the optimal separation.
-
-
Highly Polar Compounds: The starting material, 4-amino-6-chloropyrimidine, and the product, this compound, are polar molecules. Their strong interaction with the polar silica gel stationary phase can lead to streaking.
-
Solution: To mitigate this, you can add a small amount of a polar modifier to your eluent. For basic compounds like amines, adding a few drops of triethylamine or a small percentage of ammonia in methanol to the mobile phase can improve spot shape by neutralizing the acidic sites on the silica gel.[4] For acidic impurities, a small amount of acetic or formic acid can be beneficial.[4]
-
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking as the undissolved material slowly dissolves during the development of the TLC.
-
Solution: Ensure your sample is completely dissolved before spotting. If necessary, gently warm the sample or try a different spotting solvent.
-
Issue 2: No Visible Spots on the TLC Plate
Question: After running my TLC and visualizing it under a UV lamp, I don't see any spots. What could be the problem?
Answer: The absence of visible spots can be perplexing, but it is usually attributable to one of the following reasons:
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Insufficiently Concentrated Sample: The concentration of your compounds in the spotted sample may be below the detection limit of the visualization method.
-
Solution: Try spotting a more concentrated sample of your reaction mixture. You can also apply the sample multiple times to the same spot, ensuring the solvent has completely evaporated between applications.[1]
-
-
Non-UV-Active Compounds: While many aromatic and conjugated compounds are UV-active, it's possible that your starting material or product does not absorb UV light strongly at the wavelength used for visualization (typically 254 nm).[5][6]
-
Solution: Employ alternative visualization techniques. An iodine chamber is a simple and often effective method for a wide range of organic compounds.[6][7] Chemical stains, such as potassium permanganate or a p-anisaldehyde stain, can also be used. These stains react with certain functional groups to produce colored spots.[8][9]
-
-
Solvent Level in the Developing Chamber: If the solvent level in the TLC chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[1]
-
Solution: Always ensure the solvent level is below the spotting line on your TLC plate.
-
-
Reaction Failure: It is also possible that the reaction has not proceeded as expected, and there is no product to detect.
-
Solution: Always run a reference spot of your starting material alongside your reaction mixture to confirm that it is visible under your chosen visualization conditions.
-
Issue 3: Poor Separation of Spots (Similar Rf Values)
Question: My starting material and product spots are very close together on the TLC plate, making it difficult to assess the reaction's progress. How can I improve the separation?
Answer: Achieving good separation between compounds with similar polarities can be challenging.
-
Optimize the Solvent System: This is the most critical factor. Small changes in the eluent composition can have a significant impact on the separation.
-
Solution: Experiment with different solvent mixtures. Try varying the ratio of your primary solvents (e.g., hexane and ethyl acetate). You can also introduce a third solvent with a different polarity to fine-tune the separation. For polar compounds, solvent systems like dichloromethane/methanol can be effective.[1]
-
-
Use a Longer TLC Plate: A longer plate provides a greater distance for the solvent to travel, which can enhance the separation between spots with close Rf values.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, others are available. For very polar compounds, a reversed-phase TLC plate (e.g., C18-silica) with a polar mobile phase (e.g., methanol/water) might provide better separation.[10]
-
Employ the Co-spotting Technique: To definitively identify your starting material and product spots, use the co-spotting method.
-
Protocol: On your TLC plate, have three lanes: one for the starting material, one for the reaction mixture, and a third "co-spot" lane where you apply both the starting material and the reaction mixture on the same spot. If the starting material and product have different Rf values, you will see two separate spots in the reaction mixture lane. The co-spot lane will show a spot at the same height as the starting material and another at the height of the product. If the reaction is complete, the spot corresponding to the starting material will be absent in the reaction mixture lane.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring the nitration of 4-amino-6-chloropyrimidine?
A1: A good starting point for developing a TLC solvent system for this reaction would be a mixture of a non-polar and a moderately polar solvent. We recommend starting with a 7:3 or 1:1 mixture of hexane:ethyl acetate. Based on the expected increase in polarity from the addition of the nitro group, the product, this compound, should have a lower Rf value (travel a shorter distance up the plate) than the starting material, 4-amino-6-chloropyrimidine. If the spots remain near the baseline, increase the proportion of ethyl acetate. If they are too close to the solvent front, increase the proportion of hexane.[12]
Q2: How do I calculate the Retention Factor (Rf) and what does it signify?
A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is always between 0 and 1.[12] A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar silica gel and thus travels a shorter distance. A higher Rf value signifies a less polar compound. For reliable analysis, it is ideal to have Rf values between 0.2 and 0.8.[12]
Q3: How can I be sure that the new spot appearing on my TLC is the desired product?
A3: While the appearance of a new, more polar spot is a strong indication of product formation, it is not definitive proof. The new spot could be an intermediate or a byproduct. To confirm the identity of the product spot, you can:
-
Co-spotting with an authentic sample: If you have a pure sample of this compound, co-spotting it with your reaction mixture is the most reliable way to confirm its identity on TLC.
-
Preparative TLC and further analysis: You can run a larger "preparative" TLC plate, scrape off the silica band corresponding to the new spot, extract the compound with a suitable solvent, and analyze it using other techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Q4: I see multiple new spots in my reaction mixture lane. What could they be?
A4: The presence of multiple new spots suggests the formation of byproducts. In a nitration reaction, this could be due to:
-
Over-nitration: The formation of di-nitro or other multi-nitrated species, although less likely on a deactivated pyrimidine ring.
-
Side reactions: The nitrating conditions might be promoting other reactions.
-
Degradation: The starting material or product might be unstable under the reaction conditions.
To minimize byproduct formation, it is crucial to carefully control the reaction temperature and the stoichiometry of the nitrating agent. Monitoring the reaction closely with TLC will help you determine the optimal time to quench the reaction to maximize the yield of the desired product and minimize impurities.[13]
Q5: Are there any safety precautions I should take when visualizing TLC plates?
A5: Yes, safety is paramount.
-
UV Light: When using a UV lamp, always wear UV-protective goggles to prevent eye damage. Avoid looking directly into the UV light source.[6][7]
-
Iodine: Iodine vapor is toxic and should be handled in a well-ventilated fume hood.[7]
-
Chemical Stains: Many chemical stains are corrosive or toxic. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols and Data Presentation
Protocol for TLC Monitoring of this compound Synthesis
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, evenly spaced points on the baseline for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).
-
-
Sample Preparation:
-
Prepare a dilute solution of the starting material (4-amino-6-chloropyrimidine) in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture and dilute it with the same solvent.
-
-
Spotting the TLC Plate:
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' and 'Co' marks.
-
Apply a small spot of the diluted reaction mixture to the 'Rxn' and 'Co' marks. Ensure the spots are small and concentrated.
-
-
Developing the TLC Plate:
-
Place the prepared TLC plate in a developing chamber containing the chosen eluent (e.g., 1:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[9]
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Calculate the Rf values for all spots and record the observations.
-
Data Summary Table
| Compound | Expected Polarity | Expected Rf Range (1:1 Hexane:EtOAc) | UV Activity (254 nm) |
| 4-amino-6-chloropyrimidine | Moderate | 0.4 - 0.6 | Yes |
| This compound | High | 0.2 - 0.4 | Yes |
Note: The expected Rf values are estimates and should be determined experimentally.
Diagrams
TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring the synthesis reaction using TLC.
Interpreting TLC Results
Caption: Idealized progression of TLC spots over the course of the reaction.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- O'Brien, D. E., et al. (1966). Pyrimidines. 18. 2,4-diamino-5-nitro-6-arylaminopyrimidines. Nitration study of 2,4-diamino-6-chloropyrimidine and a literature correction. Journal of Medicinal Chemistry, 9(4), 573-575.
-
Studylib. Nitration of Acetanilide: TLC Lab Experiment. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
CHEM 344. Thin Layer Chromatography. [Link]
-
5. Thin Layer Chromatography. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
S. Michael Stewart. (2020, October 19). Nitration of Acetanilide: TLC Analysis [Video]. YouTube. [Link]
-
TLC Visualization Solutions. [Link]
- Iranpoor, N., et al. (2006). Nitric acid in the presence of supported P>2>O>5> on silica gel affords an efficient and mild system for oxidation of organic compounds under solvent-free conditions. Molecular Crystals and Liquid Crystals, 456(1), 85-93.
-
Nichols, L. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2021, August 21). 5.7: Visualizing TLC Plates. [Link]
- Namyslo, J. C., et al. (2013). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Molecules, 18(11), 13486-13498.
-
Thin Layer Chromatography (TLC). [Link]
-
MDPI. (2022, June 18). Effect of Nitric Acid on the Synthesis and Biological Activity of Silica–Quercetin Hybrid Materials via the Sol-Gel Route. [Link]
-
Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. Rf values of the standards used in TLC and their respective colors.[Link]
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
AGA Analytical. Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (2009). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]
-
Semantic Scholar. Pyrimidines. 18. 2,4-diamino-5-nitro-6-arylaminopyrimidines. Nitration study of 2,4-diamino-6-chloropyrimidine and a literature correction.[Link]
-
ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
-
Dalton Transactions. (2020). Effects of nitric acid concentration for nitration of fused[1][4][14]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. [Link]
-
GitHub. Excel calculator for Thin Layer Chromatography (TLC) Rf values of various psychoactive compounds.[Link]
- de Ligny, C. L., et al. (1970). The RF value as a constant in thin-layer chromatography.
- Google Patents.
-
ResearchGate. (2007). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. [Link]
-
ResearchGate. (1974). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. [Link]
-
PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]
-
Malik chemist. (2023, April 28). Experiment Analysis of the Composition of Nitro aniline by TLC Advanced Analytical Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (1978). Suppression of Denitrification with Nitrapyrin1. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro-5-nitropyrimidin-4-amine and 4,6-Dichloro-5-nitropyrimidine in Nucleophilic Aromatic Substitution
For researchers engaged in the synthesis of novel therapeutics and functional materials, pyrimidine derivatives serve as indispensable building blocks. Among these, activated chloropyrimidins are particularly valuable for their susceptibility to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups. This guide provides an in-depth technical comparison of the reactivity of two key nitropyrimidine intermediates: 6-Chloro-5-nitropyrimidin-4-amine and 4,6-Dichloro-5-nitropyrimidine . Our analysis is grounded in the principles of physical organic chemistry and supported by experimental data from the literature to inform your synthetic strategies.
Structural and Electronic Considerations: The Basis of Reactivity
The propensity of a chloropyrimidine to undergo nucleophilic attack is fundamentally governed by the electron density of the pyrimidine ring. The presence of two electronegative nitrogen atoms inherently renders the pyrimidine ring electron-deficient, or π-deficient, which facilitates the addition of a nucleophile—the rate-determining step in most SNAr reactions.[1] This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them the primary sites for nucleophilic attack.
The reactivity of these positions is further modulated by the substituents on the ring. A strongly electron-withdrawing group, such as a nitro group (-NO₂), significantly enhances the electrophilicity of the ring carbons, thereby increasing the rate of nucleophilic substitution.[2] In both This compound and 4,6-dichloro-5-nitropyrimidine , the nitro group at the C5 position activates the adjacent chloro-substituted carbons for SNAr.
The key difference between the two molecules lies in the substituent at the C4/C6 position not bearing the leaving group in the case of the monochloro compound, and the nature of the second leaving group in the dichloro compound.
-
This compound possesses an amino group (-NH₂) at the C4 position. The amino group is a powerful electron-donating group through resonance, which increases the electron density of the pyrimidine ring. This donation of electron density partially counteracts the electron-withdrawing effects of the ring nitrogens and the nitro group, thereby deactivating the ring towards nucleophilic attack compared to a derivative with a second electron-withdrawing group.[3]
-
4,6-Dichloro-5-nitropyrimidine , on the other hand, has a second chlorine atom at the C4 position. Chlorine is an electron-withdrawing group through induction, further decreasing the electron density of the pyrimidine ring. This additive electron-withdrawing effect makes the ring significantly more electrophilic and, consequently, more reactive towards nucleophiles.
Therefore, from a theoretical standpoint, 4,6-dichloro-5-nitropyrimidine is expected to be substantially more reactive towards nucleophiles than this compound.
Experimental Evidence: A Comparative Look at Reactivity
Reactivity of 4,6-Dichloro-5-nitropyrimidine
This compound is a versatile precursor for the synthesis of various substituted pyrimidines. The two chlorine atoms are electronically distinct due to their positions relative to the nitro group, but both are highly activated. Nucleophilic attack can occur at either the C4 or C6 position. The first substitution is generally rapid and occurs under mild conditions. The introduction of an electron-donating group in the first substitution step, however, deactivates the ring, making the second substitution require more forcing conditions.[4]
Table 1: Representative Nucleophilic Substitution Reactions of 4,6-Dichloro-5-nitropyrimidine
| Nucleophile | Reaction Conditions | Product(s) | Yield | Reference |
| N-methylbenzylamine | Triethylamine, THF, room temp., overnight | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 64.7% | [5] |
| Ethanol | DBU, THF, 0 °C | 4-Chloro-6-ethoxy-5-nitropyrimidine | 16% | [6] |
| Benzyl alcohol | DBU, THF, 0 °C | 4-(Benzyloxy)-6-chloro-5-nitropyrimidine | 47% | [6] |
| Various primary amines | TEA, DCM, room temp. | Symmetric 4,6-diamino-5-nitropyrimidines (via disubstitution) | Good yields | [4] |
The data in Table 1 illustrates that monosubstitution of 4,6-dichloro-5-nitropyrimidine can be readily achieved with various nucleophiles. The fact that disubstitution with primary amines can also be accomplished, albeit sometimes requiring slightly more forcing conditions for the second step, underscores the high reactivity of the starting material.[4]
Reactivity of this compound
As predicted by its electronic structure, This compound is less reactive than its dichloro counterpart. The electron-donating amino group makes the displacement of the remaining chlorine atom more challenging. Consequently, reactions with nucleophiles often require more forcing conditions, such as elevated temperatures, to proceed at a reasonable rate.
Table 2: Representative Nucleophilic Substitution Reactions of this compound and its Analogs
| Substrate | Nucleophile | Reaction Conditions | Product | Yield | Reference |
| This compound | Hydrazine | Not specified | 6-Hydrazinyl-5-nitropyrimidin-4-amine | Not specified | [7] (Implied) |
| 4-Alkylamino-6-chloro-5-nitropyrimidines | Benzylamine | Forcing conditions | 4,6-Diamino-5-nitropyrimidine derivatives | Moderate | [8] |
The available literature on the direct substitution of the chloro group in This compound is less extensive than for the dichloro analog, which in itself is an indicator of its lower utility as a highly reactive intermediate. However, studies on analogous 4-amino-6-chloropyrimidines consistently show that the displacement of the chlorine requires more forcing conditions than the first substitution on a 4,6-dichloropyrimidine.[8]
Mechanistic Insights and Workflow
The nucleophilic aromatic substitution on these pyrimidine systems proceeds via a stepwise addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: Generalized workflow for SNAr on chloronitropyrimidines.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, such as the nitro group and the ring nitrogens, stabilize this intermediate by delocalizing the negative charge.
Caption: Resonance stabilization of the Meisenheimer complex.
Conclusion and Recommendations
Based on fundamental electronic principles and supported by available experimental data, a clear hierarchy of reactivity can be established:
4,6-Dichloro-5-nitropyrimidine > this compound
-
4,6-Dichloro-5-nitropyrimidine is a highly reactive substrate for SNAr reactions. The first substitution is typically facile and can often be performed selectively under mild conditions. It is the preferred starting material when a highly activated pyrimidine core is required for the introduction of a diverse range of nucleophiles.
-
This compound is a significantly less reactive substrate. The electron-donating amino group deactivates the pyrimidine ring towards nucleophilic attack. Consequently, the substitution of the remaining chlorine atom requires more forcing conditions, such as higher temperatures or stronger bases. This compound is more suitable for synthetic routes where a less reactive chloro-pyrimidine is needed to avoid side reactions or when the desired nucleophile is particularly potent.
For drug development professionals and synthetic chemists, the choice between these two intermediates should be guided by the desired reactivity profile and the nature of the nucleophile to be employed. For the synthesis of monosubstituted pyrimidines under mild conditions, starting with 4,6-dichloro-5-nitropyrimidine is the more efficient strategy. If the target molecule contains the 4-amino-5-nitropyrimidine scaffold and a subsequent substitution is required, researchers must be prepared to employ more vigorous reaction conditions.
References
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
ProQuest. (n.d.). The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes. [Link]
-
Al-Tel, T. H., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
ResearchGate. (2007). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. [Link]
-
ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated...[Link]
-
ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. [Link]
-
JOCPR. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
ResearchGate. (n.d.). Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. [Link]
-
Al-Tel, T. H., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC. [Link]
-
Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E. [Link]
-
Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]
-
Al-Tel, T. H., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]
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A Comparative Guide to the Spectroscopic Signatures of 6-Chloro-5-nitropyrimidin-4-amine and Its Analogs
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-5-nitropyrimidin-4-amine is a pivotal building block in medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the pyrimidine core substituted with an amine, a chloro group, and a nitro group, make it a versatile precursor for the synthesis of a wide array of bioactive molecules. Understanding the spectroscopic characteristics of this compound and its analogs is fundamental for reaction monitoring, quality control, and structural elucidation of its derivatives.
This guide provides an in-depth comparison of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound and two structurally significant analogs: 4,6-dichloro-5-nitropyrimidine and 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine. By examining how subtle structural modifications influence the spectroscopic output, this guide aims to equip researchers with the expertise to confidently identify and differentiate these critical chemical entities.
Molecular Structures Under Comparison
The selection of analogs for this guide is deliberate. Replacing the amino group with a chloro group (Analog 1) and N,N-dimethylation of the amino group (Analog 2) allows for a systematic evaluation of how changes in electron-donating/withdrawing character and steric bulk at the C4 position impact the overall spectroscopic fingerprint.
Caption: Chemical structures of the parent compound and its analogs.
Comparative Spectroscopic Analysis
The following sections dissect the spectroscopic data for each compound. The causality behind the observed spectral differences is explained, grounded in fundamental principles of organic chemistry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the electronic environment of protons within a molecule. The pyrimidine ring protons are particularly sensitive to the nature of the substituents.[1][2]
Data Summary:
| Compound | H2 Proton (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| This compound | ~8.6 | ~8.1 (br s, 2H, NH₂) | DMSO-d₆ |
| 4,6-dichloro-5-nitropyrimidine | 9.38 | - | CDCl₃ |
| 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | ~8.5 | ~3.2 (s, 6H, N(CH₃)₂) | CDCl₃ |
Interpretation and Key Differences:
-
H2 Proton: The proton at the C2 position is the sole aromatic proton on the pyrimidine ring. Its chemical shift is highly informative.
-
In 4,6-dichloro-5-nitropyrimidine , the H2 proton is significantly downfield (~9.38 ppm). This is due to the cumulative electron-withdrawing inductive effects of two chloro groups and a nitro group, which strongly deshield the proton.
-
Replacing one chloro group with an electron-donating amino group in This compound shields the H2 proton, causing an upfield shift to ~8.6 ppm.
-
The N,N-dimethylamino group in Analog 2 is a stronger electron-donating group than the primary amine, leading to a further slight upfield shift of the H2 proton to ~8.5 ppm.
-
-
Amine Protons: The primary amine protons of the parent compound appear as a broad singlet around 8.1 ppm in DMSO-d₆, which would exchange upon D₂O addition. The N-methyl protons of Analog 2 appear as a sharp singlet around 3.2 ppm, integrating to six protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR complements ¹H NMR by mapping the carbon framework. The chemical shifts of the pyrimidine carbons are influenced by the attached functional groups.[1][3]
Data Summary:
| Compound | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | Solvent |
| This compound | ~157 | ~155 | ~125 | ~150 | DMSO-d₆ |
| 4,6-dichloro-5-nitropyrimidine | ~159 | ~153 | ~135 | ~153 | CDCl₃ |
| 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine * | 156.6 | 153.9 | 152.4 | 142.2 | CDCl₃ |
Interpretation and Key Differences:
-
C4 and C6 Carbons: In 4,6-dichloro-5-nitropyrimidine , the C4 and C6 carbons are equivalent by symmetry and their chemical shifts are influenced directly by the attached chlorine atoms.
-
C5 Carbon: The C5 carbon, bearing the nitro group, shows a significant downfield shift in the dichloro analog (~135 ppm) compared to the amino analog (~125 ppm). This reflects the complex interplay of electronic effects within the ring.
-
Effect of Amino Group: The introduction of the amino group at C4 in the parent compound significantly alters the chemical shifts of C2, C4, and C6, demonstrating its strong electronic influence on the pyrimidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups based on their vibrational frequencies. The nitro (NO₂) and amino (NH₂) groups have highly characteristic absorption bands.[5][6]
Data Summary:
| Compound | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=N/C=C Stretch (cm⁻¹) |
| This compound | ~1550-1475 | ~1360-1290 | ~3400-3200 (two bands) | ~1650-1550 |
| 4,6-dichloro-5-nitropyrimidine | ~1550-1475 | ~1360-1290 | - | ~1600-1500 |
| 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | ~1550-1475 | ~1360-1290 | - | ~1620-1520 |
Interpretation and Key Differences:
-
Nitro Group Vibrations: All three compounds exhibit two very strong absorption bands characteristic of the nitro group.[5][7][8] The asymmetric stretch appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[5][7] These intense peaks are often the most prominent features in the IR spectrum.
-
N-H Vibrations: The most significant difference is the presence of N-H stretching bands for This compound . Primary amines typically show two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. These bands are absent in the spectra of the two analogs.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring appear in the 1650-1500 cm⁻¹ region for all compounds.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for these polar compounds, typically yielding the protonated molecular ion [M+H]⁺.[9][10][11][12]
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) |
| This compound | C₄H₃ClN₄O₂ | 174.55 | 175.0 [M+H]⁺ |
| 4,6-dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.97 | 194.0 [M+H]⁺ |
| 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | C₆H₇ClN₄O₂ | 202.60 | 203.1 [M+H]⁺ |
Interpretation and Key Differences:
-
Molecular Ion Peak: The most straightforward distinction is the mass-to-charge ratio (m/z) of the molecular ion. Each compound is clearly differentiated by its unique molecular weight.
-
Isotopic Pattern: A crucial feature for all three compounds is the characteristic isotopic pattern of chlorine. The presence of a single chlorine atom results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, separated by 2 m/z units. 4,6-dichloro-5-nitropyrimidine , with two chlorine atoms, will exhibit a more complex pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 9:6:1. This pattern is a definitive indicator of the number of chlorine atoms in the molecule.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standard operating procedures for spectroscopic analysis are provided.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[13] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the field onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or the residual solvent peak.[13][14]
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]
-
Pellet Formation: Place the powder mixture into a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[15]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution with a mixture of methanol and water (often with 0.1% formic acid to promote protonation) to a final concentration of approximately 1-10 µg/mL.[12]
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature.
-
Data Acquisition: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12] Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. Analyze the isotopic distribution of the molecular ion peak to confirm the elemental composition, paying special attention to the chlorine pattern.[16]
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a set of distinct and identifiable fingerprints. ¹H NMR is highly effective for observing the electronic effects of substituents on the pyrimidine ring. IR spectroscopy provides definitive evidence for the presence or absence of the primary amine functional group. Finally, mass spectrometry, with its characteristic chlorine isotopic patterns, offers unambiguous confirmation of molecular weight and elemental composition. By leveraging this comparative data and the robust protocols provided, researchers can confidently characterize these important chemical scaffolds in their synthetic and developmental workflows.
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A Senior Application Scientist's Guide to Biological Activity Screening of 6-Chloro-5-nitropyrimidin-4-amine Derivatives
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of nucleobases in DNA and RNA and appearing in numerous FDA-approved drugs.[1] Its versatile structure allows for extensive chemical modification, leading to derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific scaffold, 6-Chloro-5-nitropyrimidin-4-amine, serves as a highly reactive and versatile starting material. The electron-withdrawing nitro group and the reactive chloro substituent provide synthetic handles for creating diverse libraries of compounds, making this class of derivatives a fertile ground for drug discovery.[3][4][5][6]
This guide provides a comprehensive overview of a logical, multi-tiered screening strategy to elucidate the biological potential of novel this compound derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer frameworks for data interpretation, empowering research teams to efficiently identify and advance promising lead compounds.
I. Primary Screening: Assessing General Cytotoxicity and Anticancer Potential
The initial step in evaluating any new chemical entity is to assess its general effect on cell viability. This broad-based approach helps to identify compounds with potent cytotoxic effects, which may serve as foundational hits for anticancer drug development. The strategic choice of assays and cell lines at this stage is critical for generating meaningful and actionable data.
The Rationale for a Broad-Panel Cell Viability Screen
Instead of testing a new derivative against a single cancer cell line, a panel-based approach is superior. Utilizing a panel of diverse human cancer cell lines (e.g., from different tissue origins like breast, lung, colon, liver) provides several key insights:[7][8]
-
Potency: It determines the concentration range at which the compound is active.
-
Spectrum of Activity: It reveals whether a compound has broad-spectrum cytotoxicity or is selective for certain cancer types.
-
Preliminary Safety Profile: By including a non-cancerous cell line (e.g., normal human fibroblasts), one can calculate a "Selectivity Index" (SI). A high SI value suggests the compound is more toxic to cancer cells than normal cells, a highly desirable characteristic for a therapeutic candidate.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput method for this initial screen.[9][10] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[9] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[11]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial two-fold dilutions of the this compound derivatives in the growth medium. After 24 hours, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7][11]
-
Incubation: Incubate the plates for a specified period, typically 24 to 48 hours.[7][11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression (dose-response curve).[9]
Data Presentation: Comparative Cytotoxicity
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and against a standard reference drug.
| Compound | IC50 (µM) vs. MCF-7 (Breast Cancer)[8] | IC50 (µM) vs. A549 (Lung Cancer)[8] | IC50 (µM) vs. HepG2 (Liver Cancer)[10] | IC50 (µM) vs. MRC-5 (Normal Fibroblast)[7] | Selectivity Index (SI) (MRC-5 / Average Cancer IC50) |
| Derivative A | 2.5 | 3.1 | 4.0 | 50.2 | 15.7 |
| Derivative B | 15.8 | 22.4 | 18.9 | 35.1 | 1.8 |
| Derivative C | 0.9 | 1.2 | 1.5 | 10.5 | 8.8 |
| Doxorubicin | 0.8 | 1.0 | 1.1 | 3.5 | 3.5 |
Note: Data are hypothetical for illustrative purposes.
Visualizing the Cytotoxicity Screening Workflow
Caption: High-throughput cytotoxicity screening workflow using the MTT assay.
II. Secondary Screening: Investigating Antimicrobial Activity
Given the prevalence of pyrimidine derivatives in antimicrobial agents, screening for activity against pathogenic bacteria and fungi is a logical secondary step.[2][12] This is particularly relevant as drug-resistant infections pose a growing global health threat.
Rationale for Antimicrobial Susceptibility Testing
The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[13][14] This quantitative measure is the gold standard for assessing the potency of a potential antimicrobial agent. The broth microdilution method is a widely used technique for determining MIC values in a high-throughput format.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of test compounds against a panel of pathogenic bacteria (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungi (e.g., Candida albicans).
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[15]
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
Controls: Include a positive control (microbes, no compound), a negative control (medium, no microbes), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[12]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[12][15]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[13][14]
Data Presentation: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Derivative A | >128 | >128 | >128 |
| Derivative D | 8 | 16 | 32 |
| Derivative E | 64 | >128 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Note: Data are hypothetical for illustrative purposes.
III. Target-Specific Screening: Kinase Inhibition Assays
Many pyrimidine-based drugs exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[16][17] If a derivative shows potent cytotoxicity, the next logical step is to investigate if it targets this well-established class of enzymes.
Rationale for Kinase Profiling
The human genome contains over 500 kinases, and many share structural similarities in their ATP-binding pockets.[16] A compound that potently inhibits one kinase might also inhibit others, leading to off-target effects. Therefore, screening a compound against a panel of kinases is crucial to determine its potency and selectivity.[18] Fluorescence-based assays are popular for high-throughput screening (HTS) due to their efficiency and reliability.[16][]
Experimental Protocol: A Generic Fluorescence-Based Kinase Assay (e.g., TR-FRET)
Objective: To determine the IC50 of lead compounds against a specific kinase target (e.g., EGFR, PIM-1) or a panel of kinases.
Methodology:
-
Reaction Setup: In a microplate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. The kinase will transfer a phosphate group from ATP to the substrate. The ATP concentration should be chosen carefully, often near the physiological level, to ensure biological relevance.[16]
-
Detection: After a set incubation period, stop the reaction and add detection reagents. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this typically involves a Europium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescent acceptor molecule that binds another part of the substrate.[17]
-
Signal Measurement: When the antibody and acceptor are brought into proximity by binding to the same phosphorylated substrate, FRET occurs. The resulting signal is measured on a plate reader.
-
Data Analysis: The amount of phosphorylation is proportional to the FRET signal. A potent inhibitor will prevent phosphorylation, leading to a low signal. The IC50 is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing a Kinase Inhibition Assay Principle
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The Structure-Activity Relationship of 6-Chloro-5-nitropyrimidin-4-amine Analogs: A Comparative Guide for Medicinal Chemists
Introduction: The Strategic Value of the 5-Nitropyrimidine Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets. The pyrimidine ring, a bioisostere of the natural purine scaffold of ATP, is a cornerstone of kinase inhibitor design, forming the core of numerous approved drugs.[1] The 6-chloro-5-nitropyrimidin-4-amine scaffold represents a particularly strategic starting point. The interplay between the electron-withdrawing nitro group and the synthetically versatile chloro group provides a powerful platform for generating diverse chemical libraries with a wide range of biological activities, from kinase inhibition to antimicrobial effects.[1][2][3]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core. We will dissect the role of each substituent, explore the impact of modifications on biological activity against various targets, and provide the experimental context necessary for researchers to leverage these insights in their own drug discovery programs.
Dissecting the Core Scaffold: A Trifecta of Functionality
The therapeutic potential of this compound analogs stems from the distinct roles of its three key functional components. Understanding these roles is fundamental to rational drug design.
-
The Pyrimidine Core: As a bioisosteric mimic of the adenine base in ATP, the pyrimidine ring system is perfectly suited to target the ATP-binding pockets of a vast number of enzymes, most notably protein kinases.[1]
-
The 4-Amino Group: This group is a critical hydrogen bond donor. In the context of kinase inhibition, it typically forms one or more crucial hydrogen bonds with the backbone of the "hinge region" of the kinase, anchoring the inhibitor within the ATP-binding site.
-
The 5-Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it significantly activates the C6 position for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chlorine atom.[4] Secondly, its electronic influence can modulate the binding affinity of the entire molecule. However, it is worth noting that nitroaromatic compounds can sometimes be susceptible to metabolic reduction, which can lead to toxic intermediates.[5]
-
The 6-Chloro Group: This atom is not merely a substituent but a versatile synthetic handle. As an excellent leaving group, it allows for the introduction of a wide array of chemical moieties through SNAr reactions, enabling the systematic exploration of different regions of the target's binding pocket.[4]
Below is a logical diagram illustrating the key functional points of the scaffold that are critical for medicinal chemistry exploration.
Caption: Key functional components of the this compound scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is profoundly dictated by the nature of the substituents introduced, primarily by displacing the 6-chloro group. The following sections compare the effects of these modifications.
Modification at the C6-Position: The Gateway to Diversity and Potency
The most fruitful strategy for optimizing this scaffold involves the nucleophilic substitution of the 6-chloro atom. This position often provides access to solvent-exposed regions of a binding pocket, allowing for modifications that can enhance potency, selectivity, and pharmacokinetic properties.
A classic example of this strategy is seen in the development of dual Src/Abl kinase inhibitors, where aminopyrimidinyl thiazoles were explored.[3] While not identical, the principles are directly transferable. Replacing the chloro group with various amine-containing moieties, such as substituted piperazines, can lead to potent inhibitors with excellent cellular activity. For instance, the addition of a 4-(2-hydroxyethyl)piperazin-1-yl group at this position was a key feature in the discovery of Dasatinib (BMS-354825), a potent dual Src/Abl inhibitor.[3]
Similarly, studies on pyrrolo[2,3-d]pyrimidines, which share the aminopyrimidine core, demonstrate the impact of C4-anilino substitutions (equivalent to our C6 position). Introducing a 4-chloro-2-fluoroanilino group resulted in potent, dual inhibition of VEGFR-2 and EGFR kinases.[6] This highlights the importance of exploring substituted aryl amines at the C6 position to achieve desired potency and selectivity profiles.
Table 1: Comparative Biological Activity of C6-Substituted Pyrimidine Analogs
| Core Scaffold | C6-Substituent | Target(s) | Key Activity Metric (IC₅₀) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 4-Chloro anilino | VEGFR-2 | Moderately Potent | [6] |
| Pyrrolo[2,3-d]pyrimidine | 2-Fluoro-4-chloro anilino | VEGFR-2 | Highly Potent (120x > semaxanib) | [6] |
| 2-Aminopyrimidine | 4-(2-hydroxyethyl)piperazin-1-yl | Src/Abl | Potent enzymatic and antiproliferative activity | [3] |
| Pyrimidine-5-carbonitrile | Various substituted amines | VEGFR-2 | Ranged from 1.14 to >10 µM | |
| 5-Azo-pyrimidine | Thiophenol / Thioethanol | S. aureus, E. coli | Moderate antibacterial activity | [2] |
Key SAR Insights for C6-Substitution:
-
Aryl Amines: Introducing substituted anilines is a proven strategy for potent kinase inhibition. Halogen substitutions, such as chloro and fluoro groups, on the aniline ring often enhance potency against receptor tyrosine kinases like VEGFR and EGFR.[6]
-
Bulky Heterocycles: Large, often basic, heterocyclic groups like piperazine can extend into solvent-exposed regions, providing opportunities to improve solubility and pharmacokinetic properties while maintaining or enhancing potency.[3]
-
S-Nucleophiles: The displacement of chlorine with sulfur nucleophiles (e.g., thiophenols) can also yield biologically active compounds, including those with antimicrobial properties.[2][7]
The general synthetic workflow for these crucial C6 modifications is outlined below.
Caption: Logical diagram of inhibitor binding in a kinase ATP pocket.
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized experimental procedures are paramount.
General Procedure for Synthesis of C6-Substituted Analogs
This protocol describes a typical nucleophilic aromatic substitution reaction at the C6 position.
-
Reactant Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, isopropanol, or DMF), add the desired nucleophile (e.g., a primary/secondary amine or thiol, 1.1-1.5 eq).
-
Base Addition (Optional): For amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) can be added to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired C6-substituted analog. [8]
Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This method is a common and robust way to determine the inhibitory potency (IC₅₀) of a compound against a specific protein kinase. [1]
-
Reaction Mixture Preparation: Prepare a reaction buffer specific to the kinase of interest. In a 96-well plate, combine the kinase enzyme, a substrate peptide or protein, and the test compound at various concentrations (typically a serial dilution).
-
Initiation: Initiate the kinase reaction by adding the ATP mixture, which includes "cold" (non-radioactive) ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase to ensure competitive binding conditions.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will not. Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction (containing DMSO vehicle instead of inhibitor). Determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%—by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. [1]
Conclusion and Future Directions
The this compound scaffold is a highly validated and versatile starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The structure-activity relationships are clear: the 4-amino group serves as a critical hinge-binding anchor, while the 6-chloro position is the primary site for synthetic elaboration to achieve potency and selectivity. Future work in this area could focus on replacing the C5-nitro group with other electron-withdrawing moieties to mitigate potential toxicity while retaining the synthetic tractability of the C6 position. Furthermore, the application of this scaffold to targets beyond kinases remains a relatively underexplored but promising avenue for new drug discovery campaigns.
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- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
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- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 6-Chloro-5-nitropyrimidin-4-amine
For researchers and professionals engaged in the synthesis of heterocyclic compounds, particularly those destined for drug development, the selection of an optimal synthetic pathway is a critical decision point. The target molecule, 6-Chloro-5-nitropyrimidin-4-amine, is a key intermediate whose efficient synthesis dictates the viability of downstream applications. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, grounding the discussion in mechanistic principles, experimental data, and practical considerations of scalability and safety.
The synthesis of this compound is primarily approached via two distinct strategies, each with its own set of advantages and challenges. The choice between these routes hinges on factors such as starting material availability, desired purity, and tolerance for specific reaction conditions.
-
Route 1: Selective Nucleophilic Aromatic Substitution (SNAr) of a Dichlorinated Precursor. This is arguably the most direct approach, commencing with the commercially available 4,6-dichloro-5-nitropyrimidine.
-
Route 2: Electrophilic Nitration of an Aminated Precursor. This route begins with 4-amino-6-chloropyrimidine and introduces the nitro group in the final step.
This guide will dissect each route, providing a detailed protocol, a discussion of the underlying chemistry, and a comparative analysis to empower chemists to make an informed decision for their specific research and development needs.
Route 1: Selective Amination of 4,6-dichloro-5-nitropyrimidine
This approach leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring, which are activated towards nucleophilic substitution by the electron-withdrawing nitro group at the C5 position. The goal is to achieve selective mono-amination at the C4 position.
Experimental Protocol
Step 1: Synthesis of this compound
-
Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a pressure vessel, add a solution of aqueous ammonia (excess, ~5-10 eq).
-
Reaction: Seal the vessel and heat the mixture to a temperature between 60-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typically, the reaction proceeds to completion within 4-8 hours.
-
Workup: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The resulting crude solid is then triturated with water to remove excess ammonia and ammonium salts.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system if required.
Mechanistic Insight and Discussion
The key to this synthesis is the SNAr mechanism. The potent electron-withdrawing effect of the nitro group makes the pyrimidine ring electron-deficient, facilitating the attack of a nucleophile (ammonia). The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex.[1]
While both chlorine atoms are activated, the C4 and C6 positions are electronically similar. Achieving selective mono-substitution over di-substitution can be challenging. The reaction conditions, particularly temperature and the concentration of the amine, must be carefully controlled.[2] Using a stoichiometric amount of the amine often leads to a mixture of mono- and di-substituted products. Therefore, an excess of the amine is typically employed under controlled conditions to drive the reaction towards the desired product, followed by careful workup to remove the unreacted amine. The use of ammonia as the nucleophile directly installs the required primary amine.
Workflow for Route 1: Selective Amination
Caption: Overall workflow for the synthesis via selective amination.
Route 2: Nitration of 4-amino-6-chloropyrimidine
This synthetic strategy involves the electrophilic nitration of a pre-existing amino-chloropyrimidine. The success of this route is highly dependent on controlling the regioselectivity of the nitration and avoiding common side reactions.
Experimental Protocol
Step 1: Synthesis of this compound
-
Setup: In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5°C using an ice bath.
-
Addition of Starting Material: Add 4-amino-6-chloropyrimidine (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not rise above 10°C.
-
Nitration: A pre-mixed nitrating solution (fuming nitric acid in concentrated sulfuric acid) is added dropwise to the reaction mixture, maintaining the temperature strictly between 0-5°C.
-
Reaction: The mixture is stirred at this low temperature for several hours until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is then poured carefully onto crushed ice. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed thoroughly with cold water to remove residual acid and then dried. Recrystallization may be necessary to achieve high purity.
Mechanistic Insight and Discussion
This reaction is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the active electrophile. The amino group at C4 is a strong activating group and ortho-, para- directing. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is a deactivating and meta-directing group.
A significant challenge in this route is the potential for the formation of an isomeric N-nitro or nitramino product (2-amino-4-nitramino-6-chloropyrimidine).[3] This occurs when the nitronium ion attacks the nitrogen of the amino group instead of the C5 position of the pyrimidine ring. Studies have shown that the reaction conditions, particularly the temperature and the acid medium, play a crucial role in determining the ratio of C-nitration to N-nitration.[3] Maintaining a low temperature is critical to favor the desired C-nitration. The formation of this nitramino impurity can complicate purification and reduce the overall yield of the target compound.
Workflow for Route 2: Electrophilic Nitration
Caption: Overall workflow for the synthesis via electrophilic nitration.
Comparative Analysis
To facilitate a direct comparison, the key aspects of each synthetic route are summarized below.
| Feature | Route 1: Selective Amination | Route 2: Nitration |
| Starting Material | 4,6-dichloro-5-nitropyrimidine | 4-amino-6-chloropyrimidine |
| Number of Steps | One | One |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution |
| Typical Yield | Moderate to Good (Yields for analogous reactions with primary amines are reported from 33-82%[2]) | Variable (Highly dependent on control of side reactions) |
| Primary Challenge | Achieving selective mono-amination vs. di-amination. | Preventing formation of the nitramino isomer.[3] |
| Safety Concerns | Use of a pressure vessel for heating ammonia solutions. | Handling of fuming nitric and concentrated sulfuric acids; highly exothermic reaction requiring strict temperature control. |
| Scalability | Generally more straightforward to scale, as it avoids highly energetic nitration chemistry. | Can be challenging to scale due to the need for efficient heat removal to prevent runaway reactions and side product formation. |
| Purification | Removal of di-substituted byproducts and excess amine. | Separation of the desired C-nitro product from the isomeric N-nitro byproduct. |
Conclusion and Recommendation
Both synthetic routes offer a direct, one-step conversion to this compound. However, they present different challenges that must be carefully managed.
Route 1 (Selective Amination) is often preferred in an industrial setting due to its more predictable outcome and greater scalability. The primary challenge of controlling selectivity can be addressed by optimizing reaction time, temperature, and reagent stoichiometry. The avoidance of highly corrosive and hazardous nitrating mixtures is a significant advantage in terms of process safety.
Route 2 (Nitration) , while appearing straightforward, is mechanistically more complex due to the potential for competing N-nitration.[3] This route requires stringent control over reaction conditions, particularly temperature, to minimize the formation of the difficult-to-separate nitramino isomer. While viable on a lab scale, the inherent safety risks and potential for impurity generation make it less attractive for large-scale production.
For researchers requiring high-purity material with a robust and scalable protocol, Route 1 is the recommended pathway. The starting material, 4,6-dichloro-5-nitropyrimidine, is readily accessible, and the amination reaction, while requiring careful optimization, generally proceeds with fewer problematic side reactions compared to the nitration of 4-amino-6-chloropyrimidine.
References
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Barrios-García, M., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. ChemRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
National Institutes of Health. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
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NIST WebBook. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
-
ACS Publications. (n.d.). Pyrimidines. XVIII. 2,4-Diamino-5-nitro-6-arylaminopyrimidines. Nitration Study of 2,4-Diamino-6-chloropyrimidine and a Literature Correction. Retrieved from [Link]
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NIST WebBook. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
-
ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
ACS Publications. (1966). Pyrimidines. XVIII. 2,4-Diamino-5-nitro-6-arylaminopyrimidines. Nitration. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Spectral Validation of 6-Chloro-5-nitropyrimidin-4-amine
This guide provides an in-depth analysis of a robust synthetic route to 6-Chloro-5-nitropyrimidin-4-amine, a critical heterocyclic building block in medicinal chemistry. Beyond the synthesis protocol, we will focus on the comprehensive validation of the final product's chemical identity and purity through rigorous spectral analysis. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing and unequivocally confirming this key intermediate.
Introduction: The Importance of a Validated Synthesis
This compound (C₄H₃ClN₄O₂) is a pivotal intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors and other targeted therapeutics.[1] Its utility stems from the differential reactivity of its functional groups: the chloro substituent is susceptible to nucleophilic displacement, the nitro group can be reduced to an amine for further functionalization, and the existing amino group provides a point for derivatization.
Given its role as a foundational scaffold, the absolute purity and structural integrity of this compound are paramount. A flawed synthesis or incomplete purification can introduce impurities that carry through subsequent steps, compromising the yield, purity, and biological activity of the final target molecule. Therefore, this guide emphasizes a two-pronged approach: a reliable and high-yielding synthesis followed by a multi-technique spectral validation process that serves as a self-validating system for the product's identity.
Recommended Synthesis: Regioselective Amination of 4,6-Dichloro-5-nitropyrimidine
The most dependable and widely cited method for preparing this compound is the regioselective nucleophilic aromatic substitution (SNAr) on 4,6-dichloro-5-nitropyrimidine.
The Chemistry: Causality and Mechanism
The pyrimidine ring is inherently electron-deficient, but the presence of two chlorine atoms and, most importantly, a powerful electron-withdrawing nitro group at the 5-position, strongly activates the ring towards nucleophilic attack.[1] The reaction proceeds via an SNAr mechanism, where a nucleophile (ammonia) attacks one of the carbon atoms bearing a chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.
The regioselectivity of the reaction, where ammonia preferentially displaces the chlorine at the C4 position over the C6 position, is a key feature. This is attributed to the electronic influence of the adjacent nitro group, which provides greater stabilization for the Meisenheimer intermediate formed during attack at the C4 position.
Detailed Experimental Protocol
This protocol is adapted from established procedures known for their high yield and reliability.[2]
Workflow Overview:
Step-by-Step Procedure:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloro-5-nitropyrimidine (9.7 g, 50 mmol).[3]
-
Solvent and Base Addition: Add tetrahydrofuran (THF, 100 mL), followed by aqueous ammonia (100 mL) and sodium bicarbonate (4.6 g, 55 mmol). The sodium bicarbonate is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and maintaining a favorable pH.[2]
-
Reaction: Heat the mixture to 55°C and stir vigorously overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent (THF) using a rotary evaporator under reduced pressure.
-
Product Isolation: The resulting aqueous residue contains the precipitated crude product. Filter the solid using a Büchner funnel and wash with cold water.
-
Purification: For optimal purity, the crude product should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane and methanol (e.g., starting with 100:1 dichloromethane:methanol).[2]
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. A reported yield for this procedure is approximately 93%.[2]
The Core of Validation: A Multi-Faceted Spectral Analysis
Confirmation of the product's identity is not a suggestion but a requirement. A combination of spectroscopic methods provides a complete and unambiguous structural fingerprint.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, offering the first piece of crucial evidence.
-
Expected Molecular Ion (M⁺): The theoretical monoisotopic mass of C₄H₃ClN₄O₂ is 173.9945 Da.[4][5] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm).
-
Key Isotopic Pattern: The most definitive feature is the chlorine isotope pattern. You must observe two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another for the molecule containing ³⁷Cl (M+2). The relative intensity of these peaks should be approximately 3:1, which is the natural abundance ratio of these two isotopes. The absence of this pattern would immediately disprove the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present in the molecule.
-
N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹ . One band corresponds to the symmetric stretch and the other to the asymmetric stretch.
-
N-O Stretching (Nitro Group): The nitro group (-NO₂) will show two strong absorption bands: an asymmetric stretch around 1520-1570 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .
-
C=N and C=C Stretching: The aromatic pyrimidine ring will have several C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: A C-Cl bond will typically show a stretching absorption in the fingerprint region, around 600-800 cm⁻¹ .
The NIST reference spectrum for this compound confirms these characteristic absorption regions.[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides information on the number and electronic environment of protons in the molecule.
-
Aromatic Proton (C2-H): A single proton is attached to the pyrimidine ring at the C2 position. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, this proton is expected to appear as a sharp singlet significantly downfield, typically in the range of δ 8.5-9.0 ppm .
-
Amine Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. Its chemical shift can be variable (often δ 7.0-8.0 ppm ) and is dependent on solvent and concentration. This peak may also exchange with D₂O, causing it to disappear from the spectrum, which is a useful confirmation technique.
Carbon-13 (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four carbons of the pyrimidine ring, as they are all in unique chemical environments.
-
C2: This carbon is attached to a single proton and is between two nitrogen atoms. It is expected to resonate around δ 155-160 ppm .
-
C4: This carbon is bonded to both the amino group and a chlorine atom. It is expected to be found in the δ 160-165 ppm range.
-
C5: This carbon is directly attached to the electron-withdrawing nitro group, which will significantly influence its chemical shift, likely placing it in the δ 120-130 ppm region.
-
C6: This carbon is bonded to a chlorine atom and is adjacent to a ring nitrogen. It is expected to appear around δ 150-155 ppm .
Data Summary and Comparative Analysis
A successful synthesis is one where the experimental data from all analytical techniques align perfectly with the expected values for the target compound and show no evidence of significant impurities.
Table 1: Summary of Expected Spectral Data
| Technique | Feature | Expected Result | Rationale / Confirmation |
| MS (EI/ESI) | Molecular Ion | m/z ≈ 173.99 (M⁺), 175.99 (M+2) | Confirms molecular weight and elemental formula. |
| Isotope Ratio | M⁺ : M+2 ≈ 3:1 | Confirms the presence of one chlorine atom. | |
| IR (cm⁻¹) | N-H Stretch | 3300-3500 (two bands) | Confirms primary amine (-NH₂) group. |
| N-O Stretch | ~1550 (asym) & ~1360 (sym) | Confirms nitro (-NO₂) group. | |
| ¹H NMR (ppm) | Aromatic C-H | Singlet, δ ≈ 8.5-9.0 | Confirms the single proton on the pyrimidine ring. |
| Amine N-H | Broad Singlet, δ ≈ 7.0-8.0 | Confirms -NH₂ protons; disappears on D₂O shake. | |
| ¹³C NMR (ppm) | Pyrimidine Carbons | 4 distinct signals | Confirms the complete carbon skeleton. |
Comparison with an Alternative Approach
An alternative synthesis might involve the nitration of 4-amino-6-chloropyrimidine. While theoretically plausible, this approach presents significant challenges. Nitration reactions on activated rings can be difficult to control, potentially leading to a mixture of products or decomposition.[6] The SNAr approach starting from 4,6-dichloro-5-nitropyrimidine is superior because it builds the desired functionality in a controlled, regioselective manner, leading to higher yields and a cleaner product profile, thus simplifying purification and validation.
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1: SNAr on Dichloro-pyrimidine | Route 2: Nitration of Amino-pyrimidine (Hypothetical) |
| Starting Material | 4,6-dichloro-5-nitropyrimidine | 4-amino-6-chloropyrimidine |
| Key Transformation | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Regiocontrol | Excellent, directed by existing groups | Potentially poor, risk of multiple products |
| Yield | High (often >90%)[2] | Likely lower due to side reactions |
| Purity | Generally high, easy to purify | Lower, requiring extensive purification |
| Overall Viability | Highly Recommended | Not recommended due to control issues |
Conclusion
The synthesis of this compound via regioselective amination is a robust and efficient method. However, the synthesis itself is only half the task. Rigorous validation through a combination of mass spectrometry, IR, ¹H NMR, and ¹³C NMR spectroscopy is essential to unequivocally confirm the structure and purity of the final product. By using this guide, researchers can confidently prepare and validate this key building block, ensuring the integrity of their subsequent research and development efforts.
References
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Chemical Synthesis Database. (n.d.). 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Retrieved from [Link]
- Schneidewind, J., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1196.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (6-chloro-5-nitropyrimidin-4-yl){12-[(6-chloro-5-nitropyrimidin-4-yl)amino]-3,6,9,12-tetraazadispiro[5.2.5.2]hexadec-3-yl}amine. Retrieved from [Link]
- Brown, A. D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-958.
-
ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4,6-dichloro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 6-Chloro-5-nitropyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity for a Key Building Block
6-Chloro-5-nitropyrimidin-4-amine is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology. Its precise molecular architecture—featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a primary amine—makes it a versatile scaffold. However, these same reactive sites mean that its synthesis can be accompanied by a host of potential impurities.
In drug development, the purity of a starting material is not merely a quality metric; it is a foundational pillar of safety and efficacy.[1] Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic byproducts, or compromise the stability and therapeutic window of the final API.[2] This guide provides an in-depth comparison of essential analytical techniques to establish a robust, multi-faceted (orthogonal) purity profile for synthesized this compound, ensuring confidence in your synthetic outcomes.
Foreseeing the Unwanted: Potential Impurities in Synthesis
A common synthetic route to our target compound involves the nucleophilic aromatic substitution of 4,6-dichloro-5-nitropyrimidine with ammonia.[3] Understanding this pathway allows us to anticipate the most probable process-related impurities, which is the first step in developing a targeted analytical strategy.
Common Potential Impurities Include:
-
Unreacted Starting Material: 4,6-dichloro-5-nitropyrimidine.
-
Over-reacted Byproduct: 5-nitro-pyrimidine-4,6-diamine (where both chlorine atoms are substituted).
-
Isomeric Impurities: Positional isomers that may form under certain reaction conditions.
-
Degradation Products: Resulting from excessive heat or incompatible pH during workup.
A robust purity assessment strategy must be able to separate, identify, and quantify these potential contaminants with high fidelity.
The Orthogonal Approach: A Multi-Lens View of Purity
Relying on a single analytical technique is insufficient for comprehensive purity determination. An orthogonal approach, which employs multiple methods based on different chemical and physical principles, provides a more complete and trustworthy picture. For a crystalline, non-volatile small molecule like this compound, the combination of chromatography, spectroscopy, and thermal analysis is the gold standard.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: For non-volatile, UV-active compounds like our target, Reversed-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis. Its high resolving power allows for the separation of structurally similar impurities from the main peak, enabling precise quantification. The choice of a C18 stationary phase is logical due to the moderate polarity of the analyte, while a UV detector is ideal because of the aromatic, conjugated system which provides strong chromophores.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Further dilute to 0.05 mg/mL for analysis.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100. Any peak greater than 0.05% should be identified if possible.
Caption: Standard HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Contaminants
Expertise & Experience: While the target compound itself has a high boiling point, GC-MS is invaluable for detecting lower-boiling-point impurities such as residual solvents or volatile starting materials that HPLC might miss.[4] The mass spectrometer detector provides definitive identification of these small molecule impurities. The key challenge is ensuring the analyte's thermal stability in the GC inlet; a lower inlet temperature with a splitless injection can mitigate on-column degradation. This method is complementary to HPLC, not a replacement.
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of high-purity acetone or ethyl acetate.
-
Instrumentation & Conditions:
-
Column: DB-5ms or equivalent (low-bleed), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (use the lowest practical temperature).
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Hold at 60 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Compare the resulting mass spectra of any observed peaks against a spectral library (e.g., NIST) to identify residual solvents or known impurities.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure
Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation.[5][6] A clean ¹H and ¹³C NMR spectrum, with chemical shifts and coupling constants matching the expected structure, is definitive proof of identity. Furthermore, it can reveal the presence of impurities with different structural backbones, which might co-elute with the main peak in chromatography. The presence of sharp, well-defined peaks is indicative of a single, pure compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-15 mg of the synthesized material in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for its ability to dissolve a wide range of polar organic compounds.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Analysis:
-
¹H NMR: Look for the characteristic aromatic proton singlet and the broad singlet for the -NH₂ protons. Integrate all peaks. The presence of unexpected peaks indicates impurities.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals corresponding to the pyrimidine ring and substituents. The chemical shifts of carbons attached to the chlorine and nitro groups are particularly diagnostic.[7][8]
-
Caption: Workflow for structural confirmation via NMR.
Melting Point Analysis: A Classic Indicator of Purity
Expertise & Experience: The melting point is a simple, yet highly effective, physical measurement of bulk purity. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C).[1] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This technique provides a fast, qualitative check that complements the quantitative data from chromatography. The reported melting point for this compound is 155-156 °C.[3][9]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Pack a small amount of the sample into a capillary tube. Heat at a slow, steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Comparative Analysis of Purity Assessment Methods
To select the most appropriate methods, it is crucial to understand their respective strengths and weaknesses.
| Technique | Primary Purpose | Sensitivity | Selectivity | Information Provided | Alternative Comparison |
| RP-HPLC | Quantitative Purity & Impurity Profiling | High (ng to pg) | High | Quantitative (% area), Retention Time | Superior to TLC for quantification and resolution.[10][11] |
| GC-MS | Volatile Impurity ID & Quantification | Very High (pg to fg) | Very High | Definitive ID (Mass Spectrum), Quantitative | Essential for detecting residual solvents that are invisible to HPLC-UV.[4][12] |
| NMR | Structural Confirmation & ID | Low (mg) | Moderate | Unambiguous Structure, Relative Molar Ratios | The only technique that provides complete structural information of the bulk material.[5][6] |
| Melting Point | Bulk Purity Indication | Low | Low | Physical Property, Purity Range | Faster and simpler than DSC, but less quantitative.[1] |
Conclusion and Recommended Workflow
A comprehensive and trustworthy assessment of the purity of synthesized this compound requires an orthogonal approach. No single method is sufficient.
Recommended Workflow:
-
Initial Screen: Perform Thin-Layer Chromatography (TLC) for a rapid, qualitative check of reaction completion and to spot major impurities.[11][13]
-
Primary Quantification: Use the validated RP-HPLC method to determine the primary purity value (e.g., >99.5%) and quantify any process-related impurities.
-
Structural Confirmation: Confirm the identity of the synthesized material and search for structural impurities using ¹H and ¹³C NMR .
-
Physical Property Check: Verify the bulk purity with Melting Point analysis, comparing the result to the literature value.[3][9]
-
Residuals Check: If volatile solvents were used in the final purification step, perform a GC-MS analysis to ensure they are below acceptable limits.
By integrating these complementary techniques, researchers and drug development professionals can ensure the quality, safety, and reliability of this critical pharmaceutical intermediate, paving the way for successful downstream applications.
References
-
6-chloro-N-methyl-5-nitropyrimidin-4-amine - Chemical Synthesis Database . (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
SUPPLEMENTARY INFORMATION . (n.d.). Macmillan Group - Princeton University. Retrieved from [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . (n.d.). ACS Publications. Retrieved from [Link]
-
Pharmaceutical Impurity Testing and Identification . (n.d.). Intertek. Retrieved from [Link]
-
The Importance of Purity Determination of Pharmaceuticals . (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . (n.d.). IJRAR.org. Retrieved from [Link]
-
6-CHLORO-2-(METHYLTHIO)-5-NITROPYRIMIDIN-4-AMINE Price . (n.d.). Chemsrc.com. Retrieved from [Link]
-
An Alternative Method to Isolate Pharmaceutical Intermediates . (n.d.). ACS Publications. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors . (n.d.). PubMed Central. Retrieved from [Link]
-
Elucidation and Evaluation of Substituted Pyrimidines . (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation . (n.d.). NIH. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib . (2020, November 3). PMC. Retrieved from [Link]
-
Separation of Nitro and Halogenated Aromatic Compounds . (n.d.). LabRulez GCMS. Retrieved from [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines . (2021, February 10). PMC - NIH. Retrieved from [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.
-
This compound . (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine . (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review . (n.d.). MDPI. Retrieved from [Link]
-
The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples . (n.d.). ResearchGate. Retrieved from [Link]
-
¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
6-Chloro-N,N-Dimethyl-5-Nitropyrimidin-4-Amine . (n.d.). Aaron Chemicals. Retrieved from [Link]
-
6-Chloro-5-fluoropyrimidin-4-amine . (n.d.). PubChem. Retrieved from [Link]
-
Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS . (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluating gas chromatography with a halogen-specific detector . (2018, February 28). PMC - NIH. Retrieved from [Link]
-
¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines . (n.d.). MDPI. Retrieved from [Link]
-
¹³C NMR chemical shifts (ppm) of C-nitropyrazoles . (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
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- 4. epa.gov [epa.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. rsc.org [rsc.org]
- 7. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Catalytic Maze: A Comparative Guide to the Efficacy of Catalysts for 6-Chloro-5-nitropyrimidin-4-amine Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical endeavor in the quest for novel therapeutics. The compound 6-Chloro-5-nitropyrimidin-4-amine stands as a valuable building block, offering a reactive handle for the introduction of molecular diversity through cross-coupling reactions. The success of these transformations hinges on the judicious selection of a catalyst. This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the coupling of this compound, supported by experimental data from analogous systems to empower informed catalyst selection.
The functionalization of electron-deficient heterocyclic systems like this compound presents a unique set of challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the electron-withdrawing nitro group can influence the reactivity of the C-Cl bond. Consequently, the choice of catalyst, ligand, base, and solvent are paramount to achieving high yields and reaction efficiency. This guide will focus on two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Comparative Efficacy of Catalytic Systems
While direct head-to-head comparative studies on this compound are not extensively documented in the literature, a wealth of data from structurally related chloropyrimidines and other chloro-heterocycles provides a strong foundation for catalyst selection. The following tables summarize the typical performance of commonly employed catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organohalide with a boronic acid or its ester. For a substrate like this compound, the catalyst must be active enough to cleave the C-Cl bond without promoting unwanted side reactions.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) (for analogous substrates) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 70-90[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High[2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High[2] |
Expert Insights: The choice between these systems often depends on the specific boronic acid partner and the desired reaction kinetics. For routine couplings with simple arylboronic acids, the readily available and cost-effective Pd(PPh₃)₄ often provides satisfactory results.[1] For more challenging couplings, particularly with sterically hindered or electron-deficient boronic acids, the use of more sophisticated Buchwald ligands like SPhos can significantly improve yields and reaction times.[2] The PdCl₂(dppf) catalyst is also a reliable choice, often demonstrating high efficiency.[2]
Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for C-N bond formation. The selection of a bulky, electron-rich phosphine ligand is crucial to facilitate the catalytic cycle.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) (for analogous substrates) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-16 | 78-92 |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 8 | 85-88 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 75 |
| Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65-110 | 4-18 | High |
Expert Insights: The choice of ligand and base is highly synergistic in Buchwald-Hartwig aminations. For couplings with primary and secondary amines, catalyst systems employing bulky biarylphosphine ligands such as XPhos and RuPhos are often the most effective. The strong, non-nucleophilic base sodium tert-butoxide (NaOt-Bu) is frequently used, although carbonate and phosphate bases can also be effective, particularly with more sensitive substrates. The Pd₂(dba)₃/Xantphos system is a robust choice for a wide range of amines.
Experimental Protocols
The following are detailed, step-by-step methodologies for key coupling reactions. These protocols are based on established procedures for similar substrates and should be optimized for the specific coupling partners.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 mixture)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk flask.
-
Add anhydrous toluene and stir for a few minutes.
-
Add this compound and the amine coupling partner.
-
Seal the flask and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations & Rationale
The efficacy of a given catalyst system is deeply rooted in the intricacies of the catalytic cycle. Understanding these mechanisms allows for a more rational approach to catalyst selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a Pd(0) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the electron density of the palladium center, which is modulated by the supporting ligands. Electron-rich and bulky phosphine ligands, such as SPhos and P(t-Bu)₃, can accelerate this step. Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the Pd(II) intermediate yields the desired C-C coupled product and regenerates the active Pd(0) catalyst.
The Buchwald-Hartwig Amination Catalytic Cycle
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination commences with the oxidative addition of the aryl chloride to a Pd(0) species. The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this amido complex, which affords the arylamine product and regenerates the Pd(0) catalyst. The steric bulk of the phosphine ligands, such as Xantphos and BINAP, is critical for promoting this final reductive elimination step and preventing catalyst decomposition.
Conclusion
The selection of an optimal catalyst system for the coupling of this compound is a multifaceted decision that requires a thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ offers a reliable and accessible option for straightforward transformations, while catalyst systems incorporating bulky phosphine ligands like SPhos are advantageous for more demanding substrates. In the realm of Buchwald-Hartwig amination, palladium catalysts paired with bulky, electron-rich ligands such as Xantphos and XPhos have proven to be highly effective.
This guide provides a comprehensive framework for navigating the catalytic landscape for the functionalization of this compound. By leveraging the comparative data and detailed protocols presented herein, researchers can streamline their synthetic efforts and accelerate the discovery of novel chemical entities with therapeutic potential.
References
-
A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. Nature. Available at: [Link]
-
Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. NSF Public Access Repository. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Adaptive Photochemical Amination via Co(II) Catalysis. ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. National Institutes of Health. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-nitropyrimidin-4-amine
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Chloro-5-nitropyrimidin-4-amine, a halogenated nitroaromatic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting best practices in chemical stewardship.
Understanding the Hazard Profile: The "Why" Behind Cautious Disposal
This compound is a compound that demands respect due to its chemical structure. The presence of a chlorinated pyrimidine ring and a nitro group suggests potential toxicological and environmental hazards. While a comprehensive toxicological profile may not be widely available, the precautionary principle dictates that we treat it as a hazardous substance. Safety Data Sheets (SDS) for this and structurally similar compounds indicate that it is harmful if swallowed.[1] The primary hazards associated with this class of compounds necessitate its handling as regulated hazardous waste.
Disposal is not merely about discarding unwanted material; it is a critical step in the experimental workflow that, if performed incorrectly, can lead to regulatory non-compliance, environmental contamination, and potential harm to human health. Therefore, a structured and informed approach to disposal is paramount.
Decision Workflow for Disposal
The proper disposal of this compound follows a clear, logical progression. The following workflow diagram illustrates the key decision points and procedural steps.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
